Naltrindole
Description
Structure
3D Structure
Properties
CAS No. |
111555-53-4 |
|---|---|
Molecular Formula |
C26H26N2O3 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(1S,2S,13R,21R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |
InChI |
InChI=1S/C26H26N2O3/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2/t20-,24+,25+,26-/m1/s1 |
InChI Key |
WIYUZYBFCWCCQJ-IFKAHUTRSA-N |
SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |
Synonyms |
17-cyclopropylmethyl-6,7-dehydro-4,5-epoxy-3,14-dihydroxy-6,7,2',3'-indolomorphinan naltrindole natrindole hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Naltrindole's Mechanism of Action on Delta-Opioid Receptors: A Technical Guide
Executive Summary: Naltrindole is a cornerstone pharmacological tool in opioid research, renowned for its high potency and selectivity as a delta-opioid receptor (δ-OR) antagonist.[1][2] This technical guide provides an in-depth examination of its mechanism of action, tailored for researchers, scientists, and drug development professionals. We will dissect its molecular interactions, functional pharmacology, and impact on cellular signaling pathways. The structural basis for its remarkable selectivity is explained through the "message-address" model, validated by crystallographic studies.[3][4] Functionally, this compound acts as a competitive neutral antagonist, blocking agonist-induced signaling through G-protein dependent pathways without affecting basal receptor activity.[5][6][7] Furthermore, this guide explores the nuanced role of allosteric modulation, particularly by sodium ions, which can transform this compound into a biased agonist in mutant receptors, highlighting the complexity of its interaction.[8] Detailed protocols for key in vitro assays and visualizations of critical pathways are provided to facilitate a comprehensive understanding and practical application of this essential research compound.
Molecular Interaction and Binding Profile
This compound's interaction with the δ-OR is characterized by high affinity and exceptional selectivity over other opioid receptor subtypes, namely the mu (μ-OR) and kappa (κ-OR) receptors.
Binding Affinity and Selectivity
This compound binds to the δ-OR with sub-nanomolar affinity. Radioligand binding studies have consistently demonstrated its potent and selective nature. The affinity of this compound is often quantified using equilibrium dissociation constants (Kd), inhibitory constants (Ki), or pKB/pIC50 values, which are logarithmic measures of affinity.
| Parameter | Receptor Subtype | Value | Tissue/Assay System | Reference |
| Kd | δ-OR | 56.2 pM | Mouse Brain | [9] |
| Kd | δ-OR | 104 pM | Mouse Vas Deferens | [9] |
| pKB | δ-OR | 9.7 | Mouse Vas Deferens | [10] |
| pKB | μ-OR | 8.3 | Mouse Vas Deferens | [10] |
| pKB | κ-OR | 7.5 | Mouse Vas Deferens | [10] |
| pIC50 | δ-OR | 9.6 | Binding Assays | [10] |
| pIC50 | μ-OR | 7.8 | Binding Assays | [10] |
| pIC50 | κ-OR | 7.2 | Binding Assays | [10] |
Table 1: Quantitative Binding Data for this compound at Opioid Receptors.
Structural Basis of Selectivity: The "Message-Address" Model
The high selectivity of this compound for the δ-OR is not coincidental but a result of specific structural interactions, best explained by the "message-address" hypothesis. This model posits that a ligand contains two key components: a "message" pharmacophore that confers efficacy (agonist vs. antagonist activity) and is recognized by all receptor subtypes, and an "address" component that provides selectivity by interacting with non-conserved regions of the target receptor.[4]
The crystal structure of the δ-OR in complex with this compound has provided a definitive validation of this model.[3][4] The binding pocket of opioid receptors can be conceptualized as having two distinct regions:
-
A highly conserved lower region: This part of the pocket interacts with the morphinan core of this compound (the "message"), which is common to many opioid ligands.
-
A divergent upper region: This area is unique to each opioid receptor subtype and confers selectivity. This compound's distinctive indole moiety extends into this "address" region of the δ-OR.[3]
A critical residue in the δ-OR, Leucine (Leu7.35), makes direct contact with the indole group.[3] In the μ-OR and κ-OR, the corresponding residues are bulkier (tryptophan and tyrosine, respectively), creating steric hindrance that prevents high-affinity binding of this compound.[3] This structural difference is a primary determinant of this compound's profound δ-OR selectivity.
Functional Pharmacology
This compound is functionally classified as a competitive, neutral antagonist at the δ-OR.
-
Competitive Antagonism: this compound binds reversibly to the same site (the orthosteric site) as δ-OR agonists. By occupying this site, it physically blocks the agonist from binding and activating the receptor. This antagonism is surmountable, meaning its inhibitory effect can be overcome by increasing the concentration of the agonist.[6]
-
Neutral Antagonist: Under normal physiological conditions, this compound exhibits no intrinsic activity.[5][7] Unlike an inverse agonist, which would decrease the basal or constitutive activity of the receptor, a neutral antagonist like this compound simply returns the receptor to its inactive state and blocks the action of agonists.
Allosteric Modulation and Biased Signaling
Recent research has unveiled a more complex layer to this compound's pharmacology involving allosteric modulation. The δ-OR, like other GPCRs, possesses an allosteric binding site for sodium ions deep within its transmembrane core.[8] This sodium ion site is crucial for stabilizing the inactive state of the receptor and modulating signal transduction.[8]
Remarkably, site-directed mutagenesis of the residues that coordinate this sodium ion can fundamentally alter the functional output of this compound. Studies have shown that specific mutations (e.g., Asp95Ala, Asn310Ala) can transform this compound from a neutral antagonist into a potent, β-arrestin-biased agonist.[8] This indicates that this compound's pharmacological profile is not immutable and can be switched by changes in the receptor's allosteric environment, a critical consideration for drug development and mechanistic studies.
Impact on Cellular Signaling Pathways
As a GPCR antagonist, this compound's primary mechanism is to block agonist-initiated intracellular signaling cascades. The δ-OR primarily signals through G-protein-dependent pathways but can also engage G-protein-independent mechanisms.
G-Protein Dependent Signaling
The δ-OR canonically couples to the Gi/o family of heterotrimeric G-proteins. Agonist activation of the receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of Gαi from the Gβγ dimer. Both components then modulate downstream effectors. The primary pathway involves:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5]
This compound blocks this entire cascade by preventing the initial agonist-induced conformational change in the receptor that is required for G-protein coupling.
G-Protein Independent Signaling (β-Arrestin Pathway)
Upon activation, GPCRs are also phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G-protein coupling (desensitization) and target the receptor for internalization.[11] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling waves. As discussed, while this compound does not typically engage this pathway, specific receptor mutations can switch its function, causing it to act as a β-arrestin-biased agonist.[8][12]
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of well-established in vitro assays.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for the δ-OR by measuring its ability to compete with a fixed concentration of a radiolabeled ligand.
Protocol Outline:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues (e.g., mouse brain) or cultured cells expressing the δ-OR (e.g., CHO, HEK293).[13][14]
-
Incubation: In a multi-well plate, incubate the membranes with a constant concentration of a δ-OR selective radioligand (e.g., [³H]this compound or [³H]DPDPE) and varying concentrations of unlabeled this compound.[14]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Unbound ligand passes through, while membrane-bound radioligand is retained on the filter.[13]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC50, which can be converted to a Ki value.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins. Agonist binding to a Gi/o-coupled receptor stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. This compound's antagonist properties are measured by its ability to block this agonist-stimulated binding.
Protocol Outline:
-
Membrane Preparation: Prepare membranes from δ-OR expressing cells as in the binding assay.[14]
-
Incubation: Incubate membranes with GDP, [³⁵S]GTPγS, a fixed concentration of a δ-OR agonist (e.g., SNC80), and varying concentrations of this compound.[14][15]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing & Quantification: Wash the filters and quantify the bound [³⁵S]GTPγS via scintillation counting.
-
Data Analysis: Determine the ability of this compound to inhibit the agonist-stimulated signal, allowing for the calculation of its antagonist equilibrium constant (Ke).
cAMP Accumulation Assay
This assay provides a functional readout of the inhibition of adenylyl cyclase.
Protocol Outline:
-
Cell Culture: Use whole, intact δ-OR-expressing cells.
-
Stimulation: Pre-treat cells with varying concentrations of this compound, followed by the addition of a fixed concentration of a δ-OR agonist. Then, stimulate the cells with forskolin to robustly activate adenylyl cyclase and produce cAMP.[5]
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The agonist will inhibit forskolin-stimulated cAMP accumulation. This compound's antagonistic effect is demonstrated by its ability to reverse this inhibition in a concentration-dependent manner.
Conclusion
This compound's mechanism of action at the δ-OR is a paradigm of modern pharmacology. It operates as a highly potent and selective competitive neutral antagonist, a function dictated by precise structural interactions as elucidated by the "message-address" model. Its utility as a research tool is unparalleled for probing the physiological and behavioral roles of the δ-OR system. The discovery of its functional plasticity in response to allosteric modulation adds a critical layer of complexity, underscoring the dynamic nature of receptor-ligand interactions and opening new avenues for the design of sophisticated therapeutics targeting the delta-opioid receptor.
References
- 1. This compound, a highly selective and potent non-peptide delta opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Structure of the δ-opioid receptor bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the δ-opioid receptor bound to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-dependent antagonism of spinal opioid receptor agonists by naloxone and this compound: additional evidence for delta-opioid receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of [3H]this compound binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selectivity of the opioid antagonist, this compound, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo and in vitro characterization of this compound-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Affinity of Naltrindole for Opioid Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Naltrindole is a potent and selective antagonist for the delta (δ) opioid receptor, making it an invaluable tool in the study of opioid pharmacology and the development of novel therapeutics. Understanding its binding affinity for the different opioid receptor subtypes—delta (δ), mu (μ), and kappa (κ)—is critical for interpreting experimental results and designing new chemical entities with specific receptor interaction profiles. This technical guide provides an in-depth overview of the binding characteristics of this compound, detailed experimental methodologies for assessing these properties, and visualizations of key related processes.
Core Data Presentation: this compound Binding Affinities
The binding affinity of this compound for the δ, μ, and κ opioid receptors has been determined through various in vitro assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The following table summarizes the quantitative binding data for this compound across the three main opioid receptor subtypes.
| Receptor Subtype | Binding Parameter | Value | Species/Tissue | Radioligand | Reference |
| Delta (δ) | pIC50 | 9.6 | Mouse | - | [1] |
| Ki | 0.02 nM | - | [3H]-naltrindole | [2] | |
| pKi | 9.09 | Rat Brain | [3H]DADLE | [3] | |
| Kd | 56.2 pM | Mouse Brain | [3H]this compound | [4] | |
| Mu (μ) | pIC50 | 7.8 | Mouse | - | [1] |
| Kappa (κ) | pIC50 | 7.2 | Mouse | - | [1] |
Note: pIC50 is the negative logarithm of the concentration of an inhibitor that produces 50% inhibition. pKi is the negative logarithm of the inhibition constant (Ki). Kd is the equilibrium dissociation constant.
The data clearly demonstrates this compound's high affinity and selectivity for the δ-opioid receptor over the μ and κ subtypes.[1][2][3][4]
Key Experimental Protocols
The determination of binding affinity is reliant on precise and reproducible experimental protocols. The following sections detail the methodologies for three common assays used in opioid receptor research.
Competitive Radioligand Binding Assay
This assay is a fundamental technique used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[5][6]
Objective: To determine the inhibition constant (Ki) of this compound for a specific opioid receptor subtype.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest (e.g., CHO or HEK293 cells).[6]
-
Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [³H]DPDPE for δ-receptors, [³H]DAMGO for μ-receptors, [³H]U-69,593 for κ-receptors).[6]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist like naloxone (e.g., 10 µM).[5]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[5]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[5]
-
Scintillation Counter: For measuring radioactivity.[5]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[5]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:[5]
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate, typically at room temperature, to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[5]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[5]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[5]
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[5]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the competition curve.[5]
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[5]
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G protein-coupled receptors (GPCRs) by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[7] While this compound is an antagonist, this assay can be used to determine its potency in blocking agonist-stimulated G-protein activation.
Objective: To determine the ability of this compound to antagonize agonist-induced G-protein activation at opioid receptors.
Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
Radioligand: [³⁵S]GTPγS.[7]
-
Agonist: A known agonist for the target opioid receptor (e.g., DAMGO for μ-receptors).
-
Test Compound: this compound.
-
Assay Buffer: Typically contains 50 mM Tris-HCl, MgCl₂, NaCl, and GDP.
-
Filtration Apparatus and Scintillation Counter .
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add assay buffer, membranes, a fixed concentration of the agonist, and varying concentrations of this compound.
-
Pre-incubation: Incubate the plate to allow the compounds to bind to the receptors.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.[7]
-
Incubation: Incubate at 30°C to allow for [³⁵S]GTPγS binding to activated G-proteins.[8]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity on the filters.
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50). This can then be used to calculate an antagonist dissociation constant (Kb).
cAMP Accumulation Assay
Opioid receptors are typically Gi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9] This assay measures the ability of a compound to modulate cAMP levels.
Objective: To determine the effect of this compound on agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the opioid receptor of interest and a cAMP-responsive reporter system (e.g., GloSensor™ or HTRF®).[10][11]
-
Adenylyl Cyclase Stimulator: Forskolin or a similar agent to increase basal cAMP levels.
-
Agonist: A known opioid receptor agonist.
-
Test Compound: this compound.
-
Lysis Buffer and Detection Reagents: Specific to the chosen cAMP detection kit.
Procedure:
-
Cell Culture and Plating: Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of the agonist in the presence of an adenylyl cyclase stimulator like forskolin.
-
Incubation: Incubate the plate to allow for changes in intracellular cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and follow the protocol of the specific cAMP detection kit to measure the amount of cAMP produced.
Data Analysis: The results will show the ability of this compound to reverse the agonist-induced decrease in cAMP levels. The concentration of this compound that restores 50% of the inhibited response is its IC50, which can be used to determine its antagonist potency.
Visualizations: Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Opioid receptor G-protein signaling pathway.
Caption: Competitive radioligand binding assay workflow.
References
- 1. The selectivity of the opioid antagonist, this compound, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Characterization of [3H]this compound binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
Naltrindole: A Comprehensive Technical Guide to a Selective Delta-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltrindole is a cornerstone pharmacological tool in opioid research, renowned for its high potency and remarkable selectivity as a delta-opioid receptor (DOR) antagonist.[1] Developed as a non-peptide analog of the endogenous enkephalins, its unique chemical structure allows it to effectively probe the physiological and pathological roles of the delta-opioid system.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, binding kinetics, and functional effects. Detailed experimental protocols for its characterization and diagrams of key signaling pathways and workflows are presented to facilitate its application in a research setting.
Core Properties of this compound
This compound is a derivative of naltrexone, an opioid receptor antagonist.[1] The key modification is the attachment of an indole moiety to the C-ring of the morphinan base, a feature that confers its high affinity and selectivity for the DOR.[1][2] This design was based on the "message-address" hypothesis, where the core morphinan structure (the "message") provides the opioid activity, and the indole group (the "address") directs the molecule specifically to the delta receptor.[2]
Chemical Structure:
Source: Adapted from ResearchGate[3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 111555-53-4 | [1][4] |
| Molecular Formula | C₂₆H₂₆N₂O₃ | [1][4] |
| Molecular Weight | 414.51 g/mol | [1][4] |
| IUPAC Name | 17-Cyclopropylmethyl-6,7-dehydro-4,5-epoxy-3,14-dihydroxy-6,7,2',3'-indolomorphinan | [1] |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at the delta-opioid receptor. It binds to the receptor with high affinity but does not elicit a downstream signaling cascade. Instead, it occupies the binding site and prevents endogenous ligands (e.g., enkephalins) and exogenous agonists from activating the receptor.
The delta-opioid receptor is a class A G-protein-coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/Go family.[5][6] The canonical signaling pathway initiated by DOR activation, and consequently inhibited by this compound, involves several key steps:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7]
-
Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with ion channels. This leads to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and the inhibition of N-type voltage-gated calcium channels, which reduces neurotransmitter release.[6][7]
-
MAPK Pathway Activation: DOR activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK).[7]
-
Receptor Regulation: Prolonged agonist exposure leads to phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin.[7] This promotes receptor desensitization and internalization, a process that is also blocked by this compound.
Quantitative Data: Binding Affinity and Selectivity
This compound's utility stems from its high selectivity for the delta-opioid receptor over the mu- and kappa-opioid receptors. This is quantified through binding assays and functional assays.
Table 2: this compound Binding Affinity at Opioid Receptors
This table summarizes the inhibitory constant (Ki) or the half-maximal inhibitory concentration (pIC50) of this compound at the three main opioid receptor subtypes. Lower Ki values and higher pIC50 values indicate stronger binding affinity.
| Receptor Subtype | Assay Type | Preparation | pIC50 | Ki (nM) | Selectivity (δ/μ) | Selectivity (δ/κ) | Reference |
| Delta (δ) | Binding Assay | Mouse Vas Deferens | 9.6 | - | - | - | [8][9] |
| Mu (μ) | Binding Assay | Mouse Vas Deferens | 7.8 | - | ~63-fold | - | [8][9] |
| Kappa (κ) | Binding Assay | Mouse Vas Deferens | 7.2 | - | - | ~251-fold | [8][9] |
| Delta (δ) | [³H]DPDPE Binding | Monkey Brain | - | 0.04 | - | - | [10] |
| Delta (δ) | [³H]this compound Binding | Mouse Brain | - | 0.056 | - | - | [11] |
Table 3: this compound Functional Antagonism at Opioid Receptors
This table presents the pKB values, which represent the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Higher pKB values indicate more potent antagonism.
| Receptor Subtype | Assay Type | Preparation | pKB | Selectivity (δ/μ) | Selectivity (δ/κ) | Reference |
| Delta (δ) | Functional Assay | Mouse Vas Deferens | 9.7 | - | - | [8][9] |
| Mu (μ) | Functional Assay | Mouse Vas Deferens | 8.3 | ~25-fold | - | [8][9] |
| Kappa (κ) | Functional Assay | Mouse Vas Deferens | 7.5 | - | ~158-fold | [8][9] |
The data clearly illustrate that this compound binds to and antagonizes the delta-opioid receptor with significantly higher potency than at mu- or kappa-opioid receptors.
Detailed Experimental Protocols
Reproducible characterization of this compound requires standardized experimental procedures. The following sections provide detailed protocols for three fundamental assays.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the delta-opioid receptor.
Objective: To determine the Ki of this compound for the delta-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing recombinant DOR, or brain tissue homogenates.[12]
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist like naloxone (e.g., 10 µM).[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Scintillation Fluid.
-
96-well microplates.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration that yields adequate signal (e.g., 10-20 µg per well).[12]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[12]
-
Non-specific Binding (NSB): Assay buffer, radioligand, naloxone (10 µM), and membrane suspension.[12]
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.[12]
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to allow binding to reach equilibrium.[12]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[12]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.[12]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon receptor stimulation. As an antagonist, this compound will inhibit the increase in [³⁵S]GTPγS binding stimulated by a DOR agonist.
Objective: To determine the functional antagonist potency of this compound at the delta-opioid receptor.
Materials:
-
Receptor Source: Cell membranes expressing DOR.
-
Agonist: A DOR-selective agonist like DPDPE.
-
Antagonist: this compound.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, MgCl₂, NaCl.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.[13]
-
Filtration and counting equipment as in the binding assay.
Procedure:
-
Membrane Preparation: Prepare membranes as described previously.
-
Assay Setup: In a 96-well plate, add the following components:
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[14]
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the binding reaction.[14]
-
Incubation: Incubate at 30°C for 60 minutes.[13]
-
Termination and Filtration: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.[15]
-
Counting: Measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
Calculate the antagonist equilibrium constant (Kb) using the Schild regression analysis or a simplified equation if competitive antagonism is assumed.
-
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o protein activation—the inhibition of adenylyl cyclase. As an antagonist, this compound will reverse the agonist-induced decrease in cAMP levels.
Objective: To measure the ability of this compound to block agonist-mediated inhibition of adenylyl cyclase.
Materials:
-
Cell Line: Whole cells stably or transiently expressing the DOR (e.g., CHO, HEK293).[16]
-
Adenylyl Cyclase Stimulator: Forskolin.[17]
-
Agonist: DOR-selective agonist (e.g., DPDPE).
-
Antagonist: this compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, ELISA).[18][19]
Procedure:
-
Cell Culture: Seed DOR-expressing cells in a 96- or 384-well plate and grow to near confluency.[16]
-
Pre-treatment: Wash cells and pre-incubate them with varying concentrations of this compound (and a PDE inhibitor) for a short period.
-
Stimulation: Add a fixed concentration of a DOR agonist in the presence of forskolin. Forskolin directly activates adenylyl cyclase, raising cAMP levels. The Gi-coupled DOR agonist will counteract this effect, reducing cAMP.[17]
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[19]
-
Data Analysis:
-
Plot the measured cAMP levels (or the detection signal, e.g., HTRF ratio) against the logarithm of the this compound concentration.
-
The data will show a dose-dependent reversal of the agonist's inhibitory effect.
-
Determine the IC50 value and calculate the functional antagonist potency (Kb).
-
In Vivo Applications
This compound's high selectivity and ability to cross the blood-brain barrier have made it an invaluable tool for in vivo studies. It is widely used to:
-
Selectively block the analgesic effects of delta-opioid agonists, confirming the receptor mediating the response.[20][21]
-
Investigate the role of the endogenous delta-opioid system in various physiological processes, including pain modulation, mood, and stress responses.[22]
-
Explore the involvement of delta-opioid receptors in the rewarding and sensitizing effects of drugs of abuse, such as cocaine.[23][24]
-
Study the potential therapeutic benefits of blocking delta-opioid receptors, for instance, in attenuating certain side effects of mu-opioid agonists like oxycodone.[25]
Conclusion
This compound is a potent, selective, and systemically active antagonist of the delta-opioid receptor. Its well-defined pharmacological profile, established through rigorous in vitro and in vivo characterization, has cemented its status as an essential research tool. The data and protocols presented in this guide underscore its utility in dissecting the complex roles of the delta-opioid system and provide a framework for its effective use in both basic and translational research. The continued application of this compound will undoubtedly contribute to a deeper understanding of opioid pharmacology and aid in the development of novel therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure of the δ-opioid receptor bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selectivity of the opioid antagonist, this compound, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of [3H]this compound binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Delta opioid antagonist, this compound, selectively blocks analgesia induced by DPDPE but not DAGO or morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effect of this compound on spinal and supraspinal delta opioid receptors and analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antagonism of swim-stress-induced antinociception by the delta-opioid receptor antagonist this compound in adult and young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound, a selective delta-opioid receptor antagonist, potentiates the lethal effects of cocaine by a central mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The delta-opioid receptor antagonist this compound prevents sensitization to the conditioned rewarding effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Delta-opioid receptor antagonist this compound reduces oxycodone addiction and constipation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltrindole: A Technical Guide to a Cornerstone of Delta-Opioid Receptor Research
Foreword: This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the history, development, and application of Naltrindole as a pivotal research tool in the study of delta-opioid receptors (δ-ORs). This document provides a detailed exploration of its pharmacological properties, key experimental methodologies, and the signaling pathways it helps to elucidate.
Introduction: The Genesis of a Selective Antagonist
The quest for selective opioid receptor ligands has been a driving force in opioid research, aiming to dissect the distinct physiological roles of the mu (μ), delta (δ), and kappa (κ) opioid receptors. The development of this compound in the late 1980s marked a significant milestone in this endeavor. Prior to its discovery, the field relied on less selective antagonists, making it challenging to isolate the specific functions of the δ-opioid system.
This compound emerged from a rational drug design approach, building upon the structure of the non-selective opioid antagonist, naltrexone.[1] The key innovation was the fusion of an indole moiety to the C-ring of the naltrexone morphinan scaffold.[1] This structural modification was inspired by the hypothesis that the aromatic phenyl group in the endogenous δ-OR ligand, enkephalin, was a key determinant for its affinity to the δ-OR.[1] The resulting compound, this compound, exhibited high affinity and, crucially, remarkable selectivity for the δ-OR over the μ-OR and κ-ORs.
Chemical Properties and Synthesis
IUPAC Name: 17-(Cyclopropylmethyl)-6,7-dehydro-4,5α-epoxy-3,14-dihydroxy-6,7,2',3'-indolomorphinan
Chemical Formula: C₂₆H₂₆N₂O₃
Molar Mass: 414.50 g/mol
The synthesis of this compound is typically achieved through a Fischer indole synthesis, reacting naltrexone with an appropriately substituted phenylhydrazine. A common route involves the reaction of naltrexone with 2,4-dibromophenylhydrazine to produce a dibrominated precursor, which is then catalytically dehalogenated to yield this compound. For radiolabeling purposes, this final step can be performed using tritium gas to produce [³H]this compound, a vital tool for radioligand binding assays.
Pharmacological Profile: A Highly Potent and Selective δ-OR Antagonist
This compound's value as a research tool lies in its potent and selective antagonism of the δ-opioid receptor. This has been extensively characterized through a variety of in vitro and in vivo experimental paradigms.
Binding Affinity and Selectivity
Radioligand binding assays have been instrumental in quantifying this compound's affinity for opioid receptors. These experiments typically involve incubating cell membranes expressing opioid receptors with a radiolabeled ligand (e.g., [³H]this compound or a non-selective antagonist like [³H]diprenorphine) and measuring the displacement of the radioligand by increasing concentrations of unlabeled this compound. The data from these experiments are used to calculate the inhibition constant (Ki), a measure of the ligand's binding affinity.
Table 1: Opioid Receptor Binding Affinities of this compound
| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| δ-Opioid Receptor | 0.02 - 0.3 | Human | [1] |
| δ-Opioid Receptor | 0.037 ± 0.003 | Rat Brain | |
| δ-Opioid Receptor | 0.056 | Mouse Brain | [2] |
| μ-Opioid Receptor | 6 - 64 | Human | [1] |
| κ-Opioid Receptor | 10 - 66 | Human | [1] |
As the data in Table 1 clearly demonstrate, this compound possesses a significantly higher affinity for the δ-opioid receptor compared to the μ- and κ-opioid receptors, often by two to three orders of magnitude.
Functional Antagonism
Beyond its high binding affinity, this compound is a potent antagonist, meaning it effectively blocks the functional response induced by δ-OR agonists. This has been demonstrated in various functional assays, most notably the mouse vas deferens bioassay. In this preparation, δ-OR agonists inhibit electrically evoked contractions of the smooth muscle. This compound potently reverses this inhibition, and the degree of this reversal is used to quantify its antagonist potency, often expressed as a pA₂ value or a Ke (equilibrium dissociation constant for an antagonist).
Table 2: Functional Antagonist Potency of this compound
| Assay | Agonist | pA₂ / Ke (nM) | Species | Reference |
| Mouse Vas Deferens | [D-Pen²,D-Pen⁵]enkephalin (DPDPE) | pA₂ = 9.7 | Mouse | [3] |
| Mouse Vas Deferens | Deltorphin II | Ke = 0.49 | Mouse |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization and application of this compound.
Radioligand Binding Assay for δ-Opioid Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for the δ-opioid receptor using [³H]this compound.
Materials:
-
Cell Membranes: Prepared from cells or tissues endogenously or recombinantly expressing δ-opioid receptors (e.g., rat brain, CHO-DOR cells).
-
[³H]this compound: Radiolabeled antagonist (specific activity typically 30-60 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Ligand: Naloxone (10 μM) or unlabeled this compound (1 μM).
-
Test Compound: Unlabeled ligand of interest.
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Binding Buffer
-
Test compound at various concentrations (or vehicle for total binding).
-
Non-specific binding ligand for determining non-specific binding.
-
[³H]this compound (at a final concentration close to its Kd, e.g., 0.1-0.5 nM).
-
Cell membranes (typically 50-100 μg of protein per well/tube).
-
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
Mouse Vas Deferens Functional Bioassay
This protocol describes the use of the isolated mouse vas deferens to assess the antagonist activity of this compound against a δ-OR agonist.
Materials:
-
Krebs Solution (mM): NaCl 118, KCl 4.75, CaCl₂ 2.54, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.
-
δ-Opioid Receptor Agonist: e.g., [D-Pen²,D-Pen⁵]enkephalin (DPDPE).
-
This compound
-
Organ Bath System: with temperature control (37°C) and aeration (95% O₂ / 5% CO₂).
-
Isometric Transducer and Recording System
-
Platinum Electrodes for Electrical Field Stimulation
Procedure:
-
Tissue Preparation: Humanely euthanize a mouse and dissect the vasa deferentia. Clean the tissues of fat and connective tissue.
-
Mounting: Mount each vas deferens in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂. Attach one end to a fixed point and the other to an isometric transducer. Apply a resting tension of 0.5 g.
-
Equilibration: Allow the tissues to equilibrate for at least 30-60 minutes, with regular washes every 15 minutes.
-
Stimulation: Stimulate the intramural nerves with single electrical pulses (e.g., 1 ms duration, supramaximal voltage) at a constant frequency (e.g., 0.1 Hz) to elicit twitch contractions.
-
Agonist Concentration-Response Curve: Once stable twitch responses are obtained, add the δ-OR agonist cumulatively to the bath to obtain a concentration-response curve.
-
Antagonist Incubation: Wash the tissues thoroughly to remove the agonist. Then, incubate the tissues with a fixed concentration of this compound for a predetermined time (e.g., 20-30 minutes).
-
Second Agonist Curve: In the continued presence of this compound, perform a second cumulative concentration-response curve for the δ-OR agonist.
-
Data Analysis:
-
Measure the magnitude of the twitch contractions.
-
Plot the agonist concentration-response curves in the absence and presence of this compound.
-
Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in its absence).
-
Construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]) to determine the pA₂ value, which is the x-intercept of the regression line. A slope not significantly different from unity is indicative of competitive antagonism.
-
Workflow for Mouse Vas Deferens Bioassay
Elucidating δ-Opioid Receptor Signaling Pathways
This compound has been indispensable in dissecting the signaling cascades initiated by δ-OR activation. δ-ORs are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o).
Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can modulate the activity of various effector proteins, including inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. This compound, by blocking the initial agonist binding, prevents these downstream signaling events, thereby confirming their δ-OR dependency.
Simplified δ-Opioid Receptor Signaling Pathway
Conclusion: An Enduring Legacy in Opioid Research
This compound has fundamentally shaped our understanding of the δ-opioid system. Its high potency and selectivity have made it an invaluable tool for characterizing the δ-OR, delineating its signaling pathways, and exploring its physiological and pathophysiological roles. From basic receptor pharmacology to in vivo studies of pain, mood, and addiction, this compound continues to be a cornerstone of opioid research. The detailed methodologies and data presented in this guide are intended to facilitate its continued and effective use in advancing our knowledge of opioid biology and in the development of novel therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of [3H]this compound binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of the opioid antagonist, this compound, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Naltrindole in Elucidating Endogenous Opioid Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endogenous opioid system, a complex network of receptors and their intrinsic ligands, plays a crucial role in regulating a myriad of physiological and pathological processes, including pain perception, mood, reward, and addiction. The delta-opioid receptor (DOR), a key component of this system, has emerged as a promising therapeutic target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor (MOR) agonists. Naltrindole, a potent and highly selective non-peptide DOR antagonist, has been an indispensable pharmacological tool for dissecting the intricate functions of the DOR and its endogenous ligands, the enkephalins. This technical guide provides an in-depth overview of this compound's pharmacological properties, its application in key experimental protocols, and its role in delineating the signaling pathways of the endogenous opioid system.
Pharmacological Profile of this compound
This compound's utility as a research tool stems from its high affinity and remarkable selectivity for the DOR over other opioid receptor subtypes, namely the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR). This selectivity allows for the precise investigation of DOR-mediated effects in complex biological systems.
Quantitative Data: Binding Affinity and Selectivity
The binding characteristics of this compound have been extensively characterized in various in vitro preparations. The following tables summarize key quantitative data, providing a comparative overview of its affinity and selectivity.
Table 1: this compound Binding Affinity at Opioid Receptors
| Receptor Subtype | Ligand/Assay | Preparation | pIC50 | Ki (nM) | Kd (pM) | Reference |
| Delta (δ) | [3H]this compound | Mouse Brain | - | - | 56.2 | [1] |
| Delta (δ) | This compound (vs. [3H]DPDPE) | Monkey Brain Membranes | - | 0.04 | - | [2] |
| Delta (δ) | This compound | Mouse Vas Deferens | 9.6 | - | - | [3] |
| Mu (μ) | This compound | Mouse Vas Deferens | 7.8 | - | - | [3] |
| Kappa (κ) | This compound | Mouse Vas Deferens | 7.2 | - | - | [3] |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration. Ki is the inhibition constant, representing the binding affinity of a ligand for a receptor. Kd is the equilibrium dissociation constant, a measure of the affinity of a ligand for its receptor.
Table 2: this compound Selectivity Ratios
| Comparison | Tissue/Preparation | Selectivity Ratio | Reference |
| μ/δ | Monkey Brain Membranes | ~500 | [2] |
| κ/δ | Monkey Brain Membranes | ~500 | [2] |
| μ/δ | Mouse Vas Deferens | ~63 | [3] |
| κ/δ | Mouse Vas Deferens | ~251 | [3] |
Selectivity ratios are calculated from Ki or pIC50 values and indicate the preference of the ligand for one receptor subtype over another.
Key Experimental Protocols Utilizing this compound
This compound's high selectivity makes it an invaluable tool in a variety of experimental paradigms to probe the function of the endogenous opioid system. Detailed methodologies for key experiments are provided below.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of a test compound for the DOR by measuring its ability to compete with a radiolabeled ligand, such as [3H]this compound.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human DOR (e.g., HEK293 or CHO cells) to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Add increasing concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁵ M) in triplicate.
-
For total binding, add binding buffer instead of the test compound.
-
For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., 10 µM naloxone).
-
Add the radioligand ([³H]-naltrindole) at a final concentration equal to its Kd value (determined from a saturation binding assay).
-
Add the membrane preparation (10-20 µg of protein per well) to all wells. The final assay volume should be 200 µL.
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Objective: To assess the functional activity of a compound at the DOR by measuring its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. This assay can determine if a compound is an agonist, antagonist, or inverse agonist.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the DOR as described in the radioligand binding assay protocol.
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Increasing concentrations of the test compound. For antagonist activity, a fixed concentration of a known DOR agonist (e.g., SNC80) is also added.
-
GDP (final concentration 10-30 µM).
-
Membrane suspension (10-20 µg of protein per well).
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [35S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
For agonists, plot the stimulated binding against the logarithm of the agonist concentration to determine EC50 and Emax values.
-
For antagonists like this compound, plot the inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC50 and subsequently the Ke (equilibrium dissociation constant for the antagonist).
-
In Vivo Assays
Objective: To assess the analgesic properties of a compound by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus. This compound is used to determine if the analgesic effect is mediated by DORs.
Methodology:
-
Animal Habituation:
-
Allow mice or rats to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Gently restrain the animal, for example, in a ventilated tube, allowing the tail to be exposed.
-
-
Baseline Latency Measurement:
-
Focus a beam of radiant heat from a tail-flick apparatus onto the distal portion of the animal's tail.
-
Measure the time it takes for the animal to flick its tail away from the heat source. This is the baseline latency.
-
A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.
-
-
Drug Administration:
-
Administer the test compound (potential analgesic) via the desired route (e.g., intraperitoneal, subcutaneous, intracerebroventricular).
-
To test the involvement of DORs, a separate group of animals is pre-treated with this compound before the administration of the test compound.
-
-
Post-Treatment Latency Measurement:
-
At various time points after drug administration, measure the tail-flick latency again.
-
An increase in latency indicates an analgesic effect.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Compare the %MPE in animals treated with the test compound alone to those pre-treated with this compound. A reversal of the analgesic effect by this compound suggests a DOR-mediated mechanism.
-
Objective: To evaluate the analgesic effect of a compound by measuring the reaction time of an animal to a thermal stimulus applied to its paws.
Methodology:
-
Apparatus and Acclimation:
-
Use a hot-plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).
-
Place the animal in the testing room for at least 30-60 minutes to acclimate.
-
-
Baseline Measurement:
-
Place the animal on the hot plate and start a timer.
-
Observe the animal for nocifensive behaviors such as licking or flicking of the hind paws, or jumping.
-
Record the latency to the first nocifensive response.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
-
Drug Administration:
-
Administer the test compound and/or this compound as described for the tail-flick test.
-
-
Post-Treatment Measurement:
-
Measure the hot-plate latency at different time points after drug administration.
-
-
Data Analysis:
-
Analyze the data similarly to the tail-flick test, calculating the %MPE to determine the analgesic effect and its antagonism by this compound.
-
Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions of freely moving animals in response to pharmacological challenges. This compound can be used to investigate the role of DORs in modulating neurotransmitter release.
Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens, ventral tegmental area).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 15-20 minutes) into vials containing an antioxidant.
-
-
Pharmacological Manipulation:
-
After collecting baseline samples, administer the test drug. This compound can be administered systemically or directly into the brain region via reverse dialysis (including it in the perfusion fluid).
-
Continue collecting dialysate samples to measure changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry.
-
-
Data Analysis:
-
Express neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the changes in neurotransmitter levels in response to the test drug in the presence and absence of this compound to determine the involvement of DORs.
-
Signaling Pathways and Experimental Workflows
This compound has been instrumental in mapping the signaling cascades downstream of the DOR. By blocking the receptor, it allows researchers to infer the pathways activated by endogenous or exogenous agonists.
Delta-Opioid Receptor Signaling Pathway
The DOR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Activation of the DOR by an agonist initiates a cascade of intracellular events. This compound, as a competitive antagonist, prevents these events from occurring.
Caption: Delta-Opioid Receptor (DOR) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating DOR Function Using this compound
The following diagram illustrates a typical workflow for a research project aimed at characterizing the role of the DOR in a specific physiological process using this compound.
Caption: A generalized experimental workflow for studying the role of DORs using this compound.
Conclusion
This compound has proven to be an exceptionally valuable pharmacological tool for the exploration of the endogenous opioid system. Its high affinity and selectivity for the delta-opioid receptor have enabled researchers to precisely delineate the physiological and behavioral roles of this receptor subtype. The experimental protocols and signaling pathway information detailed in this guide underscore the multifaceted applications of this compound in neuroscience and drug discovery. As research into the therapeutic potential of targeting the delta-opioid receptor continues, this compound will undoubtedly remain a cornerstone of these investigative efforts, facilitating the development of novel therapeutics for pain, mood disorders, and addiction.
References
- 1. Characterization of [3H]this compound binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of the opioid antagonist, this compound, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Naltrindole: An In-Depth Technical Guide
Naltrindole is a cornerstone pharmacological tool in opioid research, renowned for its high potency and selectivity as a delta-opioid receptor (δ-opioid receptor) antagonist.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological profile of this compound, tailored for researchers, scientists, and drug development professionals. The following sections detail its binding characteristics, functional activity, and effects in biological systems, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
In Vitro Pharmacological Profile
The in vitro characterization of this compound has unequivocally established it as a potent and selective antagonist of the δ-opioid receptor. This is demonstrated through extensive radioligand binding assays and functional assessments in various tissue preparations and cell systems.
Opioid Receptor Binding Affinity and Selectivity
This compound exhibits a high affinity for the δ-opioid receptor, with significantly lower affinity for the mu (μ)- and kappa (κ)-opioid receptors.[1][2][3] This selectivity is a key attribute that enables its use in dissecting the physiological and pathological roles of the δ-opioid system.
Table 1: In Vitro Receptor Binding Profile of this compound
| Parameter | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | Tissue/Cell Source | Reference |
| pIC50 | 9.6 | 7.8 | 7.2 | Mouse Brain | [1][2] |
| pIC50 | 9.65 ± 0.15 | 7.24 ± 0.04 | 8.42 ± 0.06 | SNAP-Lumi4Tb-labeled receptors | [5] |
| Ki (nM) | 0.09 | 8.1 | 2.7 | Not Specified | [5] |
| Ki (nM) | 0.02 | 64 | 66 | Cloned Opioid Receptors | [6] |
| Kd (pM) | 56.2 (41.8-75.7) | - | - | Mouse Brain | |
| Kd (pM) | 104 (25.8-420) | - | - | Mouse Vas Deferens | [7] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration. Ki is the inhibitory constant. Kd is the equilibrium dissociation constant. Values are presented as mean ± SEM where available.
The presence of sodium ions and the non-hydrolyzable GTP analog, 5'-guanylylimidophosphate (GppNHp), has been shown to increase the affinity of this compound for the δ-opioid receptor, a characteristic of antagonists at G protein-coupled receptors.[1][2][3] This observation further supports its classification as an antagonist.
Functional Antagonism
This compound acts as a competitive antagonist at the δ-opioid receptor, effectively blocking the actions of δ-opioid agonists. Its antagonist potency has been quantified in various functional assays.
Table 2: In Vitro Functional Antagonist Potency of this compound
| Parameter | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | Assay System | Reference |
| pKB | 9.7 | 8.3 | 7.5 | Mouse Vas Deferens | [1][2][3] |
pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist.
In functional assays such as those measuring guanosine 5'-O-(3-[35S]-thio)triphosphate ([35S]GTPγS) binding, this compound does not stimulate G protein activation on its own, consistent with its antagonist nature. Instead, it competitively inhibits the stimulation of [35S]GTPγS binding induced by δ-opioid agonists. Some studies have noted that under certain conditions, particularly with specific receptor mutations, this compound can act as a potent β-arrestin-biased agonist, highlighting the complexity of its signaling profile.[8][9]
In Vivo Pharmacological Profile
In vivo studies have corroborated the in vitro findings, demonstrating this compound's efficacy as a δ-opioid receptor antagonist in animal models.
Antagonism of δ-Opioid Agonist-Induced Effects
This compound effectively blocks or reverses the physiological effects of δ-opioid receptor agonists. A key in vivo application is in the study of analgesia. For instance, this compound has been shown to antagonize the antinociceptive effects induced by swim stress in rats, suggesting the involvement of endogenous δ-opioid signaling in this response.[10][11] It also attenuates the antinociceptive effects of selective δ-agonists like [D-Pen2, D-Pen5] enkephalin (DPDPE) and [D-Ser2, Leu5, Thr6] enkephalin (DSLET).[12]
Table 3: In Vivo Antagonist Effects of this compound
| Animal Model | Effect Measured | δ-Agonist | This compound Dose | Outcome | Reference |
| Rat (25 day old) | Antinociception (Tail immersion) | DPDPE, DSLET | 0.01 mg/kg | Significant attenuation | [12] |
| Rat (25 day old) | Antinociception (Tail immersion) | DPDPE, DSLET | 0.1 mg/kg | Complete reversal | [12] |
| Rat (adult & 25 day old) | Swim-stress-induced antinociception | Endogenous opioids | 0.5 - 1 mg/kg | Antagonism | [10][11] |
It is important to note that the route of administration can significantly impact the observed effects of this compound. For example, intracisternal administration was shown to potentiate the lethal effects of cocaine, suggesting a central mechanism of action in that context.[13]
Some studies have also explored derivatives of this compound for their activity at other opioid receptors, such as the κ-opioid receptor, revealing that modifications to the this compound scaffold can alter its selectivity profile.[14][15][16] Interestingly, some research suggests that this compound may also exert effects through non-opioid receptor mechanisms, particularly in the context of immunosuppression and antiproliferative activity.[17]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacological data. The following sections outline representative protocols for key in vitro assays used to characterize this compound.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human δ-, μ-, or κ-opioid receptor, or brain tissue homogenates.
-
Radioligand: A specific radiolabeled ligand for the receptor of interest (e.g., [3H]-naltrindole for δ-receptors, [3H]-DAMGO for μ-receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes or prepare fresh tissue homogenates on ice. Resuspend in ice-cold assay buffer to a final protein concentration suitable for the assay (e.g., 10-20 µg per well).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[18]
-
[35S]GTPγS Binding Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated G protein activation.
Materials:
-
Receptor Source: Cell membranes expressing the δ-opioid receptor.
-
Agonist: A selective δ-opioid receptor agonist (e.g., DPDPE).
-
Test Compound: this compound.
-
[35S]GTPγS.
-
GDP (Guanosine Diphosphate).
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, EGTA, and NaCl.
-
Non-specific Binding Control: Unlabeled GTPγS.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer or unlabeled GTPγS (for non-specific binding).
-
Varying concentrations of this compound or vehicle.
-
A fixed concentration of the δ-opioid agonist (typically at its EC80).
-
Membrane suspension.
-
GDP.
-
-
Pre-incubation: Incubate the plate at 30°C for a short period (e.g., 15 minutes).
-
Reaction Initiation: Add [35S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other values. Plot the percentage of agonist-stimulated [35S]GTPγS binding against the logarithm of the this compound concentration to determine its IC50 and subsequently its antagonist potency (pA2 or KB).[19][20][21]
cAMP Functional Assay
Objective: To determine the effect of this compound on the inhibition of adenylyl cyclase activity by a δ-opioid agonist.
Materials:
-
Whole cells expressing the δ-opioid receptor.
-
Agonist: A selective δ-opioid receptor agonist.
-
Test Compound: this compound.
-
Adenylyl Cyclase Activator: Forskolin.
-
cAMP Assay Kit (e.g., HTRF, AlphaScreen, or bioluminescence-based).[22][23][24]
Procedure:
-
Cell Culture: Culture cells to an appropriate confluency.
-
Assay Setup:
-
Seed cells in a multi-well plate.
-
Pre-treat the cells with varying concentrations of this compound for a specified time.
-
Add a fixed concentration of the δ-opioid agonist in the presence of forskolin (to stimulate cAMP production).
-
-
Incubation: Incubate for a time sufficient to allow for changes in intracellular cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to determine its IC50 for the antagonism of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Visualizations
The following diagrams illustrate key concepts related to the pharmacology of this compound.
Caption: δ-Opioid receptor signaling pathway with this compound antagonism.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. The selectivity of the opioid antagonist, this compound, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of [3H]this compound binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scholarly Article or Book Chapter | Molecular control of δ-opioid receptor signalling | ID: k930c4873 | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonism of swim-stress-induced antinociception by the delta-opioid receptor antagonist this compound in adult and young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antagonism of swim-stress-induced antinociception by the delta-opioid receptor antagonist this compound in adult and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the delta-opioid receptor antagonist this compound on antinociceptive responses to selective delta-agonists in post-weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a selective delta-opioid receptor antagonist, potentiates the lethal effects of cocaine by a central mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo and in vitro characterization of this compound-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 16. In vivo and in vitro characterization of this compound-derived ligands at the κ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
- 23. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resources.revvity.com [resources.revvity.com]
Structural Analysis of Naltrindole and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure, synthesis, and pharmacology of naltrindole and its analogues, potent and selective antagonists of the delta-opioid receptor (δ-OR). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways to serve as a comprehensive resource for researchers in opioid pharmacology and drug development.
Core Structural Features and Structure-Activity Relationships (SAR)
This compound is a non-peptide, semi-synthetic opioid antagonist derived from naltrexone. Its structure is characterized by a morphinan core with an indole moiety fused to the C-ring, a feature crucial for its high affinity and selectivity for the δ-OR. The development of this compound was a key step in understanding the "message-address" concept in opioid pharmacology, where the morphinan core (the "message") provides the general opioid activity, and the appended chemical group (the "address") confers receptor subtype selectivity.[1][2][3]
The crystal structure of the mouse δ-OR in complex with this compound has provided significant insights into the molecular basis of its selectivity.[2] The binding pocket of the δ-OR can be conceptually divided into two regions. The lower portion is highly conserved among opioid receptor subtypes (μ, δ, and κ) and interacts with the core morphinan structure of ligands. The upper, more variable region is where the indole "address" of this compound binds, conferring its δ-selectivity.[2]
Quantitative Structure-Activity Relationship Data
The following tables summarize the binding affinities (Kᵢ) and functional activities (IC₅₀, Kₑ) of this compound and a selection of its analogues at the μ, δ, and κ opioid receptors. This data highlights the impact of various structural modifications on receptor affinity and functional potency.
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) of this compound and Analogues
| Compound | μ-OR Kᵢ (nM) | δ-OR Kᵢ (nM) | κ-OR Kᵢ (nM) | Selectivity (μ/δ) | Selectivity (κ/δ) | Reference |
| This compound | 15.8 | 0.056 | 25.1 | 282 | 448 | [4] |
| Naltrexone | 1.52 | 11 | - | 0.14 | - | [5] |
| Indolomorphinan 2 | - | ~3.36 | - | - | - | [6] |
| [4'-Cl-Phe⁴]DPDPE | - | 0.45-0.68 | - | - | - | [4] |
| [D-Ala², Glu⁴]deltorphin | - | 0.13 (brain) | - | - | - | [4] |
Note: '-' indicates data not reported in the cited source.
Table 2: Functional Activity (IC₅₀/Kₑ, nM) of this compound and Analogues in Mouse Vas Deferens (MVD) and Guinea Pig Ileum (GPI) Assays
| Compound | Assay | Agonist/Antagonist | δ-OR | μ-OR | κ-OR | Reference |
| This compound | MVD | Antagonist | pKₑ = 9.7 | pKₑ = 8.3 | pKₑ = 7.5 | [7] |
| Indolomorphinan 2 | MVD | Antagonist | ~1/60th potency of this compound | - | - | [6] |
| Indolomorphinan 2 | GPI | Agonist | - | - | - | [6] |
| nor-Naltrindole Analogue 4 | MVD | Full Agonist | IC₅₀ = 85-179 | - | - | [8] |
| Phenethyl-Naltrindole Analogue 5 | MVD | Full Agonist | IC₅₀ = 85-179 | - | - | [8] |
Note: pKₑ is the negative logarithm of the antagonist equilibrium constant (Kₑ). A higher pKₑ value indicates greater antagonist potency.
Experimental Protocols
This section outlines the key experimental methodologies employed in the structural and functional characterization of this compound and its analogues.
Synthesis of this compound and Analogues: Fischer Indole Synthesis
A common and efficient method for the synthesis of this compound and its analogues is the Fischer indole synthesis.[6]
Protocol:
-
Reactant Preparation: Naltrexone hydrochloride and the desired phenylhydrazine hydrochloride are used as starting materials.
-
Reaction Conditions: The reactants are typically refluxed in an aqueous solution. Mildly acidic conditions, often achieved by using the hydrochloride salts of the reactants, are sufficient for many syntheses. More forcing conditions, such as the addition of stronger acids (e.g., 6.0 N HCl), may be required for less reactive phenylhydrazines.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Product Isolation: Upon completion, the product often precipitates out of the aqueous solution and can be isolated by simple filtration.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Brain tissue (e.g., from rat or guinea pig) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a crude membrane preparation containing the opioid receptors.[4]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]this compound) and varying concentrations of the unlabeled test compound (the "competitor").
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibitory constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assays: Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD)
These isolated tissue preparations are classic pharmacological tools for assessing the functional activity (agonist or antagonist) of opioid compounds. The GPI is rich in μ-opioid receptors, while the MVD is a well-established model for δ-opioid receptor activity.[8]
General Protocol:
-
Tissue Preparation: The ileum from a guinea pig or the vas deferens from a mouse is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Stimulation: The tissue is subjected to electrical field stimulation to induce contractions.
-
Drug Addition: The test compound is added to the organ bath in increasing concentrations.
-
Agonist Activity: An agonist will inhibit the electrically induced contractions in a concentration-dependent manner. The IC₅₀ value, the concentration that produces 50% of the maximal inhibition, is determined.
-
Antagonist Activity: To determine antagonist activity, the tissue is pre-incubated with the antagonist before adding a known agonist. The antagonist will shift the concentration-response curve of the agonist to the right. The Kₑ (equilibrium dissociation constant) is calculated from the magnitude of this shift.
-
-
Data Recording: The contractions are recorded using an isometric force transducer connected to a data acquisition system.
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts and processes related to the structural analysis of this compound.
Caption: General workflow for the synthesis of this compound analogues.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Simplified signaling pathway for δ-OR antagonism by this compound.
References
- 1. pnas.org [pnas.org]
- 2. Structure of the δ-opioid receptor bound to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Characterization of [3H]this compound binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Synthesis and delta-opioid receptor antagonist activity of a this compound analogue with a regioisomeric indole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selectivity of the opioid antagonist, this compound, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opioid agonist and antagonist activities of morphindoles related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Naltrindole on Delta-Opioid Receptor Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltrindole is a cornerstone pharmacological tool, widely recognized for its potent and selective antagonist activity at the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) critically involved in pain modulation, mood regulation, and neuroprotection. Understanding the precise molecular mechanisms through which this compound exerts its effects on DOR signaling is paramount for the development of novel therapeutics targeting this receptor. This technical guide provides an in-depth analysis of this compound's influence on the principal signaling cascades downstream of DOR, including G protein activation, adenylyl cyclase (AC)/cAMP modulation, β-arrestin recruitment, and extracellular signal-regulated kinase (ERK) phosphorylation. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Core Signaling Pathways of the Delta-Opioid Receptor
The delta-opioid receptor, a member of the Gi/o-coupled GPCR family, initiates a cascade of intracellular events upon activation by an agonist. These events are competitively inhibited by antagonists such as this compound. The primary signaling pathways include:
-
G Protein Signaling: Upon agonist binding, DOR facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors.
-
cAMP Pathway: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
β-Arrestin Recruitment: Following agonist-induced phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This interaction sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal. Additionally, β-arrestin can act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades.
-
MAPK/ERK Pathway: DOR activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) cascade. This activation can be mediated through both G protein-dependent and β-arrestin-dependent mechanisms and plays a role in regulating gene expression, cell proliferation, and differentiation.
Quantitative Analysis of this compound's Antagonist Activity
This compound's potency as a DOR antagonist has been quantified across various in vitro assays. The following tables summarize key parameters such as the inhibition constant (Ki), the negative logarithm of the antagonist's dissociation constant (pA2 or pKB), and the half-maximal inhibitory concentration (IC50) for its effects on G protein activation, cAMP accumulation, and β-arrestin recruitment.
Table 1: this compound's Antagonist Potency at the Delta-Opioid Receptor (G Protein and cAMP Pathways)
| Parameter | Value | Assay System | Notes | Reference(s) |
| pKB | 9.7 | Mouse Vas Deferens | Functional assay measuring the antagonism of a delta-agonist. | [1] |
| pIC50 | 9.6 | Binding Assay | Measures the displacement of a radiolabeled ligand from the delta-receptor. | [1] |
| Ki | 1.0 nM | AlphaScreen cAMP Assay (CHO cells) | Determined via Schild analysis against the agonist DPDPE. | [2] |
| IC50 | 4.0 µg (intrathecal) | In vivo antagonism of DPDPE | Demonstrates in vivo efficacy. | [3] |
Table 2: this compound's Activity in β-Arrestin Recruitment Assays
| Parameter | Value | Assay System | Notes | Reference(s) |
| Activity | Antagonist | Wild-type DOR | This compound blocks agonist-induced β-arrestin recruitment. | [4] |
| Activity | Potent β-arrestin-biased agonist | Mutant DOR (Asp95Ala, Asn310Ala, Asn314Ala) | Demonstrates how receptor mutations can dramatically alter ligand function. | [4] |
Visualizing the Impact of this compound on DOR Signaling
The following diagrams, generated using the DOT language, illustrate the canonical DOR signaling pathways and the points of intervention by this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
[³⁵S]GTPγS Binding Assay for G Protein Activation
This assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[5]
Materials:
-
Cell membranes expressing DOR (e.g., from CHO or HEK293 cells)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP (Guanosine 5'-diphosphate)
-
Unlabeled GTPγS
-
DOR agonist (e.g., DPDPE, SNC80)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
96-well filter plates (e.g., GF/B)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing DOR according to standard laboratory protocols. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP (final concentration 10-100 µM), and cell membranes (10-20 µg protein/well).
-
Compound Addition:
-
For agonist dose-response curves, add serial dilutions of the DOR agonist.
-
For antagonist inhibition, pre-incubate membranes with varying concentrations of this compound for 15-30 minutes before adding a fixed concentration (e.g., EC80) of the DOR agonist.
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For antagonist inhibition, calculate the IC50 of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This competitive immunoassay measures the inhibition of adenylyl cyclase activity by quantifying intracellular cAMP levels.[6][7]
Materials:
-
Cells stably expressing DOR (e.g., CHO-K1, HEK293)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
Forskolin (or other adenylyl cyclase activator)
-
DOR agonist
-
This compound
-
Assay Buffer
-
384-well white, solid-bottom assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed DOR-expressing cells into a 384-well plate and incubate overnight.
-
Compound Addition:
-
For antagonist mode, add serial dilutions of this compound to the cells and pre-incubate for 15-30 minutes at room temperature.
-
Add a fixed concentration of DOR agonist (e.g., EC80).
-
-
Stimulation: Add a pre-determined concentration of forskolin to all wells to stimulate cAMP production. Incubate for 30 minutes at room temperature.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to all wells according to the manufacturer's protocol.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Reading: Read the plate on an HTRF-compatible plate reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).
-
Data Analysis: The HTRF ratio (665nm/620nm) is inversely proportional to the cAMP concentration. Calculate the IC50 of this compound from the dose-response curve.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
BRET assays are used to monitor protein-protein interactions in living cells. For β-arrestin recruitment, the receptor is typically fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., a fluorescent protein like Venus or YFP).[8][9]
Materials:
-
HEK293 cells
-
Expression plasmids for DOR-Rluc and Venus-β-arrestin2
-
Transfection reagent (e.g., Lipofectamine)
-
Coelenterazine h (luciferase substrate)
-
DOR agonist
-
This compound
-
96-well white, clear-bottom plates
-
BRET-compatible plate reader
Procedure:
-
Transfection: Co-transfect HEK293 cells with the DOR-Rluc and Venus-β-arrestin2 plasmids in a 10-cm dish.
-
Cell Seeding: 24 hours post-transfection, seed the cells into a 96-well plate.
-
Assay: 48 hours post-transfection, wash the cells with assay buffer.
-
Substrate Addition: Add coelenterazine h to all wells and incubate for 5-10 minutes.
-
Baseline Reading: Measure the baseline BRET signal.
-
Compound Addition:
-
For antagonist mode, add varying concentrations of this compound followed by a fixed concentration of agonist.
-
-
Kinetic Reading: Immediately begin reading the plate kinetically for 20-30 minutes to measure the change in BRET signal over time.
-
Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. An increase in the BRET ratio indicates recruitment of β-arrestin to the receptor. Calculate the IC50 of this compound for the inhibition of the agonist-induced BRET signal.
Western Blotting for ERK1/2 Phosphorylation
This technique is used to detect the phosphorylation (activation) of ERK1/2 in response to receptor stimulation.[10][11]
Materials:
-
Cells expressing DOR
-
DOR agonist
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture DOR-expressing cells and serum-starve overnight to reduce basal ERK phosphorylation. Pre-treat cells with various concentrations of this compound for 30 minutes, followed by stimulation with a DOR agonist for 5-10 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to t-ERK. Determine the IC50 of this compound for the inhibition of agonist-induced ERK phosphorylation.
Conclusion
This compound remains an indispensable tool for the pharmacological dissection of delta-opioid receptor signaling. Its high potency and selectivity as a competitive antagonist allow for the precise inhibition of DOR-mediated effects across multiple downstream pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers aiming to investigate the intricate roles of DOR in physiology and disease, and to facilitate the discovery and development of novel modulators of this important therapeutic target. The phenomenon of altered this compound function in mutant receptors also highlights the complex nature of ligand-receptor interactions and the potential for developing functionally selective drugs.
References
- 1. The selectivity of the opioid antagonist, this compound, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dose-dependent antagonism of spinal opioid receptor agonists by naloxone and this compound: additional evidence for delta-opioid receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Naltrindole: A Technical Guide to Exploring the Delta-Opioid Receptor's Role in Pain Modulation
Introduction
The delta-opioid receptor (DOR), a member of the G-protein-coupled receptor (GPCR) superfamily, is a critical target in the central and peripheral nervous systems for modulating nociception.[1][2] Unlike the mu-opioid receptor (MOR), which is the primary target of classical opioids like morphine, DOR activation offers the potential for potent analgesia with a reduced side-effect profile. Fully elucidating the therapeutic promise of DORs requires specific pharmacological tools to dissect their function. Naltrindole, a potent and highly selective non-peptide DOR antagonist, has emerged as an indispensable tool for this purpose in biomedical research.[3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in experimental protocols to investigate DOR-mediated pain modulation.
This compound: A Highly Selective Delta-Opioid Receptor Antagonist
This compound was developed as a non-peptide antagonist to overcome the blood-brain barrier limitations of endogenous peptide ligands like enkephalins.[4] Its structure incorporates the morphinan base of naltrexone, which provides high affinity, with an attached indole molecule that confers remarkable selectivity for the DOR.[2][4] This "message-address" concept, where the morphinan core is the "message" and the indole group is the "address" for selectivity, has been structurally validated.[2]
Binding Affinity and Selectivity
This compound's high affinity and selectivity for DOR over MOR and kappa-opioid receptors (KOR) are its most critical features for research applications. This selectivity has been quantified across numerous radioligand binding studies.
Table 1: Binding Characteristics of this compound at Opioid Receptors
| Receptor Subtype | Ligand/Assay | Preparation | Affinity Value | Reference |
|---|---|---|---|---|
| Delta (δ) | [³H]this compound | Rat Brain | Kd: 37.0 ± 3.0 pM | [5] |
| [³H]this compound | Mouse Brain | Kd: 56.2 pM | [6] | |
| [³H]this compound | Rat Brain | Bmax: 63.4 ± 2.0 fmol/mg protein | [5] | |
| This compound (pKi) | Guinea Pig Brain | pKi: 10.52 | [7] | |
| This compound (pIC₅₀) | Mouse Vas Deferens | pIC₅₀: 9.6 | [3] | |
| Mu (μ) | This compound (pKi) | - | pKi: ~7.96 | [8] |
| This compound (pIC₅₀) | Mouse Vas Deferens | pIC₅₀: 7.8 | [3] |
| Kappa (κ) | this compound (pIC₅₀) | Mouse Vas Deferens | pIC₅₀: 7.2 |[3] |
Kd (Dissociation Constant): A measure of binding affinity; lower values indicate higher affinity. Bmax (Maximum Binding Capacity): Represents the density of receptors in the tissue. pKi/pIC₅₀: The negative log of the Ki (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration); higher values indicate greater binding affinity.
Mechanism of Action: DOR Signaling in Pain Modulation
As a GPCR, the DOR transduces extracellular signals into intracellular responses via heterotrimeric G proteins. DORs primarily couple to inhibitory G proteins (Gαi/o).[9] this compound acts as a competitive antagonist, binding to the DOR and preventing its activation by endogenous or exogenous agonists.
Canonical Gαi/o-cAMP Signaling Pathway
The canonical signaling pathway initiated by DOR activation involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][9] This decrease in cAMP subsequently reduces the activity of protein kinase A (PKA), a key downstream effector that can modulate ion channels and gene expression involved in neuronal excitability and pain sensitization.[9][10] Chronic opioid exposure can lead to an upregulation of the cAMP pathway, a molecular adaptation linked to tolerance and withdrawal-induced hyperalgesia.[11][12][13]
References
- 1. Receptor heterodimerization leads to a switch in signaling: β-arrestin2-mediated ERK activation by μ-δ opioid receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the δ-opioid receptor bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selectivity of the opioid antagonist, this compound, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Characterization of [3H]this compound binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of [3H]this compound binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. escholarship.org [escholarship.org]
- 10. Identification of a signaling cascade that maintains constitutive δ-opioid receptor incompetence in peripheral sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. cAMP-Mediated Mechanisms for Pain Sensitization during Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cAMP-mediated mechanisms for pain sensitization during opioid withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
The Off-Target Orchestra: A Technical Guide to the Non-Opioid Receptor Mediated Effects of Naltrindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltrindole, a cornerstone tool in opioid research, is celebrated for its high potency and selectivity as a delta-opioid receptor (DOR) antagonist.[1][2][3][4] However, a growing body of evidence reveals that its pharmacological repertoire extends beyond the confines of opioid receptor antagonism, engaging in a complex interplay with various cellular systems through non-opioid mediated pathways. These off-target effects, ranging from ion channel modulation and immunosuppression to antiproliferative and cardioprotective actions, present both challenges and opportunities in drug development and basic research. Understanding these non-canonical mechanisms is crucial for the accurate interpretation of experimental data and for exploring the potential therapeutic applications of this compound and its analogs in novel contexts.
This technical guide provides an in-depth exploration of the discovered non-opioid receptor mediated effects of this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the implicated signaling pathways.
Modulation of Voltage-Gated Ion Channels
This compound has been shown to directly modulate the activity of several voltage-gated ion channels in a manner independent of opioid receptors. These effects have been primarily characterized in NG108-15 neuroblastoma-glioma hybrid cells, which lack DOR expression.[5][6]
Experimental Evidence and Quantitative Data
Electrophysiological studies, specifically whole-cell patch-clamp recordings, have been instrumental in elucidating these effects.
Table 1: Quantitative Data on this compound's Modulation of Voltage-Gated Ion Channels in NG108-15 Cells
| Ion Channel | Effect | Concentration | Quantitative Measurement | Citation(s) |
| Sodium (Na+) Channels | Inhibition | High Concentration | Data not available | [5][6] |
| Potassium (K+) Channels | Inhibition | High Concentration | Data not available | [5][6] |
| Calcium (Ca2+) Channels | Dual (Potentiation/Inhibition) | Low/High Concentrations | Not statistically significant | [7] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology in NG108-15 Cells
This protocol is a generalized representation based on standard electrophysiological practices for this cell line.
1.2.1. Cell Culture and Differentiation:
-
NG108-15 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To induce a neuronal phenotype and enhance ion channel expression, cells are treated with 1 mM dibutyryl cyclic-AMP (dbcAMP) for 7-11 days prior to recording.[5]
1.2.2. Electrophysiological Recording:
-
Recording Configuration: Whole-cell patch-clamp configuration is used to record macroscopic currents.
-
Solutions:
-
External Solution (for Na+ and K+ currents): Composed of (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (for K+ currents): Composed of (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with pH adjusted to 7.2 with KOH.
-
Internal (Pipette) Solution (for Na+ currents): A cesium-based solution is often used to block K+ channels, for example (in mM): 140 CsF, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with pH adjusted to 7.2 with CsOH.
-
-
Voltage Protocols:
-
Sodium Currents: From a holding potential of -90 mV, depolarizing steps are applied in 10 mV increments to elicit inward sodium currents.
-
Potassium Currents: From a holding potential of -90 mV, depolarizing voltage steps from -50 mV to +80 mV are applied to evoke outward delayed-rectifier potassium currents.[8]
-
-
Data Acquisition and Analysis: Currents are amplified, filtered, and digitized. The peak current amplitude at each voltage step is measured before and after the application of this compound.
References
- 1. DigitalCommons@PCOM - Research Day: this compound inhibits phorbol 12-myristate 13-acetate-induced superoxide release by a novel mechanism related to reduced intracellular calcium levels in polymorphonuclear leukocytes [digitalcommons.pcom.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a highly selective and potent non-peptide delta opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the δ-opioid receptor bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNC80 and this compound modulate voltage-dependent sodium, potassium and calcium channels via a putatively delta opioid receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits human multiple myeloma cell proliferation in vitro and in a murine xenograft model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Naltrindole on Neurotransmitter Release in Specific Brain Regions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltrindole, a potent and selective non-peptide delta-opioid receptor (DOR) antagonist, is a critical pharmacological tool for elucidating the physiological roles of the endogenous opioid system. Its interaction with DORs, which are G-protein coupled receptors, initiates a cascade of intracellular events that modulate neuronal excitability and neurotransmitter release. This technical guide provides an in-depth analysis of this compound's impact on the release of key neurotransmitters—dopamine, acetylcholine, GABA, glutamate, and serotonin—in specific brain regions. We present a synthesis of current quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to serve as a comprehensive resource for researchers in neuroscience and drug development.
Introduction
The delta-opioid receptor (DOR) system is implicated in a wide array of physiological and pathological processes, including analgesia, mood regulation, reward, and neuroprotection. This compound, by selectively blocking these receptors, allows for the precise investigation of their function. The binding of endogenous opioids (e.g., enkephalins) or exogenous agonists to DORs typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and a subsequent decrease in neurotransmitter release.[1] this compound competitively antagonizes these effects, and by doing so, can either reverse agonist-induced changes or, in some cases, modulate basal neurotransmitter levels, suggesting a tonic activation of DORs by endogenous opioids. Understanding the nuanced effects of this compound on various neurotransmitter systems is paramount for developing novel therapeutics targeting the DOR for a range of neurological and psychiatric disorders.
Quantitative Impact of this compound on Neurotransmitter Release
The following tables summarize the available quantitative data on the effects of this compound on the release of various neurotransmitters in specific brain regions. It is important to note that direct quantitative data on the effect of this compound alone on basal dopamine and glutamate release is limited in the current literature. Much of the research focuses on this compound's ability to antagonize the effects of DOR agonists.
Table 1: Effect of this compound on Acetylcholine (ACh) Release
| Brain Region | Experimental Model | This compound Concentration/Dose | Effect on ACh Release | Citation |
| Human Neocortex | Brain Slices | 1 µM (in the presence of peptidase inhibitors) | Significant Increase | [2] |
Table 2: Effect of this compound on Gamma-Aminobutyric Acid (GABA) Release
| Brain Region | Experimental Model | This compound Concentration/Dose | Effect on GABA Release | Citation |
| Medial Prefrontal Cortex (mPFC) | Mouse Brain Slices | 2 µM | Blocks DPDPE-induced reduction of eIPSC amplitude | [2] |
Table 3: Effect of this compound on Serotonin (5-HT) Release
| Brain Region | Experimental Model | This compound Concentration | Effect on 5-HT Release | Citation |
| Dorsal Raphe Nucleus (DRN) | Rat (in vivo microdialysis) | 30 µM | ~3% decrease from baseline | [3] |
| Dorsal Raphe Nucleus (DRN) | Rat (in vivo microdialysis) | 100 µM | ~30% decrease from baseline | [3] |
| Dorsal Raphe Nucleus (DRN) | Rat (in vivo microdialysis) | 300 µM | ~37% decrease from baseline | [3] |
Table 4: Effects of Delta-Opioid Receptor Agonists on Dopamine (DA) Release (Antagonized by this compound)
Note: Direct quantitative data for this compound's effect on basal dopamine release is sparse. The following data illustrates the effect of DOR agonists, which this compound would antagonize.
| Brain Region | Experimental Model | DOR Agonist & Dose | Effect on DA Release | Antagonism by this compound | Citation |
| Nucleus Accumbens | Rat (in vivo microdialysis) | DPDPE (i.c.v.) | Significant Increase | Blocked by a delta-antagonist (ICI 174,864) | [3][4] |
Table 5: Effects of Delta-Opioid Receptor Modulation on Glutamate Release
| Brain Region | Experimental Context | Effect of DOR Activation | Implication for this compound | Citation |
| Various | General | Inhibition of glutamate release from presynaptic terminals | This compound would be expected to block this inhibition | [5] |
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Measurement
In vivo microdialysis is a widely used technique to measure extracellular concentrations of neurotransmitters in the brains of freely moving animals.
3.1.1. Surgical Procedure:
-
Anesthesia: Anesthetize the rodent (e.g., rat, mouse) with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Stereotaxic Implantation: Secure the animal in a stereotaxic frame. Following a midline incision and exposure of the skull, drill a small hole over the target brain region (e.g., nucleus accumbens, prefrontal cortex, hippocampus).
-
Probe Implantation: Slowly lower a microdialysis probe to the predetermined stereotaxic coordinates.
-
Fixation: Secure the probe to the skull using dental cement and surgical screws.
-
Recovery: Allow the animal to recover for at least 24-48 hours post-surgery.
3.1.2. Microdialysis Procedure:
-
Perfusion: On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow for a stabilization period of 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
This compound Administration: Administer this compound via the desired route (e.g., systemic injection (intraperitoneal, subcutaneous) or through reverse dialysis by including it in the aCSF). Doses can range from 0.03 to 10 mg/kg for systemic administration.
-
Sample Collection: Continue collecting dialysate samples for the duration of the experiment.
-
Analysis: Analyze the collected dialysates for neurotransmitter content using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, or mass spectrometry.
Brain Slice Electrophysiology for Measuring Neurotransmitter Release
Brain slice electrophysiology allows for the study of synaptic transmission and the effects of pharmacological agents in a more controlled in vitro environment.
3.2.1. Brain Slice Preparation:
-
Anesthesia and Decapitation: Deeply anesthetize the animal and perform decapitation.
-
Brain Extraction: Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., a high-sucrose or NMDG-based aCSF).
-
Slicing: Mount the brain on a vibratome and cut coronal or sagittal slices (typically 250-300 µm thick) containing the region of interest.
-
Recovery: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes, followed by storage at room temperature.
3.2.2. Electrophysiological Recording:
-
Recording Chamber: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature.
-
Cell Identification: Visualize neurons using differential interference contrast (DIC) microscopy.
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from the neuron of interest.
-
Synaptic Current Measurement: Electrically stimulate afferent fibers to evoke postsynaptic currents (e.g., inhibitory postsynaptic currents, IPSCs, for GABA; excitatory postsynaptic currents, EPSCs, for glutamate).
-
This compound Application: After establishing a stable baseline of evoked currents, bath-apply this compound at the desired concentration (e.g., 2 µM) to the slice and record the changes in the postsynaptic currents.
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling Pathway
The canonical signaling pathway for the delta-opioid receptor involves its coupling to inhibitory G-proteins (Gi/o).
In Vivo Microdialysis Experimental Workflow
The following diagram illustrates the key steps involved in a typical in vivo microdialysis experiment to assess the effect of this compound.
Brain Slice Electrophysiology Experimental Workflow
This diagram outlines the process for conducting brain slice electrophysiology to study this compound's effects on synaptic transmission.
Discussion and Future Directions
The available data indicates that this compound can modulate the release of several key neurotransmitters, often by antagonizing the inhibitory effects of endogenous opioids. The increase in acetylcholine release in the human neocortex upon this compound application suggests a tonic inhibitory control by endogenous enkephalins on cholinergic neurons.[2] Similarly, the reduction in serotonin release in the dorsal raphe nucleus by this compound points to a potential excitatory role of endogenous opioids on serotonergic neurons in that region.[3] The blockade of DOR agonist-induced inhibition of GABA release in the prefrontal cortex by this compound highlights the significant role of DORs in modulating inhibitory circuits.[2]
A significant gap in the current literature is the lack of direct quantitative evidence for this compound's effect on basal and stimulated dopamine and glutamate release. While it is established that DOR agonists can modulate the release of these neurotransmitters, the precise impact of this compound alone remains to be fully elucidated. Future research should focus on conducting in vivo microdialysis and brain slice electrophysiology studies specifically designed to quantify the dose-dependent effects of this compound on dopamine and glutamate efflux in key brain regions such as the nucleus accumbens, ventral tegmental area, prefrontal cortex, and hippocampus. Such studies will be crucial for a more complete understanding of the therapeutic potential of targeting the delta-opioid system for disorders involving dysregulation of these critical neurotransmitter systems.
Conclusion
This compound is an indispensable tool for dissecting the complex roles of the delta-opioid receptor system in the central nervous system. This guide provides a consolidated overview of its known quantitative effects on acetylcholine, GABA, and serotonin release, alongside detailed experimental protocols and visual aids for relevant pathways and workflows. While further research is needed to fully characterize its impact on dopamine and glutamate neurotransmission, the existing evidence underscores the significant modulatory role of the DOR system across multiple neurotransmitter systems. This compilation of data and methodologies aims to facilitate future investigations and the development of novel therapeutic strategies targeting the delta-opioid receptor.
References
- 1. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of opioid peptides on dopamine release in the nucleus accumbens : an in vivo microdialysis study (1990) | Rainer Spanagel | 558 Citations [scispace.com]
- 5. Delta-Opioid Receptors Play a Role in the Control of Selected Parameters Related to Stress and Brain Plasticity Under Non-stress and/or Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Ballet of Naltrindole: A Guide to Unlocking Delta-Opioid Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Naltrindole, a potent and highly selective delta-opioid receptor (DOR) antagonist, has served as a foundational scaffold for the development of a diverse array of opioid receptor ligands.[1][2] Understanding the intricate relationship between the chemical structure of its derivatives and their resulting pharmacological activity is paramount for the rational design of novel therapeutics targeting the delta-opioid system. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogues, offering a comprehensive overview of key structural modifications that dictate binding affinity, receptor selectivity, and functional efficacy.
Core Structure and Key Pharmacophoric Elements
This compound's architecture is a fusion of a naltrexone-derived morphinan core with an indole moiety at the 6,7-position.[3] This unique arrangement presents several key regions amenable to chemical modification, each playing a critical role in receptor interaction and the resulting biological response. The primary pharmacophoric elements include:
-
The Morphinan Core: The rigid pentacyclic structure of the morphinan provides the fundamental framework for receptor binding.
-
The N-substituent on the Morphinan Nitrogen (Position 17): This position is a critical determinant of functional activity, capable of switching a ligand from an antagonist to an agonist or even an inverse agonist.[4][5]
-
The Indolic Benzene Ring: Substitutions on this ring system significantly influence binding affinity and selectivity.[6][7]
-
The Regioisomeric Fusion of the Indole Ring: The specific attachment of the indole moiety to the 6,7-position of the morphinan is optimal for high-affinity delta antagonism.[3][8]
Structure-Activity Relationship Insights
Modifications of the N-Substituent: A Switch for Functional Activity
The nature of the substituent on the nitrogen at position 17 of the morphinan skeleton is a primary driver of the functional properties of this compound derivatives. While the cyclopropylmethyl group in this compound confers potent antagonist activity, alterations at this position can dramatically shift the pharmacological profile.
-
Small Alkyl Groups: Replacement of the cyclopropylmethyl group with a smaller methyl group, as seen in morphine and oxymorphone, generally leads to agonist activity.[4]
-
N-Phenethyl and Nor Derivatives: Certain N-phenethyl derivatives and nor-compounds (lacking a substituent) have been shown to exhibit full agonist activity in the mouse vas deferens (MVD) preparation.[9]
-
Amide and Sulfonamide Moieties: The introduction of amide or sulfonamide functionalities at the N-17 position can produce a wide spectrum of activities, from full inverse agonists to full agonists.[4][5] For instance, the cyclopropylsulfonamide derivative SYK-839 is a potent full inverse agonist, while the phenethylsulfonamide derivative SYK-901 acts as a full agonist.[4] This highlights the profound impact of the electronic and steric properties of the N-substituent on the conformational state of the receptor.
Substitutions on the Indolic Benzene Ring: Tuning Affinity and Selectivity
Modifications to the indole ring of this compound have been extensively explored to refine binding affinity and selectivity for the delta-opioid receptor.
-
Positional Importance: Bulky substituents are generally better tolerated at the 7'-position of the indole ring compared to the 4'-, 5'-, or 6'-positions.[6]
-
Nature of the Substituent: The introduction of phenyl, phenoxy, or benzyloxy groups at various positions on the indole ring has been investigated. The 7'-phenoxy derivative, for example, maintains a high affinity for the delta receptor, comparable to this compound itself, with a Kᵢ of 0.71 nM and exhibits potent delta antagonist activity.[6][7]
-
Impact on Agonism: Interestingly, some substitutions on the indole ring can induce partial to full agonist activity. For example, a 2-(2-pyridinyl)ethenyl group at the 5'-position resulted in a compound with the highest agonist activity in the MVD assay among a series of tested analogues.[6][7]
The Critical Role of Indole Ring Fusion
The specific manner in which the indole ring is fused to the morphinan core is crucial for potent delta antagonist activity. Synthesis of a regioisomeric analogue where the indole moiety is fused to the 7,8-position of the morphinan system resulted in a compound with significantly reduced potency (approximately 1/60th that of this compound) at the delta receptor in the MVD preparation and displayed agonist activity in the guinea pig ileum (GPI) preparation.[3][8] This underscores the importance of the precise orientation of the indolic benzene ring for optimal interaction with a putative "address" subsite on the delta-opioid receptor, which is critical for high antagonist potency.[3][8]
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of key this compound derivatives.
| Compound | Modification | Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (δ vs. μ/κ) | Functional Activity | Reference |
| This compound | Parent Compound | δ | 0.29 | >40-fold vs. μ & κ | Antagonist (Kₑ = 0.49 nM in MVD) | [6][7] |
| μ | - | |||||
| κ | - | |||||
| 7'-Phenoxy Derivative (14) | 7'-phenoxy on indole | δ | 0.71 | >40-fold vs. μ & κ | Antagonist (Kₑ = 0.25 nM in MVD), μ Agonist (IC₅₀ = 450 nM in GPI) | [6][7] |
| 5'-(2-pyridinyl)ethenyl Derivative (16) | 5'-(2-pyridinyl)ethenyl on indole | δ | - | - | δ Agonist (IC₅₀ = 220 nM in MVD) | [6][7] |
| Indole-7,8-fused Analogue (2) | Regioisomeric indole fusion | δ | ~60-fold lower than this compound | - | Weak Antagonist (MVD), Agonist (GPI) | [3][8] |
| SYK-839 | N-cyclopropylsulfonamide | δ | - | - | Full Inverse Agonist | [4] |
| SYK-901 | N-phenethylsulfonamide | δ | - | - | Full Agonist | [4] |
Signaling Pathways and Biased Agonism
The interaction of this compound derivatives with the delta-opioid receptor can trigger distinct intracellular signaling cascades. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily signal through the inhibition of adenylyl cyclase via Gαi/o proteins. However, they can also signal through the β-arrestin pathway.
The concept of "biased agonism" has emerged, where a ligand can preferentially activate one signaling pathway over another. Interestingly, mutations in the allosteric sodium ion binding site of the delta-opioid receptor can transform classical antagonists like this compound into potent β-arrestin-biased agonists.[10][11] This highlights a sophisticated mechanism of receptor modulation where the ligand's structure, in conjunction with the receptor's conformational state, dictates the downstream signaling outcome.
Caption: DOR Signaling Pathways.
Experimental Protocols
A variety of in vitro and in vivo assays are employed to characterize the SAR of this compound derivatives.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
General Protocol:
-
Tissue Preparation: Brain tissue (e.g., from rat or guinea pig) is homogenized in a suitable buffer (e.g., Tris-HCl).[6][7]
-
Incubation: The membrane homogenate is incubated with a radiolabeled ligand (e.g., [³H]this compound) and varying concentrations of the unlabeled test compound.[12]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a highly selective and potent non-peptide delta opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of N-Substituents on the Functional Activities of this compound Derivatives for the δ Opioid Receptor: Synthesis and Evaluation of Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, opioid receptor binding, and bioassay of this compound analogues substituted in the indolic benzene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and delta-opioid receptor antagonist activity of a this compound analogue with a regioisomeric indole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opioid agonist and antagonist activities of morphindoles related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scholarly Article or Book Chapter | Molecular control of δ-opioid receptor signalling | ID: k930c4873 | Carolina Digital Repository [cdr.lib.unc.edu]
- 11. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of [3H]this compound binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Naltrindole Hydrochloride Solubility in DMSO and Saline for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Naltrindole hydrochloride is a potent and highly selective non-peptide antagonist of the delta (δ)-opioid receptor.[1][2] Its use in in vivo studies is crucial for investigating the physiological and pathological roles of these receptors in processes such as analgesia, addiction, and mood regulation. A critical aspect of successful in vivo experimentation is the appropriate preparation of the drug solution to ensure solubility, stability, and biocompatibility. This document provides detailed application notes and protocols for the solubilization of this compound hydrochloride in Dimethyl Sulfoxide (DMSO) and saline for administration in animal models.
Data Presentation
Solubility of this compound Hydrochloride
The following table summarizes the quantitative solubility data for this compound hydrochloride in various solvents, compiled from multiple sources.
| Solvent | Reported Solubility | Source(s) |
| DMSO | >20 mg/mL | [3] |
| 100 mM | [4] | |
| 5 mg/mL | [4] | |
| Water/Aqueous Solutions | 8 mg/mL (in H₂O) | [3] |
| 150 mg/mL (in H₂O) | [3] | |
| 25 mM (in water) | ||
| Soluble in 0.9% w/v saline solution | [5] | |
| Ethanol | Slightly soluble | [3] |
| 10 mg/mL | [4] | |
| Methanol | 4.5 mg/mL | [3] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Solution using DMSO and Saline for In Vivo Injection
This protocol is recommended for studies where this compound hydrochloride's aqueous solubility is a limiting factor and a co-solvent is necessary.
Materials:
-
This compound hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline solution (physiological saline)
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder in a sterile container.
-
Initial Solubilization in DMSO: Add a minimal volume of 100% DMSO to the powder to create a concentrated stock solution. For example, to prepare a 100 mM stock solution, dissolve 10 mg of this compound hydrochloride (MW: 450.96 g/mol ) in 221.7 µl of DMSO.[4] Vortex gently until the compound is completely dissolved.
-
Dilution with Saline: While vortexing, slowly add the sterile 0.9% saline to the DMSO stock solution to achieve the final desired concentration for injection.
-
Important Consideration: It is crucial to keep the final concentration of DMSO as low as possible to minimize potential solvent-related toxicity in the animal model.[6][7] A final DMSO concentration of less than 10% (v/v) is generally recommended, with some studies suggesting keeping it below 1%.[7][8]
-
-
Final Inspection: Ensure the final solution is clear and free of any precipitation. If precipitation occurs, it may be necessary to adjust the final concentration of the drug or the percentage of DMSO.
-
Administration: Administer the solution to the animal model via the desired route (e.g., intraperitoneal, subcutaneous). For intraperitoneal injections in mice, the injection volume is typically around 10 mL/kg.[5]
Storage of Stock Solutions:
-
This compound hydrochloride stock solutions in DMSO can be stored at -20°C.[4]
-
Following reconstitution, it is advisable to aliquot the stock solution and freeze it at -20°C to avoid repeated freeze-thaw cycles. Stock solutions are reported to be stable for up to 6 months under these conditions.[4]
Protocol 2: Preparation of this compound Hydrochloride Solution in Saline
This protocol is suitable for studies where the desired final concentration of this compound hydrochloride is within its aqueous solubility limits.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline solution (physiological saline)
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolution in Saline: Add the sterile 0.9% saline to the powder.
-
Mixing: Vortex the solution vigorously until the compound is fully dissolved. If solubility is an issue at the desired concentration, gentle warming or sonication may aid in dissolution.
-
Final Inspection: Ensure the solution is clear and free of any particulate matter before administration.
-
Administration: Administer the freshly prepared solution to the animal model.
Visualization of Signaling Pathway and Experimental Workflow
Delta-Opioid Receptor Signaling Pathway
This compound hydrochloride acts as a selective antagonist at the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR).[9] The binding of an agonist to DOR typically initiates a signaling cascade through the Gi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. This compound blocks these effects by preventing agonist binding.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. In vivo and in vitro characterization of this compound-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. δ-opioid receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocol for the Dissolution of Naltrindole for Intracerebroventricular Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltrindole is a highly potent and selective non-peptide delta-opioid receptor (DOR) antagonist widely utilized in biomedical research to investigate the role of DORs in various physiological and pathological processes, including pain modulation, addiction, and neuroprotection.[1][2] For central nervous system (CNS) studies, direct administration via intracerebroventricular (ICV) injection is a common method to bypass the blood-brain barrier and ensure direct action on central opioid receptors. Proper dissolution and preparation of this compound are critical for accurate and reproducible experimental outcomes. This document provides a detailed protocol for the dissolution of this compound hydrochloride for ICV injection, a summary of its solubility, and an overview of the relevant signaling pathways.
Data Presentation: Solubility of this compound Hydrochloride
The solubility of this compound hydrochloride in various solvents is a key factor in preparing a homogenous and stable solution for ICV administration. The following table summarizes the available quantitative data.
| Solvent | Solubility | Source |
| Water | 25 mM | R&D Systems[3] |
| Water | 8 mg/mL | Sigma-Aldrich[2] |
| DMSO | 100 mM | R&D Systems[3] |
| DMSO | 5 mg/mL | Cayman Chemical[4] |
| Ethanol | 10 mg/mL | Cayman Chemical[4] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Cayman Chemical[4] |
| Methanol | 4.5 mg/mL | Sigma-Aldrich[2] |
Note: The molecular weight of this compound hydrochloride is 450.96 g/mol .
Experimental Protocols
This section outlines the detailed methodology for the preparation of this compound hydrochloride solution for intracerebroventricular injection.
Materials and Equipment
-
This compound hydrochloride powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline or artificial cerebrospinal fluid - aCSF)
-
Sterile conical tubes (1.5 mL, 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
Protocol for Dissolving this compound in 0.9% Saline
This protocol is suitable for achieving concentrations commonly used in in vivo studies.
-
Calculate the required amount: Determine the desired concentration of the this compound solution and the final volume needed. For example, to prepare 1 mL of a 1 mg/mL solution, you will need 1 mg of this compound hydrochloride.
-
Weighing: Carefully weigh the calculated amount of this compound hydrochloride powder using a calibrated analytical balance and place it in a sterile conical tube.
-
Initial Dissolution: Add a small volume of the sterile 0.9% saline to the tube. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Complete Dissolution: Add the remaining volume of sterile 0.9% saline to reach the final desired concentration. Continue to vortex until the powder is completely dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.
-
Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube. This step is crucial to remove any potential microbial contamination and undissolved particulates before ICV injection.
-
Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, it is recommended to prepare fresh solutions before each experiment.
Preparation of Vehicle Control
A vehicle control solution should be prepared in parallel with the this compound solution. The vehicle control should consist of the same solvent used to dissolve the this compound (e.g., sterile 0.9% saline or aCSF) and should undergo the same preparation and sterile filtration steps.
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound acts as a selective antagonist at the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR). By binding to the DOR, this compound blocks the binding of endogenous or exogenous DOR agonists, thereby inhibiting the downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulation of ion channels. Furthermore, DOR antagonism has been shown to influence other signaling pathways, such as the Akt pathway.
Caption: this compound blocks agonist binding to the delta-opioid receptor.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the logical flow of the experimental protocol for preparing this compound solution for ICV injection.
References
Application of Naltrindole in Conditioned Place Preference (CPP) Paradigms: A Detailed Guide for Researchers
Introduction: Naltrindole is a potent and highly selective non-peptide antagonist for the delta-opioid receptor (DOR).[1] This characteristic makes it an invaluable pharmacological tool in neuroscience research, particularly in studies employing the conditioned place preference (CPP) paradigm. The CPP model is a standard preclinical behavioral assay used to evaluate the rewarding or aversive properties of drugs and other stimuli.[2][3] By selectively blocking DORs, this compound allows researchers to investigate the role of the endogenous enkephalin system and DOR signaling in the mechanisms of reward, addiction, and mood.
This document provides detailed application notes and experimental protocols for the use of this compound in CPP studies, targeted at researchers, scientists, and drug development professionals.
Application Notes
This compound is utilized in CPP paradigms primarily to:
-
Elucidate the role of delta-opioid receptors in drug reward: By administering this compound prior to a drug of abuse, researchers can determine if the rewarding effects of that drug are mediated, in part, by the activation of DORs. A reduction or blockade of the conditioned place preference for the drug in the presence of this compound suggests the involvement of the delta-opioid system. For instance, studies have shown that this compound can prevent the sensitization to the rewarding effects of cocaine, indicating a role for DORs in the development of cocaine addiction.[4]
-
Investigate the motivational properties of endogenous opioids: The endogenous opioid system is implicated in natural rewards, such as social interaction. This compound can be used to probe the contribution of endogenous enkephalins acting on DORs to the rewarding value of non-drug stimuli.
-
Differentiate the roles of various opioid receptor subtypes: In conjunction with antagonists for mu- and kappa-opioid receptors, this compound can help dissect the specific contributions of the delta-opioid system to reward and aversion, relative to other opioid receptor pathways.
-
Screen potential therapeutic agents: For drug development professionals, this compound can be used as a reference compound to characterize the mechanism of action of novel molecules targeting the opioid system.
Quantitative Data Summary
The following tables summarize quantitative data from studies that have utilized this compound in conditioned place preference paradigms. These tables provide a comparative overview of effective doses and their impact on the rewarding or aversive effects of various substances.
Table 1: Effect of this compound on Cocaine-Induced Conditioned Place Preference in Rats
| Pre-treatment (s.c.) | Conditioning Drug (i.p.) | CPP Score (Difference in time spent in drug-paired vs. vehicle-paired compartment in seconds, Mean ± SEM) | Animal Model | Reference |
| Vehicle | Cocaine (5.0 mg/kg) | Significant Preference | Sprague-Dawley Rats | [4] |
| Vehicle | Cocaine (10.0 mg/kg) | Significant Preference | Sprague-Dawley Rats | [4] |
| This compound (0.03 mg/kg) | Cocaine (10.0 mg/kg) | No Significant Preference | Sprague-Dawley Rats | [4] |
| This compound (0.3 mg/kg) | Cocaine (10.0 mg/kg) | No Significant Preference | Sprague-Dawley Rats | [4] |
Table 2: Effect of Naltriben (a δ₂-Opioid Receptor Antagonist) on Morphine-Induced Conditioned Place Preference in Rats
| Pre-treatment | Conditioning Drug (s.c.) | Time Spent in Drug-Paired Chamber (seconds, Mean ± SEM) | Animal Model | Reference |
| Saline | Morphine (10 mg/kg) | ~550 ± 50 | Rats | [5] |
| Naltriben (0.1 mg/kg) | Morphine (10 mg/kg) | ~525 ± 40 | Rats | [5] |
| Naltriben (1 mg/kg) | Morphine (10 mg/kg) | ~350 ± 30 | Rats | [5] |
Experimental Protocols
The following is a generalized protocol for a conditioned place preference experiment involving this compound. Specific parameters such as drug doses, timing of injections, and apparatus dimensions should be optimized based on the specific research question and animal model.
Materials
-
Conditioned Place Preference (CPP) Apparatus: A three-chambered box is commonly used, with two larger conditioning chambers distinguished by visual and tactile cues (e.g., wall color, floor texture) and a smaller, neutral central chamber.[6]
-
This compound hydrochloride
-
Drug of interest (e.g., cocaine, morphine)
-
Vehicle (e.g., sterile saline)
-
Animal subjects (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
Syringes and needles for administration
-
Video recording and analysis software
Procedure
The CPP protocol generally consists of three phases: pre-conditioning, conditioning, and post-conditioning (testing).[7]
Phase 1: Pre-conditioning (Baseline Preference)
-
Habituation: For 1-2 days, allow the animals to freely explore all three chambers of the CPP apparatus for 15-20 minutes to acclimate them to the environment.
-
Baseline Measurement: On the final day of pre-conditioning, place the animal in the central chamber and allow it to freely access all chambers for 15-20 minutes. Record the time spent in each of the two larger chambers to determine any initial preference. An unbiased design, where the drug is paired with the initially non-preferred side, is often employed to minimize baseline effects.[6]
Phase 2: Conditioning
This phase typically lasts for 4-8 days and involves pairing one of the conditioning chambers with the drug of interest and the other with the vehicle.
-
This compound Administration: On conditioning days, administer this compound (or its vehicle for the control group) via the desired route (e.g., subcutaneous, s.c.) at a predetermined time before the administration of the drug of interest (e.g., 15-30 minutes).
-
Drug/Vehicle Administration:
-
Drug Pairing: On alternating days, administer the drug of interest (e.g., cocaine, i.p.) and immediately confine the animal to one of the conditioning chambers for a set duration (e.g., 30-45 minutes).
-
Vehicle Pairing: On the other days, administer the vehicle and confine the animal to the opposite conditioning chamber for the same duration.
-
-
The order of drug and vehicle conditioning should be counterbalanced across animals.
Phase 3: Post-conditioning (Test)
-
This phase is conducted 24 hours after the final conditioning session.
-
Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes, with no drug or vehicle administered.
-
Record the time spent in each of the two conditioning chambers.
-
Data Analysis: The primary dependent variable is the time spent in the drug-paired chamber versus the vehicle-paired chamber. A significant increase in time spent in the drug-paired chamber is indicative of a conditioned place preference. Statistical analysis, such as a two-way ANOVA, can be used to compare the effects of this compound treatment on the development of CPP.
Visualizations
Signaling Pathway of Delta-Opioid Receptor Antagonism by this compound
This compound blocks the delta-opioid receptor.
Experimental Workflow for CPP with this compound
A typical CPP experimental workflow.
Logical Relationship in Reward Pathway Investigation
Investigating the role of DOR in drug reward.
References
- 1. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The delta-opioid receptor antagonist this compound prevents sensitization to the conditioned rewarding effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of this compound on spinal and supraspinal delta opioid receptors and analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naltrindole Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration of Naltrindole, a selective delta-opioid receptor antagonist, in rodent behavioral studies. The following sections summarize administration routes, dosages, and experimental protocols for key behavioral assays, supported by diagrams to illustrate workflows and signaling pathways.
Introduction to this compound
This compound is a highly potent and selective non-peptide antagonist for the delta-opioid receptor (DOR) and is widely used in biomedical research to investigate the role of this receptor in various physiological and pathological processes.[1][2][3] Due to its ability to cross the blood-brain barrier, it is a valuable tool for in vivo studies targeting the central nervous system.[1] Understanding the appropriate administration route and dosage is critical for obtaining reliable and reproducible results in rodent behavioral studies.
Delta-Opioid Receptor Signaling
Delta-opioid receptors are G protein-coupled receptors that play a crucial role in regulating neuronal activity.[4] Upon activation by endogenous or exogenous agonists, DORs typically inhibit neuronal firing and reduce neurotransmitter release.[4] This is primarily achieved through the inhibition of adenylyl cyclase and voltage-gated calcium channels, as well as the activation of inwardly rectifying potassium channels.[5] this compound blocks these effects by competitively binding to the DOR.
Figure 1: Simplified Delta-Opioid Receptor Signaling Pathway.
Administration Routes and Dosages
The choice of administration route and dosage for this compound depends on the specific research question, the animal model, and the desired duration of action. The following tables summarize common practices for intraperitoneal, subcutaneous, and intracerebroventricular administration in rodent behavioral studies.
Table 1: Intraperitoneal (i.p.) Administration of this compound
| Species | Dosage Range (mg/kg) | Vehicle | Study Type | Reference(s) |
| Rat | 1 - 5 | Saline | Anxiety-like behavior | [6] |
| Rat | 1 | Saline | Stress response | [7][8] |
| Rat | 10 - 20 | Not Specified | Alcohol intake | [9] |
| Mouse | 1 - 10 | Saline | Anxiety/Depression-related behavior | [10] |
| Mouse | Not Specified | Not Specified | Oxycodone addiction | [11][12] |
Table 2: Subcutaneous (s.c.) Administration of this compound
| Species | Dosage Range (mg/kg) | Vehicle | Study Type | Reference(s) |
| Rat | 0.03 - 0.3 | Not Specified | Cocaine sensitization | [13] |
| Rat | 3 | Saline | Inflammatory pain | [14] |
Table 3: Intracerebroventricular (i.c.v.) Administration of this compound
| Species | Dosage (µg) | Vehicle | Study Type | Reference(s) |
| Mouse | 100 | Not Specified | Cardiovascular effects | [15] |
Experimental Protocols
Detailed protocols for drug administration and subsequent behavioral testing are crucial for experimental consistency.
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder.
-
Dissolving: Dissolve the powder in sterile 0.9% saline to the desired final concentration. Sonication may be used to aid dissolution if necessary.
-
Storage: Store the solution as recommended by the manufacturer, typically protected from light.
Figure 2: General Workflow for this compound Administration.
Protocol 4.2.1: Intraperitoneal (i.p.) Injection [16][17]
-
Animal Restraint:
-
Mouse: Gently restrain the mouse by grasping the loose skin over the neck and shoulders. The tail can be secured with the little finger of the same hand.
-
Rat: A two-person technique is often preferred. One person restrains the rat with its head between their index and middle fingers, while the other performs the injection.
-
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Tilt the animal's head downwards at a 30-40° angle. Insert a 25-27 gauge needle with the bevel up, penetrating the abdominal wall. Aspirate briefly to ensure no fluid or blood is drawn. Inject the solution slowly. The maximum recommended volume is typically <10 ml/kg.[16]
-
Post-injection: Withdraw the needle and return the animal to its home cage.
Protocol 4.2.2: Subcutaneous (s.c.) Injection [18]
-
Animal Restraint: Restrain the animal as described for i.p. injection.
-
Injection Site: Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine. Aspirate to check for blood. Inject the solution, which will form a small bleb under the skin.
-
Post-injection: Withdraw the needle and gently massage the area to aid dispersal. Return the animal to its home cage.
Protocol 4.2.3: Intracerebroventricular (i.c.v.) Injection [19][20][21] Note: This is a surgical procedure and requires anesthesia, stereotaxic equipment, and aseptic technique.
-
Anesthesia and Preparation: Anesthetize the animal and place it in a stereotaxic frame. Shave and sterilize the scalp.
-
Incision: Make a midline incision in the scalp to expose the skull.
-
Coordinates: Identify bregma. Use stereotaxic coordinates to locate the injection site for the lateral ventricle (coordinates vary by species, age, and strain).
-
Craniotomy: Drill a small hole through the skull at the target coordinates.
-
Injection: Slowly lower a microsyringe or cannula to the desired depth. Infuse the this compound solution over several minutes.
-
Closure: Slowly retract the needle, and suture or staple the scalp incision.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitoring during recovery.
Protocol 4.3.1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior [22][23][24][25]
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
-
Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[22]
-
Procedure:
-
Administer this compound or vehicle at the appropriate pre-treatment time.
-
Place the animal in the center of the maze, facing one of the closed arms.[22][24]
-
Allow the animal to explore the maze for a 5-minute session.[23]
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis: Anxiogenic effects are indicated by a decrease in the percentage of time spent in the open arms and/or a decrease in the percentage of open arm entries.
-
Cleaning: Thoroughly clean the maze between animals to remove olfactory cues.
Protocol 4.3.2: Forced Swim Test (FST) for Depression-Like Behavior [26][27][28][29]
-
Apparatus: A transparent cylinder filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[28]
-
Procedure (Rat - Two-Day Protocol): [26][27]
-
Day 1 (Pre-test): Place the rat in the water cylinder for a 15-minute session.[27] This induces a stable level of immobility for the test session.
-
Day 2 (Test): Administer this compound or vehicle. A common protocol involves injections 24h, 4h, and 1h before the test.[27] Place the rat in the cylinder for a 5-minute test session.
-
-
Scoring: Record the duration of immobility (floating with only minor movements to keep the head above water).
-
Data Analysis: An increase in immobility time is interpreted as a depression-like (pro-depressant) effect.
-
Post-test Care: After each session, remove the animal, dry it with a towel, and place it in a warm environment.[26][28]
Figure 3: General Workflow for Behavioral Testing.
Concluding Remarks
The successful use of this compound in rodent behavioral studies hinges on the careful selection of administration parameters and adherence to standardized, detailed protocols. The information provided in these application notes serves as a comprehensive guide for researchers. It is essential to consider the specific aims of the study, the pharmacokinetics of this compound, and the characteristics of the animal model when designing experiments. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a highly selective and potent non-peptide delta opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of the opioid antagonist, this compound, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delta opioid receptors in brain function and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delta Opioid Receptor Expression and Function in Primary Afferent Somatosensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delta opioid receptor ligands modulate anxiety-like behaviors in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound administration during the preweanling period and manipulation affect adrenocortical reactivity in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism of swim-stress-induced antinociception by the delta-opioid receptor antagonist this compound in adult and young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The delta opioid receptor antagonist this compound attenuates both alcohol and saccharin intake in rats selectively bred for alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro characterization of this compound-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Delta-opioid receptor antagonist this compound reduces oxycodone addiction and constipation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The delta-opioid receptor antagonist this compound prevents sensitization to the conditioned rewarding effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence for Endogenous Opioid Dependence Related to Latent Sensitization in a Rat Model of Chronic Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a selective delta-opioid receptor antagonist, potentiates the lethal effects of cocaine by a central mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. urmc.rochester.edu [urmc.rochester.edu]
- 18. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 19. youtube.com [youtube.com]
- 20. alzet.com [alzet.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Elevated plus maze protocol [protocols.io]
- 23. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 24. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. animal.research.wvu.edu [animal.research.wvu.edu]
- 29. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
Application of Naltrindole in Studying Cocaine Addiction and Relapse: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltrindole is a potent and selective antagonist of the delta-opioid receptor (DOR). This characteristic makes it an invaluable pharmacological tool for investigating the role of the endogenous opioid system, specifically DORs, in the neurobiological mechanisms underlying cocaine addiction and relapse. Cocaine, a powerful psychostimulant, primarily exerts its reinforcing effects by blocking the dopamine transporter, leading to increased dopamine levels in the brain's reward circuitry.[1] However, emerging evidence indicates a significant interplay between the dopaminergic and opioidergic systems in modulating the addictive properties of cocaine.[2] this compound allows researchers to dissect the specific contribution of DORs in cocaine-induced behaviors, offering insights into potential therapeutic targets for cocaine use disorder.
These application notes provide a comprehensive overview of the use of this compound in preclinical cocaine addiction research, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as a competitive antagonist at the delta-opioid receptor, effectively blocking the binding of endogenous opioid peptides such as enkephalins.[3] In the context of cocaine addiction, the antagonism of DORs by this compound has been shown to modulate the reinforcing and sensitizing effects of cocaine. The precise mechanisms are multifaceted and involve interactions with the mesolimbic dopamine system. Blockade of DORs can influence dopamine release and receptor signaling in key brain regions associated with reward and addiction, such as the nucleus accumbens (NAc) and the ventral tegmental area (VTA).[4]
Key Applications in Cocaine Addiction Research
This compound has been instrumental in elucidating the role of delta-opioid receptors in various facets of cocaine addiction:
-
Modulation of Cocaine's Rewarding Effects: Studies utilizing the conditioned place preference (CPP) paradigm have demonstrated that pretreatment with this compound can block the acquisition of cocaine-induced CPP, suggesting that DORs are involved in the rewarding properties of cocaine.[5]
-
Attenuation of Cocaine Self-Administration: In animal models of drug-taking behavior, this compound has been shown to reduce the reinforcing efficacy of cocaine. Systemic or site-specific administration of this compound into brain regions like the nucleus accumbens can decrease the rate of cocaine self-administration.[4][6]
-
Prevention of Sensitization: Chronic cocaine exposure can lead to sensitization, an enhancement of its behavioral and rewarding effects. This compound has been found to prevent the development of sensitization to the conditioned rewarding and locomotor-activating effects of cocaine, indicating a role for DORs in the neuroadaptations that underlie this phenomenon.[7][8]
-
Investigation of Relapse Behavior: Using the reinstatement model of relapse, this compound is employed to study the role of DORs in cocaine-seeking behavior triggered by drug-associated cues or a priming dose of cocaine.
Data Presentation
The following tables summarize quantitative data from key studies investigating the effects of this compound on cocaine-related behaviors.
Table 1: Effect of this compound on Cocaine Conditioned Place Preference (CPP)
| Animal Model | Cocaine Dose | This compound Dose | Route of Administration | Key Finding | Reference |
| Lewis Rats | 15 mg/kg s.c. | 3 mg/kg i.p. | Systemic | Significantly blocked the strong place preference produced by cocaine. | [5] |
| Sprague-Dawley Rats | 5.0 and 10.0 mg/kg i.p. | 0.03-0.3 mg/kg s.c. | Systemic | Prevented the development of sensitization to the conditioned rewarding effects of cocaine. | [7] |
Table 2: Effect of this compound on Cocaine Self-Administration
| Animal Model | Cocaine Dose (per infusion) | This compound Dose/Concentration | Route of Administration | Reinforcement Schedule | Key Finding | Reference |
| Rats | 1.5 mg/kg | 5 nmol | Microinjection into NAcc | Progressive Ratio (PR) | Significantly decreased cocaine self-administration. | [4] |
| Rats | 1.5 mg/kg | 5 nmol | Microinjection into VTA | Progressive Ratio (PR) | Significantly increased cocaine-maintained responding. | [4] |
| Rats | Not Specified | 3 or 10 mg/kg | i.p. | Not Specified | Reduced pressing for cocaine. | [6] |
Table 3: Effect of this compound on Cocaine-Induced Facilitation of Brain Stimulation Reward
| Animal Model | Cocaine Dose | This compound Dose | Route of Administration | Key Finding | Reference |
| Rats | 5 mg/kg s.c. | 3 mg/kg i.p. | Systemic | Blocked the cocaine-induced facilitation of pressing for rewarding brain stimulation. | [9][10] |
Experimental Protocols
Cocaine Conditioned Place Preference (CPP)
This protocol is designed to assess the rewarding effects of cocaine and the ability of this compound to block these effects.
Materials:
-
Conditioned Place Preference Apparatus (e.g., a three-chamber box with distinct visual and tactile cues in the two outer chambers).
-
Cocaine hydrochloride (dissolved in sterile 0.9% saline).
-
This compound hydrochloride (dissolved in sterile 0.9% saline).
-
Animal scale.
-
Syringes and needles for injections.
-
Video tracking software for data acquisition.
Procedure:
-
Habituation (Day 1):
-
Allow rats to freely explore all three chambers of the CPP apparatus for a 15-minute session.
-
Record the time spent in each chamber to establish baseline preference. An unbiased design is often preferred, where the drug-paired chamber is assigned randomly.[11]
-
-
Conditioning (Days 2-9):
-
This phase consists of eight alternating conditioning sessions (four with cocaine, four with saline).
-
Cocaine Conditioning Days:
-
Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle 30 minutes prior to cocaine administration.
-
Administer cocaine (e.g., 15 mg/kg, s.c.).[5]
-
Immediately confine the rat to one of the outer chambers (the drug-paired chamber) for 30 minutes.
-
-
Saline Conditioning Days:
-
Administer vehicle.
-
Immediately confine the rat to the opposite outer chamber (the saline-paired chamber) for 30 minutes.
-
-
The order of cocaine and saline conditioning days should be counterbalanced across animals.
-
-
Test (Day 10):
-
Place the rat in the central chamber with free access to all three chambers for a 15-minute session.
-
Record the time spent in each of the three chambers.
-
Data Analysis:
-
Calculate the preference score as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the test session.
-
Use a two-way ANOVA to analyze the effects of treatment (cocaine vs. saline) and pretreatment (this compound vs. vehicle) on the preference score. Post-hoc tests (e.g., Tukey's) can be used for pairwise comparisons.[12]
Cocaine Self-Administration and Reinstatement
This protocol assesses the reinforcing effects of cocaine and the motivation to seek the drug after a period of abstinence, as well as the effect of this compound on these behaviors.
Materials:
-
Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Intravenous catheters.
-
Surgical instruments for catheter implantation.
-
Cocaine hydrochloride.
-
This compound hydrochloride.
-
Heparinized saline for catheter flushing.
Procedure:
-
Catheter Implantation Surgery:
-
Anesthetize the rat and surgically implant a chronic indwelling catheter into the jugular vein. The catheter should exit dorsally between the scapulae.
-
Allow for a post-operative recovery period of at least 5-7 days.
-
-
Acquisition of Cocaine Self-Administration (approx. 10-14 days):
-
Place the rat in the operant chamber for daily 2-hour sessions.
-
Lever presses on the "active" lever result in an intravenous infusion of cocaine (e.g., 1.5 mg/kg/infusion) and the presentation of a cue light.[4]
-
Lever presses on the "inactive" lever have no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Effect of this compound on Cocaine Self-Administration:
-
Once a stable baseline is established, administer this compound (e.g., 3 or 10 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.[6]
-
Record the number of active and inactive lever presses and the number of infusions earned.
-
-
Extinction (approx. 7-10 days):
-
Following the drug effect testing, begin extinction sessions where active lever presses no longer result in cocaine infusion or the cue light presentation.
-
Continue extinction until responding on the active lever decreases to a low level (e.g., less than 25% of the acquisition baseline).
-
-
Reinstatement Test:
-
To test for cocaine-primed reinstatement, administer a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.).
-
To investigate the role of DORs, administer this compound or vehicle prior to the cocaine priming injection.
-
Place the rat back in the operant chamber for a 2-hour session and record the number of active and inactive lever presses. Reinstatement is defined as a significant increase in responding on the active lever compared to extinction levels.
-
Data Analysis:
-
For self-administration, analyze the number of infusions and lever presses using a repeated-measures ANOVA with pretreatment (this compound vs. vehicle) as a within-subjects factor.
-
For reinstatement, compare the number of active lever presses during the reinstatement test across different pretreatment groups using a one-way ANOVA followed by post-hoc tests.
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
This compound is a critical tool for investigating the role of the delta-opioid system in cocaine addiction. Its selectivity for DORs allows for precise dissection of this system's contribution to the rewarding, reinforcing, and sensitizing properties of cocaine. The protocols and data presented here provide a foundation for researchers to design and interpret experiments aimed at understanding the complex neurobiology of cocaine use disorder and to explore the therapeutic potential of targeting the delta-opioid system. Future research employing this compound in combination with advanced techniques such as in vivo microdialysis and molecular biology assays will further illuminate the intricate signaling cascades involved and may lead to the development of novel pharmacotherapies for cocaine addiction and relapse.
References
- 1. Opiate addiction and cocaine addiction: underlying molecular neurobiology and genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withdrawal from chronic administration of cocaine decreases delta opioid receptor signaling and increases anxiety- and depression-like behaviors in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microinjection of the δ-Opioid Receptor Selective Antagonist this compound 5′-Isothiocyanate Site Specifically Affects Cocaine Self-Administration in Rats Responding under a Progressive Ratio Schedule of Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cocaine place preference is blocked by the delta-opioid receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microinjection of the delta-opioid receptor selective antagonist this compound 5'-isothiocyanate site specifically affects cocaine self-administration in rats responding under a progressive ratio schedule of reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The delta-opioid receptor antagonist this compound prevents sensitization to the conditioned rewarding effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cocaine-induced sensitization by the delta-opioid receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an opioid delta receptor antagonist, blocks cocaine-induced facilitation of responding for rewarding brain stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Disruption of morphine conditioned place preference by delta-2-opioid receptor antagonist: Study of mu- and delta-opioid receptor expression at the synapse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Naltrindole as a Pharmacological Tool to Investigate Oxycodone Dependence and Withdrawal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxycodone is a potent semi-synthetic opioid prescribed for pain management, but its high potential for abuse and addiction presents a significant public health challenge. Understanding the neurobiological mechanisms underlying oxycodone dependence and withdrawal is critical for developing effective therapeutic interventions. Opioid effects are primarily mediated through three receptor types: mu (μ), delta (δ), and kappa (κ). While the rewarding effects and dependence liability of opioids like oxycodone are largely driven by their action on μ-opioid receptors (MOR), emerging evidence indicates that δ-opioid receptors (DOR) play a crucial modulatory role in the development of opioid tolerance, dependence, and the sensitization of reward pathways.
Naltrindole is a highly selective and potent DOR antagonist. It serves as an invaluable pharmacological tool to dissect the contribution of the DOR system to the multifaceted aspects of oxycodone addiction. Studies in rodent models have demonstrated that pretreatment with this compound can attenuate the development of tolerance to oxycodone, reduce the severity of withdrawal symptoms, and block rewarding and drug-seeking behaviors, often without compromising the primary analgesic effects of oxycodone.[1] This unique profile makes this compound an essential compound for investigating the complex interplay between opioid receptor systems and for exploring DOR antagonism as a potential strategy for treating opioid use disorder.
Mechanism of Action
Oxycodone's reinforcing effects are initiated by binding to MORs, particularly on GABAergic interneurons in the ventral tegmental area (VTA). This binding inhibits the release of GABA, which in turn disinhibits dopamine neurons, leading to a surge of dopamine in the nucleus accumbens (NAc)—a key event in the brain's reward pathway.
Chronic activation of this pathway leads to neuroadaptive changes, including the upregulation of signaling cascades that contribute to tolerance and a state of dependence. Upon cessation of the drug, this altered system results in a hypodopaminergic state and the emergence of a severe withdrawal syndrome.
This compound exerts its effects by competitively blocking DORs, which are also expressed in key areas of the reward circuit, including the VTA and NAc. By antagonizing DORs, this compound is thought to prevent the neuroplastic changes that underlie the sensitization of the reward system and the development of dependence.[2] It interferes with the consolidation of drug-associated memories and reduces the motivational value of drug-related cues, thereby diminishing drug-seeking and relapse behaviors.
Data Presentation
The following tables summarize key quantitative parameters for using this compound in preclinical models of oxycodone dependence.
Table 1: Recommended Dose Ranges for In Vivo Rodent Studies
| Compound | Application | Species | Route | Suggested Dose Range | Reference(s) |
| Oxycodone | Conditioned Place Preference (CPP) | Rat | i.p. | 0.3 - 3.0 mg/kg | [3] |
| Intravenous Self-Administration (IVSA) | Rat | i.v. | 0.03 - 0.1 mg/kg/infusion | [4] | |
| Dependence Induction | Mouse | s.c. | 10 - 40 mg/kg (escalating) | [5] | |
| Naloxone | Precipitated Withdrawal | Mouse | i.p. | 5 mg/kg | [5] |
| This compound | Blockade of Reinstatement | Rat | s.c. | 7.5 - 15.0 mg/kg | [4] |
| Blockade of Antinociception (MOR-KO mice) | Mouse | i.p. | 10 - 20 mg/kg | [6] |
Table 2: Exemplar Data - Effect of this compound on Context-Induced Reinstatement of Oxycodone Seeking
| Pretreatment Group | Mean Active Lever Presses (±SEM) |
| Vehicle | 15.5 (± 2.5) |
| This compound (7.5 mg/kg) | ~8.0 (± 2.0) |
| This compound (15.0 mg/kg) | ~7.5 (± 1.8) |
| Data estimated from graphical representations in the cited literature. The study found that this compound did not significantly attenuate context-induced reinstatement, suggesting a primary role for mu, but not delta or kappa, receptors in this specific behavior. This highlights this compound's utility in dissecting receptor-specific contributions.[4] |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Oxycodone-Induced Conditioned Place Preference (CPP)
This protocol is used to evaluate the rewarding properties of oxycodone and the ability of this compound to block the acquisition of this reward-context association.
1. Apparatus:
-
A three-chamber CPP box. The two outer conditioning chambers should have distinct tactile and visual cues (e.g., different floor textures, wall patterns). The smaller central chamber is neutral. The apparatus should be equipped with automated tracking software to measure time spent in each chamber.
2. Procedure:
-
Phase 1: Pre-Conditioning Test (Day 1): Place the animal in the central chamber and allow free access to all chambers for 15-20 minutes. Record the time spent in each outer chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>66% of the time) may be excluded.
-
Phase 2: Conditioning (Days 2-9): This phase consists of 8 alternating daily sessions.
-
Drug Pairing Days (4 sessions): Administer this compound (e.g., 10 mg/kg, i.p.) or its vehicle 30 minutes prior to administering oxycodone (e.g., 3 mg/kg, i.p.).[7] Immediately confine the animal to one of the outer chambers (typically the initially less-preferred one) for 30 minutes.
-
Vehicle Pairing Days (4 sessions): Administer this compound vehicle 30 minutes prior to administering saline. Immediately confine the animal to the opposite outer chamber for 30 minutes.
-
The order of drug and vehicle conditioning should be counterbalanced across animals.
-
-
Phase 3: Post-Conditioning Test (Day 10): Place the animal in the central chamber (drug-free state) and allow free access to all chambers for 15-20 minutes. Record the time spent in each chamber.
3. Data Analysis:
-
Calculate a CPP score as the time spent in the drug-paired chamber during the Post-Conditioning Test minus the time spent in the same chamber during the Pre-Conditioning Test.
-
Compare the CPP scores between the vehicle-treated group and the this compound-treated group using an appropriate statistical test (e.g., two-way ANOVA). A significant reduction in the CPP score in the this compound group indicates that DOR antagonism blocks the acquisition of oxycodone's rewarding effects.
Protocol 2: Measuring the Attenuation of Naloxone-Precipitated Oxycodone Withdrawal by this compound
This protocol is designed to induce a state of physical dependence on oxycodone and then quantify the severity of withdrawal signs following a naloxone challenge, assessing the mitigating effect of this compound.
1. Animals and Housing:
-
Male C57BL/6J mice are commonly used. House individually to prevent fighting and allow for accurate observation.
2. Procedure:
-
Phase 1: Dependence Induction (Days 1-9):
-
Administer twice-daily subcutaneous (s.c.) injections of escalating doses of oxycodone to induce physical dependence. A typical regimen is: Days 1-2 (10 mg/kg), Days 3-4 (20 mg/kg), Days 5-7 (30 mg/kg), Days 8-9 (40 mg/kg).[5]
-
A control group receives twice-daily saline injections.
-
To test the effect of this compound, a separate group receives this compound (e.g., 10 mg/kg, i.p.) 30 minutes prior to each oxycodone injection throughout the induction phase.
-
-
Phase 2: Withdrawal Precipitation and Observation (Day 10):
-
Two hours after the final oxycodone injection, administer naloxone (5 mg/kg, i.p.) to all groups to precipitate withdrawal.[5]
-
Immediately place the animal in a clear observation chamber and record behavior for 30 minutes.
-
A trained observer, blind to the treatment conditions, should score somatic withdrawal signs.
-
3. Data Analysis:
-
Somatic Signs: Count the frequency of specific behaviors such as jumps, wet dog shakes, paw tremors, and teeth chattering. Note the presence/absence of signs like ptosis, diarrhea, and body tremors.
-
Global Withdrawal Score (GWS): Calculate a composite score to represent overall withdrawal severity. An example formula is: GWS = (jumps × 0.8) + (wet dog shakes × 1) + (diarrhea × 1.5) + (paw shakes × 0.35) + (teeth chattering × 1.5).[5]
-
Compare the GWS and individual sign counts between the oxycodone-only group and the oxycodone + this compound group using t-tests or ANOVA. A significantly lower score in the this compound group demonstrates its ability to attenuate oxycodone withdrawal.
References
- 1. Delta-opioid receptor antagonist this compound reduces oxycodone addiction and constipation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delta-Opioid Receptor Antagonists Prevent Sensitization to the Conditioned Rewarding Effects of Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrous cycle dependent expression of oxycodone conditioned reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers Publishing Partnerships | Microglial knockdown does not affect acute withdrawal but delays analgesic tolerance from oxycodone in male and female C57BL/6J mice [frontierspartnerships.org]
- 6. Activation of delta-opioid receptor contributes to the antinociceptive effect of oxycodone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sex differences in the rat hippocampal opioid system after oxycodone conditioned place preference - PMC [pmc.ncbi.nlm.nih.gov]
In vitro application of Naltrindole in cell culture and tissue preparations.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltrindole is a highly potent and selective non-peptide antagonist of the delta-opioid receptor (δ-opioid receptor). Its development was a significant step forward from peptide-based antagonists, as its non-peptide structure allows for better bioavailability and the ability to cross the blood-brain barrier in in vivo studies. In the realm of in vitro research, this compound serves as an indispensable tool for characterizing the function of delta-opioid receptors, screening for novel delta-opioid receptor ligands, and elucidating the physiological roles of this receptor system in various cell and tissue models.
These application notes provide a comprehensive guide to the in vitro use of this compound, including its pharmacological profile, detailed experimental protocols for key assays, and visualization of its mechanism of action. Recent studies have also uncovered non-opioid receptor-mediated effects of this compound, particularly in cancer cell lines, which are also detailed herein.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative data on this compound's binding affinity and functional antagonism at opioid receptors, as well as its effects in non-opioid receptor-mediated assays.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Assay Type | Radioligand | Tissue/Cell Preparation | Species | Ki (nM) | Citation(s) |
| Delta (δ) | Competition Binding | [³H]this compound | CHO-hDOR cells | Human | 0.81 ± 0.04 | [1] |
| Delta (δ) | Competition Binding | [³H]DPDPE | Guinea pig brain membranes | Guinea Pig | 0.03 | [2] |
| Delta (δ) | Competition Binding | [³H]DADLE | Guinea pig brain membrane | Guinea Pig | 0.03 | [2] |
| Mu (µ) | Competition Binding | Various | Mouse vas deferens | Mouse | ~15.8 | [3] |
| Kappa (κ) | Competition Binding | Various | Mouse vas deferens | Mouse | ~63.1 | [3] |
Table 2: Functional Antagonist Potency of this compound
| Assay Type | Agonist | Tissue/Cell Preparation | Species | Measured Parameter | Value | Citation(s) |
| Isolated Tissue Bioassay | DPDPE | Mouse Vas Deferens | Mouse | pKB | 9.7 | [3] |
| Isolated Tissue Bioassay | DAMGO | Mouse Vas Deferens | Mouse | pKB | 8.3 | [3] |
| Isolated Tissue Bioassay | U-50,488 | Mouse Vas Deferens | Mouse | pKB | 7.5 | [3] |
| cAMP Accumulation | SNC80 | CHO cells | Human | pA₂ | 9.29 | [2] |
Table 3: Non-Opioid Receptor-Mediated Effects of this compound
| Cell Line | Assay Type | Measured Parameter | Value | Citation(s) |
| U266 Multiple Myeloma | Cell Proliferation (WST-1) | EC₅₀ | 16 µM | [4][5] |
| U266 Multiple Myeloma | Competitive Binding ([³H]this compound) | IC₅₀ | 7.5 µM | [4] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist [mdpi.com]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The selectivity of the opioid antagonist, this compound, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Human Multiple Myeloma Cell Proliferation In Vitro and in a Murine Xenograft Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits human multiple myeloma cell proliferation in vitro and in a murine xenograft model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Naltrindole to Block Delta-Opioid Receptor-Mediated Analgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltrindole is a highly potent and selective antagonist for the delta-opioid receptor (DOR), making it an invaluable tool in the study of opioid pharmacology and the development of novel analgesics.[1] The delta-opioid system is implicated in various physiological processes, including pain modulation, mood regulation, and reward pathways.[2] Understanding how to effectively block DOR-mediated signaling is crucial for elucidating the specific roles of this receptor subtype and for the preclinical assessment of new delta-opioid agonists.
These application notes provide detailed protocols for using this compound to block DOR-mediated analgesia in preclinical rodent models. The included methodologies for standard nociceptive assays, such as the hot plate and tail-flick tests, along with data presentation guidelines and signaling pathway diagrams, offer a comprehensive resource for researchers in the field.
Mechanism of Action: Delta-Opioid Receptor Signaling
Delta-opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate an intracellular signaling cascade.[2][3] This cascade ultimately leads to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia. This compound, as a competitive antagonist, binds to the DOR without activating it, thereby preventing agonists from binding and initiating this signaling pathway.
The binding of a delta-opioid agonist to the DOR leads to the dissociation of the associated heterotrimeric G-protein into its Gαi/o and Gβγ subunits.[4] The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. The inhibition of VGCCs reduces neurotransmitter release from the presynaptic terminal, while the activation of GIRK channels hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize key quantitative data from preclinical studies investigating the antagonist effects of this compound on delta-opioid agonist-induced analgesia.
Table 1: Effective Doses of this compound for Blocking Agonist-Induced Analgesia
| Agonist (Dose, Route) | Antagonist (Dose, Route) | Animal Model | Analgesic Assay | Outcome | Reference |
| DPDPE (30 µ g/rat , ICV) | This compound (0.01-1.0 µ g/rat , ICV) | Rat | Hot Plate | Dose-dependent attenuation of analgesia. 1.0 µg completely blocked the analgesic effect. | [5] |
| DPDPE (0.66 mg/kg, i.p.) | This compound (0.01 mg/kg, i.p.) | Post-weanling Rat | Tail Immersion (50°C) | Significant attenuation of antinociceptive effects. | [6] |
| DPDPE (0.66 mg/kg, i.p.) | This compound (0.1 mg/kg, i.p.) | Post-weanling Rat | Tail Immersion (50°C) | Complete reversal of the antinociceptive effects. | [6] |
| DSLET (0.65 mg/kg, i.p.) | This compound (0.01 mg/kg, i.p.) | Post-weanling Rat | Tail Immersion (50°C) | Significant attenuation of antinociceptive effects. | [6] |
| DSLET (0.65 mg/kg, i.p.) | This compound (0.1 mg/kg, i.p.) | Post-weanling Rat | Tail Immersion (50°C) | Complete reversal of the antinociceptive effects. | [6] |
| Swim-Stress | This compound (0.5 and 1 mg/kg) | Adult and 25-day old rats | Tail Immersion (50°C) | Antagonized swim-stress-induced antinociception. | [7] |
DPDPE: [D-Pen2, D-Pen5]enkephalin; DSLET: [D-Ser2,L-Leu5]enkephalyl-Thr6; ICV: Intracerebroventricular; i.p.: Intraperitoneal.
Table 2: Selectivity of this compound
| Agonist (Dose, Route) | Antagonist (Dose, Route) | Animal Model | Analgesic Assay | Outcome | Reference |
| DAGO (0.3 µ g/rat , ICV) | This compound (up to 1.0 µ g/rat , ICV) | Rat | Hot Plate | No effect on DAGO-induced analgesia. | [5] |
| Morphine (1.0-8.0 mg/kg, s.c.) | This compound (1.0 µ g/rat , ICV) | Rat | Tail Flick | No effect on morphine-induced analgesia. | [5] |
| Alfentanil (60 µg/kg) | This compound (1 mg/kg) | Post-weanling Rat | Tail Immersion (50°C) | No effect on alfentanil-induced antinociception. | [6] |
DAGO: [D-Ala2, N-MePhe4, Gly-ol5]enkephalin; s.c.: Subcutaneous.
Experimental Protocols
The following are detailed protocols for commonly used nociceptive assays to evaluate the antagonistic properties of this compound.
Protocol 1: Hot Plate Test
The hot plate test is a method to assess the response to a thermal stimulus, primarily reflecting supraspinal analgesic mechanisms.[8][9]
Materials:
-
Hot plate apparatus with adjustable temperature control and a timer.
-
Animal enclosure (e.g., clear plastic cylinder).
-
Test animals (e.g., mice or rats).
-
Delta-opioid agonist solution.
-
This compound hydrochloride solution.
-
Vehicle solution (e.g., saline).
-
Syringes and needles for administration.
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Habituation: On the day before the experiment, place each animal on the unheated hot plate for a short period to familiarize them with the apparatus.
-
Baseline Measurement:
-
Set the hot plate temperature to a constant, noxious level (e.g., 52.5 ± 0.5°C or 55.5 ± 0.5°C).[10][11]
-
Gently place the animal on the hot plate and start the timer.
-
Observe the animal for nociceptive responses, such as hind paw licking, withdrawal, or jumping.[10]
-
Record the latency to the first response.
-
To prevent tissue damage, implement a cut-off time (e.g., 60 seconds), after which the animal is removed from the plate regardless of its response.[10][11]
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular).
-
After a predetermined pretreatment time (e.g., 15-30 minutes), administer the delta-opioid agonist or vehicle.
-
-
Post-Treatment Measurement:
-
At various time points after agonist administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.
-
-
Data Analysis:
-
Calculate the percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Tail Flick Test
The tail flick test measures the latency of a spinal reflex to a thermal stimulus applied to the tail.[8][9]
Materials:
-
Tail flick apparatus with a radiant heat source.
-
Animal restrainer (e.g., a plastic tube).
-
Test animals (e.g., mice or rats).
-
Delta-opioid agonist solution.
-
This compound hydrochloride solution.
-
Vehicle solution.
-
Syringes and needles for administration.
Procedure:
-
Acclimatization and Habituation: Similar to the hot plate test, allow animals to acclimate to the environment and the restrainer.
-
Baseline Measurement:
-
Gently place the animal in the restrainer, allowing the tail to be exposed.
-
Position the tail over the radiant heat source, typically 2-3 cm from the tip.[10]
-
Activate the heat source and start the timer.
-
The intensity of the heat source should be calibrated to produce a baseline tail-flick latency of 3-5 seconds.[10]
-
Record the time it takes for the animal to flick its tail away from the heat.
-
A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.[10][11]
-
-
Drug Administration: Administer this compound and the delta-opioid agonist as described in the hot plate protocol.
-
Post-Treatment Measurement: At specified time points after drug administration, measure the tail-flick latency as described in step 2.
-
Data Analysis: Analyze the data using the %MPE formula and appropriate statistical methods, as described for the hot plate test.
Conclusion
This compound is a critical pharmacological tool for investigating the role of the delta-opioid system in analgesia and other physiological functions. The protocols and data presented in these application notes provide a foundation for designing and executing robust in vivo experiments to assess the antagonist properties of this compound and to characterize the effects of novel delta-opioid receptor ligands. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of opioid pharmacology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delta opioid antagonist, this compound, selectively blocks analgesia induced by DPDPE but not DAGO or morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the delta-opioid receptor antagonist this compound on antinociceptive responses to selective delta-agonists in post-weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of swim-stress-induced antinociception by the delta-opioid receptor antagonist this compound in adult and young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Hot Plate and Tail Flick Assay [bio-protocol.org]
- 11. Tail Flick and Hot Plate tests [bio-protocol.org]
Application Notes and Protocols for Assessing Naltrindole's Effects on Anxiety-Like Behaviors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the effects of Naltrindole, a selective delta-opioid receptor antagonist, on anxiety-like behaviors in rodent models. Detailed protocols for key behavioral assays are included, along with data presentation guidelines and visualizations of the experimental workflow and underlying signaling pathways.
Introduction
This compound is a highly selective non-peptide antagonist for the delta-opioid receptor (DOR).[1][2] The delta-opioid system is implicated in the regulation of mood and anxiety.[1][3] Studies have shown that antagonism of DOR by this compound can produce anxiogenic-like behaviors in animal models, suggesting a role for endogenous opioid peptides in modulating a baseline level of anxiety.[1] Assessing the impact of this compound on anxiety-like behaviors is crucial for understanding the function of the delta-opioid system and for the development of novel therapeutic agents targeting this pathway.
This document outlines the experimental design and provides detailed protocols for three widely used and validated behavioral paradigms to assess anxiety-like behavior in rodents: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test.[4][5][6][7][8]
Data Presentation
Quantitative data from behavioral assays should be summarized in clearly structured tables to facilitate comparison between treatment groups. Key parameters to be measured and presented are outlined below for each test.
Table 1: Effects of this compound on Behavior in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries | Total Arm Entries |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 5 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Diazepam) | 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Data presented as Mean ± Standard Error of the Mean (SEM). Statistical significance (p < 0.05) should be indicated.
Table 2: Effects of this compound on Behavior in the Open Field Test (OFT)
| Treatment Group | Dose (mg/kg) | Time in Center (s) | Distance Traveled in Center (cm) | Total Distance Traveled (cm) | Rearing Frequency |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 5 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Amphetamine) | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Data presented as Mean ± Standard Error of the Mean (SEM). Statistical significance (p < 0.05) should be indicated.
Table 3: Effects of this compound on Behavior in the Light-Dark Box Test
| Treatment Group | Dose (mg/kg) | Time in Light Chamber (s) | Transitions between Chambers | Latency to Enter Dark (s) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 5 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Diazepam) | 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Data presented as Mean ± Standard Error of the Mean (SEM). Statistical significance (p < 0.05) should be indicated.
Mandatory Visualizations
References
- 1. Delta opioid receptor ligands modulate anxiety-like behaviors in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anilocus.com [anilocus.com]
- 5. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiety-Related Behaviors in Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
Utilizing Radiolabeled Naltrindole for Delta-Opioid Receptor Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltrindole is a potent and highly selective non-peptide antagonist for the delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] The tritiated form of this compound, [3H]this compound, serves as an invaluable radioligand for the characterization and quantification of DORs in various tissues and cell preparations.[2] Its high affinity and selectivity make it an ideal tool for saturation binding assays to determine receptor density (Bmax) and equilibrium dissociation constant (Kd), as well as for competitive binding assays to determine the affinity (Ki) of unlabeled ligands.[3][4] This document provides detailed protocols for utilizing [3H]this compound in receptor binding assays and summarizes key binding data from the literature.
Principle of the Assay
Radioligand binding assays measure the interaction of a radiolabeled ligand with its receptor. In a typical assay, a tissue homogenate or cell membrane preparation containing the receptor of interest is incubated with the radioligand.[4]
-
Saturation Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand to determine the total and non-specific binding. Specific binding is calculated by subtracting the non-specific binding from the total binding. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. The resulting data can be analyzed to determine the Bmax (maximum number of binding sites) and Kd (the concentration of radioligand at which 50% of the receptors are occupied at equilibrium).[5][6]
-
Competition Assays: In these experiments, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of an unlabeled competitor compound. The ability of the unlabeled compound to displace the radioligand from the receptor is measured. The data are used to calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand), which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[4][7]
Data Presentation
The following tables summarize the quantitative binding data for [3H]this compound from various studies. These values can serve as a reference for researchers designing and interpreting their own experiments.
Table 1: Saturation Binding Parameters for [3H]this compound
| Tissue/Cell Preparation | Kd (pM) | Bmax (fmol/mg protein) | Reference |
| Homogenized Rat Brain | 37.0 ± 3.0 | 63.4 ± 2.0 | [3] |
| Crude Synaptosomal Fraction (Rat Brain) | 80 ± 20 | 95 ± 12 | [2] |
| Mouse Brain | 56.2 (41.8 - 75.7) | 83.9 (66.8 - 106) | [8] |
| Mouse Vas Deferens (MVD) | 104 (25.8 - 420) | 14.8 (7.03 - 31.2) | [8] |
Table 2: Competitive Binding Data for Various Ligands against [3H]this compound Binding
| Competing Ligand | Tissue/Cell Preparation | Ki (nM) | Reference |
| This compound | Crude Synaptosomal Fraction (Rat Brain) | 0.07 ± 0.02 | [2] |
| [4'-Cl-Phe4]DPDPE | Mouse Brain | 0.45 - 0.68 | [8] |
| [D-Ala2, Glu4]deltorphin | Mouse Brain | 0.13 | [8] |
| [D-Ala2, Glu4]deltorphin | Mouse Vas Deferens | 1.2 | [8] |
| Naltriben Mesylate | Delta-Opioid Receptor | >5000 (for µ and κ receptors) | [7] |
Experimental Protocols
Membrane Preparation from Brain Tissue or Cultured Cells
-
Homogenization: Homogenize brain tissue or cultured cell pellets in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) using a Dounce or Polytron homogenizer.[4]
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[4]
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh ice-cold lysis buffer. Repeat the centrifugation step.[4]
-
Final Resuspension: Resuspend the final membrane pellet in the binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[4]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay, such as the BCA or Bradford assay.[4] Store the membranes at -80°C until use.
Saturation Binding Assay
-
Assay Setup: In a 96-well plate, set up the following in duplicate or triplicate:
-
Total Binding: Add increasing concentrations of [3H]this compound (e.g., 0.01-10 nM) to wells containing the binding buffer.[4]
-
Non-specific Binding (NSB): Add the same increasing concentrations of [3H]this compound to a parallel set of wells containing the binding buffer and a high concentration of an unlabeled antagonist (e.g., 10 µM Naloxone or unlabeled this compound).[4]
-
-
Add Membranes: Add the prepared membrane suspension (typically 10-50 µg of protein per well) to all wells. The final assay volume is typically 200 µL.[4]
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.[3][4]
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[4]
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of [3H]this compound (X-axis).
-
Analyze the data using non-linear regression analysis to fit a one-site binding model and determine the Kd and Bmax values.[9]
-
Competition Binding Assay
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Wells containing binding buffer, a fixed concentration of [3H]this compound (typically at or near its Kd value), and the membrane preparation.[4]
-
Non-specific Binding (NSB): Wells containing binding buffer, the fixed concentration of [3H]this compound, a high concentration of an unlabeled antagonist (e.g., 10 µM Naloxone), and the membrane preparation.[4]
-
Competition: Wells containing binding buffer, the fixed concentration of [3H]this compound, increasing concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and the membrane preparation.[4]
-
-
Incubation, Termination, and Counting: Follow the same procedures as described for the saturation binding assay (steps 3-5).
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.[7]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from saturation binding experiments.[4][10]
-
Visualizations
Caption: Workflow for receptor binding assays using [3H]this compound.
Caption: Simplified delta-opioid receptor signaling pathway.
Conclusion
Radiolabeled this compound is a robust and reliable tool for the in-vitro characterization of delta-opioid receptors. The protocols outlined in this document provide a foundation for conducting saturation and competition binding assays. The provided data and diagrams serve as a valuable resource for researchers in the field of opioid pharmacology and drug development. Adherence to proper experimental design and data analysis principles is crucial for obtaining accurate and reproducible results.
References
- 1. This compound, a highly selective and potent non-peptide delta opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]this compound: a potent and selective ligand for labeling delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of [3H]this compound binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. revvity.com [revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of [3H]this compound binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 10. chem.uwec.edu [chem.uwec.edu]
Application Notes and Protocols for Studying Learning and Memory with Naltrindole in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltrindole is a potent and selective antagonist of the delta-opioid receptor (DOR). The endogenous opioid system, including the DOR, plays a significant role in modulating various neurobiological processes, including learning and memory. The DOR is highly expressed in brain regions critical for memory formation and consolidation, such as the hippocampus, amygdala, and striatum. Consequently, this compound serves as a valuable pharmacological tool to investigate the role of DORs in cognitive functions. By blocking the activity of these receptors, researchers can elucidate their involvement in the acquisition, consolidation, and retrieval of different types of memories. These application notes provide detailed protocols for using this compound in common animal models of learning and memory, including the Conditioned Place Preference, Morris Water Maze, and Fear Conditioning paradigms.
Mechanism of Action
This compound exerts its effects by competitively binding to and blocking the activation of delta-opioid receptors. DORs are G-protein coupled receptors (GPCRs) that, upon activation by endogenous opioids like enkephalins, typically lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling cascade ultimately influences neuronal excitability and synaptic plasticity. By antagonizing DORs, this compound prevents these downstream effects, allowing for the investigation of the receptor's role in various physiological processes. Specifically in the context of learning and memory, DORs are implicated in modulating synaptic plasticity, a cellular mechanism underlying memory formation. Blockade of DORs with this compound can influence long-term potentiation (LTP), a persistent strengthening of synapses, in brain regions like the hippocampus.[1][2]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in various behavioral paradigms.
Table 1: this compound in Conditioned Place Preference (CPP)
| Animal Model | Drug Paired with Environment | This compound Dose (Route) | Administration Timing | Outcome | Reference |
| Lewis Rats | Cocaine (15 mg/kg, s.c.) | 3 mg/kg, i.p. | Pre-treatment | Significantly blocked the development of cocaine-induced place preference. | [3] |
| Sprague-Dawley Rats | Cocaine (10.0 mg/kg, i.p.) | 0.03-0.3 mg/kg, s.c. | Prior to cocaine injections during the pre-exposure phase | Prevented the sensitization to the rewarding effects of cocaine. | [4] |
| Early Adolescent Mice (~34 days old) | Social Interaction | 1 mg/kg, i.p. | Before the preference post-test | Significantly increased the preference for the social-conditioned context. | [1] |
Table 2: this compound in Fear Conditioning
| Animal Model | Type of Conditioning | This compound Dose (Route) | Administration Timing | Outcome on Freezing Behavior | Reference |
| Rats | Contextual Fear Conditioning | 7 mg/kg, i.p. | Prior to training | Increased freezing during the test session 24 hours later. | [5] |
| Rats | Contextual Fear Conditioning | 7 mg/kg, i.p. | During the test session | Did not alter the level of freezing. | [5] |
Table 3: this compound in Spatial Memory Tasks (Novel Object Recognition)
| Animal Model | Task | This compound Treatment | Outcome | Reference |
| Wild-Type Mice | Novel Object Recognition (Place Recognition) | Systemic administration | Reduced performance in hippocampus-dependent object place recognition. | [6] |
Experimental Protocols
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a stimulus, in this case, to study how this compound affects the rewarding properties of drugs of abuse.[7][8]
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
This compound hydrochloride.
-
Vehicle (e.g., sterile saline).
-
Drug of abuse (e.g., cocaine).
-
Animal subjects (rats or mice).
Procedure:
-
Habituation (Day 1):
-
Allow each animal to freely explore all three chambers of the CPP apparatus for 15-20 minutes.
-
Record the time spent in each of the two outer chambers to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.
-
-
Conditioning (Days 2-5):
-
This phase consists of four conditioning sessions, alternating between drug and vehicle pairings.
-
Drug Pairing: On one day, administer the drug of abuse (e.g., cocaine 15 mg/kg, s.c.). To study the effect of this compound on the acquisition of preference, administer this compound (e.g., 3 mg/kg, i.p.) 15-30 minutes prior to the drug of abuse.[3] Immediately after the injections, confine the animal to one of the outer chambers (the "drug-paired" chamber) for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across animals.
-
Vehicle Pairing: On the alternate day, administer the vehicle for the drug of abuse and the vehicle for this compound. Confine the animal to the opposite outer chamber (the "vehicle-paired" chamber) for 30 minutes.
-
-
Test (Day 6):
-
Administer vehicle to all animals. To study the effect of this compound on the expression of preference, administer this compound 15-30 minutes before the test.
-
Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each of the outer chambers.
-
Data Analysis:
-
Calculate a preference score: Time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test session.
-
A positive score indicates a conditioned preference, while a negative score indicates a conditioned aversion.
-
Compare the preference scores between the group that received this compound and the control group using appropriate statistical tests (e.g., t-test or ANOVA).
Morris Water Maze (MWM)
The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.[8][9] This protocol is designed to distinguish the effects of this compound on the acquisition, consolidation, and retrieval of spatial memory.[6][10]
Materials:
-
A circular pool (1.2-2.0 m in diameter) filled with opaque water (e.g., using non-toxic white paint).
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
Video tracking system.
-
This compound hydrochloride.
-
Vehicle (e.g., sterile saline).
-
Animal subjects (rats or mice).
Procedure:
-
Habituation (Day 1):
-
Allow each animal to swim freely in the pool for 60 seconds without the platform.
-
Then, place the animal on the platform for 30 seconds. Repeat this 2-3 times.
-
-
Training (Days 2-5):
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water facing the wall at one of four quasi-random start locations.
-
Allow the animal to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
The inter-trial interval should be around 15-20 minutes.
-
-
Probe Test (Day 6):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start location and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located), the number of times the animal crosses the former platform location, and the swim path.
-
This compound Administration:
-
To study effects on acquisition: Administer this compound (e.g., 1-10 mg/kg, i.p.) 30 minutes before the first trial of each training day (Days 2-5).
-
To study effects on consolidation: Administer this compound immediately after the last trial of each training day (Days 2-5).
-
To study effects on retrieval: Administer this compound 30 minutes before the probe test (Day 6).
Data Analysis:
-
Acquisition: Analyze the escape latency and path length across training days. A learning curve should be evident in control animals.
-
Probe Test: Analyze the percentage of time spent in the target quadrant and the number of platform location crossings.
Fear Conditioning
This paradigm assesses the ability of an animal to learn and remember an association between a neutral stimulus (e.g., a tone or a specific context) and an aversive stimulus (e.g., a mild footshock).
Materials:
-
Fear conditioning chamber with a grid floor capable of delivering a mild electric shock.
-
A sound generator for the conditioned stimulus (CS).
-
Video recording and analysis software to score freezing behavior.
-
This compound hydrochloride.
-
Vehicle (e.g., sterile saline).
-
Animal subjects (rats or mice).
Procedure:
-
Training (Day 1):
-
Place the animal in the conditioning chamber and allow it to explore for a 2-3 minute habituation period.
-
Present the conditioned stimulus (CS), a tone (e.g., 80 dB, 2 kHz), for 30 seconds.
-
During the last 2 seconds of the CS presentation, deliver a mild footshock (the unconditioned stimulus, US; e.g., 0.5-0.7 mA).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
To study the effect of this compound on the acquisition of fear memory, administer this compound (e.g., 7 mg/kg, i.p.) 30 minutes before the training session.[5]
-
-
Contextual Fear Test (Day 2):
-
Place the animal back into the same conditioning chamber for 5 minutes without presenting the tone or the shock.
-
Record the percentage of time the animal spends freezing, which is a measure of fear of the context.
-
To study the effect of this compound on the expression of contextual fear, administer this compound 30 minutes before this test.
-
-
Cued Fear Test (Day 3):
-
Place the animal in a novel context with different visual, tactile, and olfactory cues.
-
Allow a 2-3 minute habituation period.
-
Present the CS (the tone) for 3 minutes without the shock.
-
Record the percentage of time the animal spends freezing during the CS presentation.
-
To study the effect of this compound on the expression of cued fear, administer this compound 30 minutes before this test.
-
Data Analysis:
-
Calculate the percentage of time spent freezing during the contextual and cued fear tests.
-
Compare the freezing behavior between the this compound-treated group and the control group using appropriate statistical tests.
Visualizations
Signaling Pathway
Caption: this compound blocks delta-opioid receptor signaling.
Experimental Workflow: Conditioned Place Preference
Caption: Workflow for a Conditioned Place Preference experiment.
Logical Relationship: Assessing Memory Phases with this compound
Caption: Timing of this compound administration to target memory phases.
References
- 1. Endogenous opioids regulate long-term potentiation of synaptic inhibition in the dentate gyrus of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid receptor-dependent long-term potentiation at the lateral perforant path-CA3 synapse in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. μ- and δ-Opioid-Related Processes in the Accumbens Core and Shell Differentially Mediate the Influence of Reward-Guided and Stimulus-Guided Decisions on Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an opioid delta receptor antagonist, blocks cocaine-induced facilitation of responding for rewarding brain stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of naltrexone on learning and performance of conditional fear-induced freezing and opioid analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impaired hippocampus-dependent and facilitated striatum-dependent behaviors in mice lacking the δ opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of the Nucleus Accumbens in Learned Approach Behavior Diminishes with Training - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Naltrindole's Target: An Immunohistochemistry Protocol for Delta-Opioid Receptor Detection
Application Note
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the immunohistochemical (IHC) visualization of delta-opioid receptors (DOR), the pharmacological target of the selective antagonist, Naltrindole. The provided methodology is intended to guide researchers in accurately identifying and localizing DOR in tissue samples, aiding in neuroscience and drug development research.
Introduction
The delta-opioid receptor (DOR), a member of the G-protein coupled receptor superfamily, is a key component of the endogenous opioid system. It is involved in modulating pain, mood, and neuroprotection.[1] this compound is a highly selective antagonist for the delta-opioid receptor and is a critical tool for studying its physiological and pathological roles.[2] Visualizing the tissue distribution and cellular localization of DOR is crucial for understanding its function and the mechanism of action of ligands like this compound. Immunohistochemistry (IHC) is a powerful technique for this purpose, allowing for the specific detection of DOR protein in fixed tissue sections.
This application note details a comprehensive IHC protocol for DOR visualization in formalin-fixed, paraffin-embedded (FFPE) tissue sections. It includes information on antibody selection, tissue preparation, antigen retrieval, and a step-by-step staining procedure. Additionally, a summary of the DOR signaling pathway is provided to offer a broader context for experimental findings.
Data Presentation: Antibody Selection
The choice of a primary antibody is critical for successful IHC. The following table summarizes commercially available antibodies validated for DOR IHC in paraffin-embedded tissues. Researchers should always perform their own validation for their specific tissue and experimental conditions.
| Antibody Name | Host Species | Clonality | Validated Applications | Recommended Dilution (IHC-P) | Immunogen | Vendor (Example) |
| Anti-delta-type Opioid Receptor, clone 4E6.2 | Mouse | Monoclonal | WB, IH(P) | 1:50 | Recombinant protein corresponding to the C-terminus of human delta-type Opioid Receptor.[3] | Sigma-Aldrich |
| Anti-Delta Opioid Receptor antibody (ab219059) | Rabbit | Polyclonal | IHC-P | 10 µg/ml | Synthetic Peptide within Human OPRD1.[1] | Abcam |
| Anti-Delta Opioid Receptor antibody [EPR24378-193] | Rabbit | Monoclonal | IHC-P, Dot | 1:1000 | Proprietary | Abcam |
| Anti-Delta Opioid Receptor Antibody (A12255) | Rabbit | Polyclonal | WB, IHC | 1:500-1:2000 (for WB) | A synthetic peptide corresponding to a sequence within amino acids 300 to the C-terminus of human OPRD1.[4] | ABclonal |
Experimental Protocols
This protocol is a general guideline for immunohistochemical staining of delta-opioid receptors in formalin-fixed, paraffin-embedded tissue sections. Optimization may be required for specific tissues and antibodies.
I. Tissue Preparation
-
Fixation: Immediately following dissection, fix tissue samples by immersion in 10% neutral buffered formalin (NBF) for 4-24 hours at room temperature. Avoid over-fixation as it can mask the antigen.
-
Dehydration and Embedding: Dehydrate the fixed tissue through a graded series of ethanol concentrations, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Deparaffinization and Rehydration:
-
Incubate slides in a 60°C oven for 60 minutes.
-
Deparaffinize sections in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
-
II. Antigen Retrieval
Formalin fixation creates protein cross-links that can mask antigenic sites, a process that can be reversed by antigen retrieval.[5] Heat-Induced Epitope Retrieval (HIER) is the most common method for this target.[6][7]
-
Buffer Selection: Prepare a retrieval solution such as Citrate Buffer (10mM Citric Acid, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (1mM EDTA, 0.05% Tween 20, pH 9.0). The optimal buffer may depend on the specific antibody used and should be determined empirically.[6][8]
-
Heating:
-
Pre-heat the antigen retrieval solution in a pressure cooker, steamer, or water bath to 95-100°C.
-
Immerse the slides in the pre-heated solution and incubate for 20-40 minutes.
-
Allow the slides to cool to room temperature in the retrieval buffer for at least 20 minutes before proceeding.
-
III. Immunohistochemical Staining
-
Peroxidase Block: If using a horseradish peroxidase (HRP) detection system, incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity. Wash slides 3 times in phosphate-buffered saline (PBS).
-
Blocking: To prevent non-specific antibody binding, incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation:
-
Dilute the primary anti-delta-opioid receptor antibody in the blocking solution to its optimal concentration (refer to the data sheet and optimize as needed).
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides 3 times in PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) or a polymer-based detection system, following the manufacturer's instructions. Typically, this is a 30-60 minute incubation at room temperature.
-
-
Detection:
-
Wash slides 3 times in PBS.
-
If using an avidin-biotin complex (ABC) method, incubate with the ABC reagent for 30 minutes.
-
Develop the signal using a chromogen such as 3,3'-Diaminobenzidine (DAB). Monitor the color development under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
IV. Controls
-
Positive Control: A tissue known to express delta-opioid receptors (e.g., brain cortex, hypothalamus, hippocampus).[3]
-
Negative Control: A section from a tissue known not to express the target antigen.
-
Isotype Control: A section incubated with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess non-specific background staining.
Mandatory Visualizations
Experimental Workflow
Caption: Immunohistochemistry workflow for delta-opioid receptor detection.
Delta-Opioid Receptor Signaling Pathway
Caption: Simplified delta-opioid receptor signaling cascade and the inhibitory action of this compound.
References
- 1. Anti-Delta Opioid Receptor antibody (ab219059) | Abcam [abcam.com]
- 2. This compound, a selective delta-opioid receptor antagonist, potentiates the lethal effects of cocaine by a central mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-delta-type Opioid Receptor, clone 4E6.2 Antibody clone 4E6.2, from mouse | Sigma-Aldrich [sigmaaldrich.com]
- 4. Anti-Delta Opioid Receptor Antibody (A12255) | Antibodies.com [antibodies.com]
- 5. IHC antigen retrieval protocol | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bosterbio.com [bosterbio.com]
- 8. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Naltrindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltrindole is a selective delta-opioid receptor antagonist that has demonstrated significant immunomodulatory properties.[1][2] Interestingly, many of its effects on immune cells, such as the suppression of T and B cell activation and proliferation, appear to be independent of classical opioid receptors.[1][3][4] This suggests that this compound may interact with other cellular targets to exert its immunosuppressive functions.[1][4]
Flow cytometry is a powerful technique for dissecting the heterogeneous responses of immune cell populations to therapeutic agents like this compound. It allows for the simultaneous analysis of multiple parameters, including cell surface marker expression, intracellular signaling events, proliferation, and apoptosis, at the single-cell level. These application notes provide a comprehensive guide for researchers utilizing flow cytometry to investigate the effects of this compound on various immune cell subsets.
Key Applications
-
Immunophenotyping: Characterize changes in the proportions of different immune cell subsets (e.g., T cells, B cells, monocytes) following this compound treatment.
-
Activation Marker Analysis: Assess the expression of activation markers (e.g., CD25, CD69) on lymphocyte populations to determine the impact of this compound on immune cell activation.[5][6]
-
Proliferation Assays: Quantify the anti-proliferative effects of this compound on immune cells using cell-tracking dyes.
-
Apoptosis Detection: Evaluate whether this compound induces apoptosis in specific immune cell populations using markers like Annexin V and propidium iodide (PI).[1]
-
Intracellular Signaling Analysis: Investigate the molecular mechanisms of this compound action by measuring the phosphorylation status of key signaling proteins, such as Akt and ERK.[1]
Data Presentation: Summary of this compound Effects on Immune Cells
The following table summarizes the reported effects of this compound on immune cells, providing a reference for expected outcomes.
| Cell Type/Process | This compound Concentration | Observed Effect | Reference |
| Human Multiple Myeloma Cells (U266) | 16 µM (EC50) | Inhibition of proliferation. | [1][7] |
| Human Multiple Myeloma Cells (U266) | 50 µM | Time-dependent decrease in phosphorylated Akt levels. | [1] |
| Human Multiple Myeloma Cells (RPMI 8226, U266) | 10, 30, 50 µM | Did not trigger apoptosis (caspase-3 cleavage or Annexin V staining). | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 10⁻⁵ M | Immunosuppressive; inhibits proliferative response to various stimuli (mitogens, anti-CD3 mAb, SAC). | [2] |
| Human PBMCs | 10⁻⁵ M | Inhibition of Interleukin-2 (IL-2) release. | [2] |
| Murine Splenocytes | Picomolar concentrations | Enhanced concanavalin A-stimulated proliferation (effect blocked by this compound). | [8] |
| Murine CD4+ and CD8+ T cells | Not specified | Inhibition of proliferation when activated with anti-CD3-ε. | [8] |
Experimental Protocols
Protocol 1: General Preparation and this compound Treatment of Human PBMCs
This protocol describes the isolation and in vitro treatment of human peripheral blood mononuclear cells (PBMCs) with this compound.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound hydrochloride (stock solution prepared in DMSO or water)
-
Cell culture plates (96-well or 24-well)
-
Centrifuge
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat containing PBMCs.
-
Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter.
-
-
This compound Treatment:
-
Adjust the PBMC concentration to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate the cells in appropriate cell culture plates.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from the stock solution. A common concentration range to test is 1 µM to 50 µM.[1]
-
Add the this compound dilutions to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).
-
If studying activation, add a stimulating agent (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA)) to the appropriate wells.
-
Incubate the cells at 37°C in a humidified 5% CO₂ incubator for the desired time period (e.g., 24, 48, or 72 hours).
-
Protocol 2: Flow Cytometry Analysis of T Cell Activation and Proliferation
This protocol details the staining of this compound-treated PBMCs to assess T cell activation (CD25 expression) and proliferation (using a cell-tracking dye).
Materials:
-
This compound-treated PBMCs (from Protocol 1)
-
CellTrace™ Violet (or other cell proliferation dye)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human CD25
-
-
Flow cytometer
Procedure:
-
Cell Staining (if using a proliferation dye):
-
Prior to plating and treatment, label the PBMCs with CellTrace™ Violet according to the manufacturer's instructions.
-
Proceed with this compound treatment as described in Protocol 1.
-
-
Surface Marker Staining:
-
After the incubation period, harvest the cells and transfer them to FACS tubes or a 96-well V-bottom plate.
-
Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in FACS buffer containing an Fc receptor blocking agent and incubate for 10 minutes at 4°C.
-
Add the antibody cocktail (anti-CD3, anti-CD4, anti-CD8, anti-CD25) to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on lymphocytes based on forward and side scatter properties.
-
Identify CD4+ and CD8+ T cell populations from the CD3+ gate.
-
Analyze the expression of the activation marker CD25 on both CD4+ and CD8+ T cells.
-
For proliferation analysis, assess the dilution of the CellTrace™ Violet dye in the T cell populations. Each peak of reduced fluorescence intensity represents a cell division.
-
Protocol 3: Analysis of Apoptosis by Annexin V and PI Staining
This protocol is for determining if this compound induces apoptosis in immune cells.[1]
Materials:
-
This compound-treated cells (from Protocol 1)
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Harvest cells after the desired treatment duration.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Putative non-opioid signaling pathway of this compound in immune cells.
Experimental Workflow Diagram
Caption: General workflow for flow cytometry analysis of this compound-treated cells.
References
- 1. This compound Inhibits Human Multiple Myeloma Cell Proliferation In Vitro and in a Murine Xenograft Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of novel non-peptidic delta opioid receptor antagonists on human T and B cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunosuppression by delta-opioid antagonist this compound: delta- and triple mu/delta/kappa-opioid receptor knockout mice reveal a nonopioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. frontiersin.org [frontiersin.org]
- 7. This compound inhibits human multiple myeloma cell proliferation in vitro and in a murine xenograft model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection and Function of Opioid Receptors on Cells from the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Naltrindole for Selective Delta-Opioid Receptor Antagonism
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of naltrindole as a selective delta-opioid receptor (DOR) antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful implementation of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective non-peptide competitive antagonist for the delta-opioid receptor (DOR).[1] Its selectivity is attributed to the indole moiety, which is thought to interact with a specific "address" subsite within the DOR binding pocket.[1][2] As a competitive antagonist, this compound binds to the same site as endogenous and exogenous DOR agonists, thereby blocking their effects without initiating a signaling cascade itself.
Q2: What is the typical binding affinity and selectivity profile of this compound?
A2: this compound exhibits high affinity for the delta-opioid receptor, with reported Ki values typically in the sub-nanomolar to low nanomolar range. It displays significant selectivity for the DOR over the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR). The table below summarizes the binding affinities of this compound for the three main opioid receptor subtypes.
Data Presentation: this compound Binding Affinity & Selectivity
| Receptor Subtype | Binding Affinity (Ki, nM) Range | Selectivity Ratio (δ/μ) | Selectivity Ratio (δ/κ) |
| Delta (δ) | 0.03 - 1.0 | - | - |
| Mu (μ) | 15 - 158 | ~15 - 1580 | - |
| Kappa (κ) | 31 - 316 | - | ~31 - 3160 |
Note: Ki values can vary between studies due to differences in experimental conditions, such as radioligand, tissue preparation, and assay buffer composition.
Q3: How should I prepare a stock solution of this compound?
A3: this compound hydrochloride is soluble in organic solvents like DMSO and ethanol, and sparingly soluble in aqueous buffers.[3] For in vitro assays, it is recommended to first dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in the appropriate assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects on the cells or receptor preparations.[4] For long-term storage, it is advisable to aliquot the DMSO stock solution and store it at -20°C or -80°C to prevent repeated freeze-thaw cycles.[4]
Q4: Are there any known off-target effects or non-specific binding of this compound?
A4: While this compound is highly selective for the DOR, at very high concentrations, it may exhibit some activity at other opioid receptors. It is crucial to use the lowest effective concentration of this compound to ensure selective DOR antagonism. Additionally, some studies have suggested that this compound may have effects independent of the delta-opioid receptor, particularly at higher concentrations. Therefore, including appropriate controls in your experiments is essential to validate the specificity of the observed effects.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected antagonist effect | 1. This compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Suboptimal Assay Conditions: Incorrect buffer composition (e.g., pH, ion concentration). The affinity of some opioid ligands can be affected by ions like Na+. 3. Cell Passage Number: High passage number of cells can lead to altered receptor expression or signaling. | 1. Aliquot and store this compound stock solutions at -20°C or -80°C. Prepare fresh dilutions for each experiment. 2. Optimize assay buffer conditions. Ensure pH is stable and consider the effect of ions on your specific assay. 3. Use cells with a consistent and low passage number. |
| High background signal in functional assays (cAMP or GTPγS) | 1. Constitutive Receptor Activity: Some cell lines expressing high levels of GPCRs may exhibit basal signaling. 2. Non-specific Binding of Radioligand (GTPγS assay): The radiolabeled GTP analog may bind to other cellular components. | 1. Consider using an inverse agonist to reduce basal activity in control wells. 2. Include a non-specific binding control with a high concentration of unlabeled GTPγS. Optimize washing steps in filtration assays. |
| Low signal-to-noise ratio in functional assays | 1. Insufficient Receptor Expression: The cell line may not express a sufficient number of delta-opioid receptors. 2. Inactive Reagents: Degradation of agonist, this compound, or other critical assay components. 3. Suboptimal Reagent Concentrations: Concentrations of agonist, this compound, or other assay components may not be optimal. | 1. Verify receptor expression levels using a radioligand binding assay or other methods like Western blot or qPCR. 2. Use fresh stocks of all reagents and store them under recommended conditions. 3. Perform concentration-response curves for both the agonist and this compound to determine their optimal concentrations. |
| Unexpected agonist-like effects of this compound | 1. Inverse Agonism: In some systems with high constitutive activity, a neutral antagonist can appear to have inverse agonist properties by reducing the basal signal. 2. Experimental Artifact: Contamination of this compound stock or experimental error. | 1. Carefully characterize the basal activity of your system. Compare the effect of this compound to a known inverse agonist if available. 2. Prepare fresh this compound solutions and repeat the experiment with careful attention to technique. |
Experimental Protocols
Here we provide detailed methodologies for key experiments to characterize the antagonist properties of this compound at the delta-opioid receptor.
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for the delta-opioid receptor.
Materials:
-
Cell membranes expressing the delta-opioid receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-naltrindole or another suitable DOR-selective radioligand
-
Unlabeled this compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM naloxone
-
Glass fiber filters (e.g., GF/B)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from DOR-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Binding buffer, a fixed concentration of radioligand (typically at its Kd), and cell membranes.
-
Non-specific Binding: 10 µM naloxone, a fixed concentration of radioligand, and cell membranes.
-
Competition: A range of concentrations of unlabeled this compound, a fixed concentration of radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
Objective: To determine the functional antagonist potency (IC50) of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the delta-opioid receptor (e.g., CHO or HEK293 cells)
-
DOR agonist (e.g., DPDPE or SNC80)
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and plates
Procedure:
-
Cell Plating: Seed the DOR-expressing cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Replace the culture medium with assay buffer. Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the DOR agonist (typically its EC80) to the wells and incubate for another 15-30 minutes.
-
Adenylyl Cyclase Activation: Stimulate the cells with forskolin to induce cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound, which is the concentration that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Protocol 3: [³⁵S]GTPγS Functional Assay
Objective: To measure the ability of this compound to block agonist-stimulated binding of [³⁵S]GTPγS to G-proteins, providing a measure of its antagonist potency.
Materials:
-
Cell membranes from cells expressing the delta-opioid receptor
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
GDP (Guanosine diphosphate)
-
DOR agonist (e.g., DPDPE or SNC80)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Unlabeled GTPγS (for non-specific binding)
-
Glass fiber filters and filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with various concentrations of this compound (or vehicle) and a fixed concentration of GDP in the assay buffer.
-
Agonist Addition: Add a fixed concentration of the DOR agonist (e.g., its EC80) to the wells.
-
Initiation of Reaction: Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking to allow for [³⁵S]GTPγS binding to the activated G-proteins.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the net agonist-stimulated [³⁵S]GTPγS binding.
-
Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound from the resulting inhibition curve.
-
Visualizations
Caption: Delta-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Workflow for cAMP and GTPγS Functional Assays.
References
How to minimize off-target effects of Naltrindole in behavioral experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of naltrindole in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in behavioral research?
This compound is a potent and highly selective antagonist for the delta-opioid receptor (DOR).[1][2] It is widely used in biomedical research to investigate the role of the DOR in various physiological and pathological processes, including pain, anxiety, depression, and addiction.[3][4][5] Its non-peptide nature allows it to cross the blood-brain barrier, making it suitable for in vivo behavioral studies.[2]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for the DOR, it can interact with other opioid receptors (mu and kappa) at higher concentrations.[1] Additionally, studies have revealed non-opioid receptor-mediated effects, most notably immunosuppressive actions. This immunosuppressive activity has been observed even in mice lacking delta, mu, and kappa opioid receptors, indicating a completely different molecular target is involved.[6][7]
Q3: How can I be sure the behavioral effects I observe are due to delta-opioid receptor antagonism?
To ensure that the observed behavioral effects are specifically due to DOR antagonism, a rigorous experimental design with multiple controls is essential. This should include:
-
Dose-response studies: Establishing the minimum effective dose of this compound can help to avoid concentrations that are more likely to induce off-target effects.
-
Use of a selective DOR agonist: Pre-treatment with this compound should block the effects of a selective DOR agonist.
-
Control for non-specific effects: Including a vehicle control group is standard. Additionally, control experiments to measure locomotor activity can help differentiate between specific behavioral effects and general changes in activity.[3][8]
-
Use of knockout animals: The most definitive control is to use delta-opioid receptor knockout mice. If this compound still produces the same behavioral effect in these animals, it is indicative of an off-target mechanism.[7][9]
-
Comparison with other DOR antagonists: Using a structurally different DOR antagonist can help confirm that the observed effect is related to DOR blockade and not a unique property of this compound.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected behavioral results with this compound.
-
Possible Cause: Off-target effects at the dose used.
-
Troubleshooting Steps:
-
Review the literature for established dose ranges: Ensure your chosen dose is within the range typically used for selective DOR antagonism in your specific behavioral paradigm. Doses for analgesia studies might differ from those used for anxiety models.[3][10]
-
Perform a dose-response curve: This will help you identify the lowest effective dose that produces the desired effect, minimizing the risk of engaging off-target receptors.
-
Check for effects on locomotor activity: A simple open-field test can determine if this compound is causing hyperactivity or sedation at the dose used, which could confound the results of other behavioral tests.[3][8]
-
Problem 2: Suspected immunosuppressive effects confounding the experiment.
-
Possible Cause: this compound has known non-opioid-mediated immunosuppressive properties.[6][7]
-
Troubleshooting Steps:
-
Assess immune cell populations: If your behavioral paradigm could be influenced by the immune system (e.g., models of inflammation-induced pain or depression), consider including an assessment of relevant immune cell populations or cytokine levels.
-
Use a structurally different DOR antagonist: Compare the effects of this compound with another selective DOR antagonist that does not share the same immunosuppressive profile.
-
Utilize knockout mice: Testing in DOR knockout mice can help to isolate non-opioid receptor-mediated effects.[7]
-
Problem 3: Difficulty replicating literature findings.
-
Possible Cause: Differences in experimental protocols, animal strains, or drug formulation.
-
Troubleshooting Steps:
-
Standardize your protocol: Ensure all aspects of your experimental design, including animal handling, habituation times, and apparatus dimensions, are consistent.[11][12][13]
-
Consider the animal model: The strain, sex, and age of the animals can all influence behavioral responses.[14]
-
Verify drug integrity and formulation: Ensure the this compound is of high purity and is dissolved in an appropriate vehicle. The route of administration (e.g., intraperitoneal, subcutaneous, intracerebroventricular) will also significantly impact its effects.[5][8][15]
-
Data Presentation
Table 1: Binding Affinity of this compound for Opioid Receptors
| Receptor Subtype | pIC50 | Ki (nM) | Selectivity (fold) vs. Delta | Reference |
| Delta (δ) | 9.6 | ~0.25 | - | [1] |
| Mu (μ) | 7.8 | ~15.8 | ~63 | [1] |
| Kappa (κ) | 7.2 | ~63.1 | ~252 | [1] |
Note: pIC50 values were converted to approximate Ki values for easier comparison. Selectivity is calculated as Ki(other receptor) / Ki(delta).
Table 2: Recommended Doses of this compound in Common Behavioral Paradigms
| Behavioral Assay | Species | Route of Administration | Effective Dose Range | Reference |
| Elevated Plus Maze (Anxiety) | Rat | i.p. | 1 - 5 mg/kg | [3] |
| Conditioned Place Preference (Reward) | Rat | i.p. | 3 mg/kg | [16] |
| Conditioned Place Preference (Sensitization) | Rat | s.c. | 0.03 - 0.3 mg/kg | [5] |
| Locomotor Activity | Mouse | s.c. | 5 mg/kg | [8] |
| Analgesia (Tail-flick) | Mouse | s.c. | 1 - 20 mg/kg | [10] |
| Swim-Stress Induced Antinociception | Rat | i.p. | 0.5 - 1 mg/kg | [14] |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This protocol is a standard method to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[11][12][13][17]
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.[11]
-
Drug Administration: Administer this compound (e.g., 1 or 5 mg/kg, i.p.) or vehicle 30 minutes before the test.[3]
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.[13]
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera for later analysis.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to control for locomotor effects).
-
An anxiogenic effect of this compound would be indicated by a decrease in the time spent and entries into the open arms compared to the vehicle group.[3]
-
Protocol 2: Conditioned Place Preference (CPP) for Reward/Aversion
This protocol assesses the rewarding or aversive properties of a drug.[18][19][20]
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[18][19]
-
Phases of the Experiment:
-
Pre-Conditioning (Baseline): Allow the animal to freely explore all compartments for 15-20 minutes to determine any initial preference.
-
Conditioning: This phase typically lasts for 4-8 days.
-
On "drug" days, administer the drug of interest (e.g., cocaine) and confine the animal to one of the non-preferred compartments for 30 minutes. In a separate group, administer this compound prior to the drug of interest.[5][16]
-
On "vehicle" days, administer the vehicle and confine the animal to the opposite compartment for 30 minutes.
-
-
Post-Conditioning (Test): Place the animal in the central compartment (if applicable) with free access to all compartments and record the time spent in each for 15-20 minutes.
-
-
Data Analysis:
-
A significant increase in time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a place preference (reward).
-
Blockade of this preference by this compound would suggest the involvement of the delta-opioid system in the rewarding effects of the drug.[5][16]
-
Visualizations
Caption: Experimental workflow for behavioral studies with this compound.
Caption: Troubleshooting flowchart for unexpected this compound results.
Caption: this compound's on-target and potential off-target signaling.
References
- 1. The selectivity of the opioid antagonist, this compound, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Delta opioid receptor ligands modulate anxiety-like behaviors in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The delta-opioid receptor antagonist this compound prevents sensitization to the conditioned rewarding effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunosuppression by delta-opioid antagonist this compound: delta- and triple mu/delta/kappa-opioid receptor knockout mice reveal a nonopioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of MDMA-induced behavioral and transcriptional effects by the delta opioid antagonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mice deficient for delta- and mu-opioid receptors exhibit opposing alterations of emotional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of this compound on spinal and supraspinal delta opioid receptors and analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated plus maze protocol [protocols.io]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antagonism of swim-stress-induced antinociception by the delta-opioid receptor antagonist this compound in adult and young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, an opioid delta receptor antagonist, blocks cocaine-induced facilitation of responding for rewarding brain stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cocaine place preference is blocked by the delta-opioid receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
- 18. frontiersin.org [frontiersin.org]
- 19. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
Addressing inconsistent results with Naltrindole in repeated experiments
Welcome to the Naltrindole Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving the selective delta-opioid receptor antagonist, this compound. Inconsistent results can be a significant challenge in pharmacological studies; this guide aims to address common issues and provide robust methodologies to ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments with this compound.
Section 1: Compound Handling and Preparation
Question 1: My this compound solution appears cloudy, or I suspect it has precipitated. How should I properly dissolve and store it to avoid this?
Answer: Proper dissolution and storage of this compound are critical to prevent precipitation and ensure accurate concentrations in your experiments. Inconsistent solubility is a common source of variability.
-
Initial Dissolution: this compound hydrochloride is sparingly soluble in aqueous buffers alone. It is recommended to first dissolve the solid compound in an organic solvent such as DMSO or ethanol.
-
Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO or ethanol. Based on manufacturer data, the solubility is approximately 5 mg/mL in DMSO and 10 mg/mL in ethanol.[1][2]
-
Working Solutions: For aqueous-based assays, the stock solution should be serially diluted into your final assay buffer. It is crucial to ensure that the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system. When creating a working solution in a buffer like PBS, a 1:1 solution of ethanol:PBS can achieve a solubility of approximately 0.5 mg/mL.[1][3]
-
Storage: Solid this compound hydrochloride should be stored at -20°C and is stable for at least two years.[1] Reconstituted stock solutions in DMSO or ethanol can be aliquoted and stored at -20°C for up to 6 months.[4] Aqueous working solutions are not recommended for storage and should be prepared fresh daily.[1][3]
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ~5 mg/mL | Up to 6 months at -20°C |
| Ethanol | ~10 mg/mL | Up to 6 months at -20°C |
| Aqueous Buffer (e.g., PBS) | Sparingly soluble | Prepare fresh daily |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | Prepare fresh daily |
Question 2: I am observing a gradual loss of this compound's antagonist activity in my multi-day experiments. What could be the cause?
Answer: A decline in activity over time often points to compound instability in the experimental medium.
-
Aqueous Instability: As mentioned, this compound is not stable in aqueous solutions for extended periods. If your experiment runs for more than a day, it is advisable to prepare fresh working solutions daily from a frozen stock.[1][3]
-
Adsorption to Plastics: Like many hydrophobic compounds, this compound may adsorb to the surface of plastic labware (e.g., pipette tips, microplates). This can effectively lower the concentration of the compound in your assay. To mitigate this, consider using low-adhesion plastics or pre-rinsing materials with the assay buffer. The inclusion of a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) in your buffer can also help prevent non-specific adsorption.
Section 2: In Vitro Assays - Receptor Binding
Question 3: In my radioligand binding assay, the non-specific binding is very high, making it difficult to determine the specific binding of this compound. How can I reduce this?
Answer: High non-specific binding (NSB) is a frequent issue in radioligand binding assays and can obscure the true specific binding signal. Here are several strategies to reduce NSB:
-
Optimize Radioligand Concentration: Use a concentration of the radiolabeled ligand (e.g., [³H]-naltrindole) that is at or below its dissociation constant (Kd) for the delta-opioid receptor. This minimizes binding to lower-affinity, non-specific sites.
-
Reduce Membrane/Cell Concentration: Titrate the amount of your receptor preparation (cell membranes or whole cells) to the lowest concentration that still yields a detectable and robust specific binding signal.
-
Washing Technique: Increase the number and volume of washes with ice-cold wash buffer after filtration to more effectively remove unbound radioligand.
-
Filter Pre-treatment: Pre-soaking the glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) can reduce the non-specific binding of positively charged radioligands to the negatively charged filters.
-
Buffer Composition: The inclusion of 0.1% BSA in the binding buffer can help to block non-specific binding sites on the assay plates and filters.
Question 4: My calculated binding affinity (Ki) for this compound varies significantly between experiments. What are the potential sources of this inconsistency?
Answer: Variability in calculated binding affinity can arise from several experimental factors.
-
Assay Conditions: Ensure that the incubation time is sufficient to reach binding equilibrium. This can be confirmed through kinetic experiments (association and dissociation). Also, maintain consistent temperature, pH, and ionic strength of the binding buffer across all experiments.
-
Pipetting Accuracy: Inaccurate serial dilutions of either the radioligand or the competing cold ligand (this compound) will directly impact the IC50 and subsequent Ki calculation. Use calibrated pipettes and proper technique.
-
Data Analysis: Use a consistent non-linear regression model to fit your competition binding data. The Cheng-Prusoff equation, used to convert IC50 to Ki, requires an accurate Kd value for the radioligand, which should be determined under the same experimental conditions.
-
Receptor Source: Inconsistencies in the preparation of cell membranes or tissues can lead to variations in receptor concentration and integrity. Always use a consistent protocol for membrane preparation and quantify the protein concentration for each batch.
| Parameter | Typical Value for this compound | Receptor Subtype |
| Ki | 0.02 - 0.3 nM | Human δ-opioid receptor |
| pIC50 | 9.65 ± 0.15 | δ-opioid receptor |
| pIC50 | 7.24 ± 0.04 | µ-opioid receptor |
| pIC50 | 8.42 ± 0.06 | κ-opioid receptor |
Note: These values are compiled from various sources and may differ based on the specific experimental conditions (e.g., cell type, radioligand used).[1][5]
Section 3: In Vitro Assays - Functional Assays
Question 5: I am not seeing a consistent antagonist effect of this compound in my functional assay (e.g., cAMP inhibition, calcium mobilization). What should I check?
Answer: Inconsistent functional antagonism can be due to issues with the compound, the cells, or the assay itself.
-
Cell Health and Receptor Expression: Ensure your cells are healthy and within a consistent passage number range. Over-passaging can lead to changes in receptor expression levels and signaling efficiency.
-
Agonist Concentration: The concentration of the agonist you are trying to antagonize is critical. Use an agonist concentration that produces approximately 80% of its maximal response (EC80). This provides a robust signal that can be effectively inhibited.
-
Pre-incubation Time: The pre-incubation time with this compound before adding the agonist is important. A sufficient pre-incubation period (e.g., 15-30 minutes) is necessary for this compound to occupy the receptors.
-
Biased Antagonism: Be aware that GPCR antagonists may not block all signaling pathways equally. This phenomenon, known as biased antagonism, could lead to this compound effectively blocking one downstream signal (e.g., G-protein activation) but not another (e.g., β-arrestin recruitment). Consider using multiple functional readouts to fully characterize this compound's effects in your system.
Section 4: In Vivo Experiments
Question 6: The behavioral or physiological effects of this compound in my animal studies are highly variable. What are the common pitfalls?
Answer: In vivo experiments introduce additional layers of complexity that can contribute to inconsistent results.
-
Route of Administration: The route of administration significantly impacts the bioavailability and central nervous system (CNS) penetration of this compound. Intracerebroventricular (ICV) or intracisternal (i.c.) injections deliver the compound directly to the CNS, while intravenous (IV) or subcutaneous (s.c.) administration may result in lower and more variable brain concentrations.[6]
-
Dosing and Vehicle: Ensure accurate dosing based on the animal's body weight. The vehicle used to dissolve this compound should be well-tolerated and administered to the control group. For systemic administration, a vehicle containing a solubilizing agent like a small percentage of DMSO or ethanol in saline is often used.
-
Metabolism: The metabolic rate of this compound can vary between species and even between different strains of the same species. This can affect the duration and intensity of the antagonist's action.
-
Off-Target Effects: At higher concentrations, this compound may exhibit effects not mediated by opioid receptors. For instance, it has been shown to have immunosuppressive properties that are independent of the delta-opioid receptor.[7][8] If your research involves the immune system, it is crucial to include appropriate controls to account for these potential off-target effects.
| Animal Model | Route of Administration | Effective Dose Range | Observed Effect |
| Rat | Intracisternal (i.c.) | 3.0 - 30 µg | Potentiation of cocaine toxicity |
| Rat | Intravenous (IV) | 30 - 300 µg | No significant potentiation of cocaine toxicity |
| Rat | Intracerebroventricular (ICV) | 0.01 - 1.0 µg | Dose-dependent attenuation of DPDPE-induced analgesia |
| Mouse | Subcutaneous (s.c.) | 0.03 - 0.3 mg/kg | Prevention of cocaine-induced conditioned place preference |
Note: These doses are examples from specific studies and should be optimized for your experimental paradigm.[6][9][10]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Delta-Opioid Receptor
This protocol outlines a standard method for determining the binding affinity of this compound for the delta-opioid receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the delta-opioid receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-DPDPE or [³H]-Naltrindole
-
Unlabeled this compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of unlabeled this compound.
-
Reagent Addition:
-
To all wells, add 50 µL of binding buffer.
-
To the non-specific binding wells, add 50 µL of a high concentration of a non-radiolabeled opioid ligand (e.g., 10 µM naloxone).
-
To the competition wells, add 50 µL of serially diluted unlabeled this compound.
-
Add 50 µL of the radioligand (at a final concentration near its Kd) to all wells.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation to all wells.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of unlabeled this compound and use non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Visualizations
Delta-Opioid Receptor Signaling Pathway
Caption: Simplified signaling cascade of the delta-opioid receptor.
Troubleshooting Workflow for Inconsistent Binding Assay Results
Caption: A logical workflow for troubleshooting inconsistent this compound binding assays.
Logical Relationship of Potential Off-Target Effects
Caption: Potential on-target and off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the δ-opioid receptor bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the delta-opioid receptor antagonist this compound on antinociceptive responses to selective delta-agonists in post-weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a selective delta-opioid receptor antagonist, potentiates the lethal effects of cocaine by a central mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunosuppression by delta-opioid antagonist this compound: delta- and triple mu/delta/kappa-opioid receptor knockout mice reveal a nonopioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of chronic treatment with this compound, a selective delta-opioid antagonist, on mu-opioid receptor-mediated antinociception in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delta opioid antagonist, this compound, selectively blocks analgesia induced by DPDPE but not DAGO or morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The delta-opioid receptor antagonist this compound prevents sensitization to the conditioned rewarding effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Naltrindole in solution for long-term in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of naltrindole in solution for long-term in vitro experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound hydrochloride.[1][2] It is soluble up to 100 mM in DMSO.[1] Ethanol is another suitable organic solvent, with a solubility of approximately 10 mg/ml for the hydrochloride salt.[2]
Q2: How should I store this compound stock solutions for long-term use?
A2: this compound stock solutions should be aliquoted into small, single-use volumes and stored at -20°C.[1][3][4] Following reconstitution in a suitable solvent like DMSO, stock solutions are reported to be stable for up to 6 months when stored at -20°C.[3] The solid form of this compound hydrochloride is stable for at least four years when stored at -20°C.[2]
Q3: What is the stability of this compound in aqueous buffers or cell culture media?
A3: this compound hydrochloride is only sparingly soluble in aqueous buffers.[2] It is strongly recommended not to store this compound in aqueous solutions for extended periods.[2][5] For experiments, fresh working solutions should be prepared daily by diluting the frozen stock solution into the appropriate aqueous buffer or cell culture medium immediately before use.
Q4: I observed precipitation when diluting my DMSO stock of this compound into my aqueous experimental buffer. How can I prevent this?
A4: To improve solubility in aqueous buffers, it is recommended to first dissolve the this compound hydrochloride in ethanol and then dilute this solution with the aqueous buffer of choice.[2] Using this method, a solubility of approximately 0.5 mg/ml can be achieved in a 1:1 solution of ethanol:PBS (pH 7.2).[2] Alternatively, ensure the final concentration of the primary solvent (e.g., DMSO) in your aqueous solution is kept as low as possible (<0.5%) to avoid both precipitation and potential solvent-induced cellular toxicity.[6]
Q5: Are there differences in stability between this compound hydrochloride and the free base?
A5: The hydrochloride salt of this compound is more commonly used for in vitro studies due to its improved solubility characteristics in polar solvents compared to the free base. While specific long-term stability data for the free base in solution is less common, hydrochloride salts of similar molecules are generally more stable in aqueous solution than their free base counterparts.
Q6: What are the visual signs of this compound degradation in solution?
A6: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitates or particulate matter. However, chemical degradation can occur without any visible changes. Therefore, it is crucial to adhere to proper storage conditions and prepare fresh working solutions to ensure the compound's activity. Some sources advise using prepared solutions promptly rather than storing them long-term.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution | The concentration exceeds the solubility limit in the chosen solvent. The solution has been stored improperly (e.g., at room temperature). | Prepare the stock solution at a concentration within the known solubility limits (see Table 1). Always store stock solutions at -20°C.[1][3] If precipitation is observed upon thawing, gently warm the vial and vortex to redissolve before use. |
| Precipitation upon dilution in aqueous media | Poor aqueous solubility of this compound. The concentration of the organic solvent in the final medium is too high. The pH of the aqueous medium affects solubility. | Prepare working solutions immediately before use. Decrease the final concentration of this compound. Use a serial dilution method. For maximum aqueous solubility, first dissolve this compound hydrochloride in ethanol before diluting with the aqueous buffer.[2] Ensure the final DMSO concentration is minimal (<0.5%). |
| Loss of antagonist activity or inconsistent results in long-term experiments | Degradation of this compound in the working solution over the course of the experiment. Degradation of the frozen stock solution due to multiple freeze-thaw cycles or improper storage. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes after initial preparation.[3] Use solutions promptly after preparation.[5] |
| Observed cellular toxicity or off-target effects | The concentration of the solvent (e.g., DMSO) in the final working solution is too high. | Ensure the final concentration of the organic solvent is below the threshold for cellular toxicity (typically <0.5% v/v for DMSO).[6] Run a vehicle control experiment (media with the same final concentration of the solvent) to confirm that the observed effects are due to this compound and not the solvent.[7] |
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Approximate Solubility | Reference(s) |
|---|---|---|
| DMSO | ~5 mg/ml to 25 mM | [2] |
| DMSO | Up to 100 mM | [1] |
| Ethanol | ~10 mg/ml | [2] |
| Dimethyl formamide (DMF) | ~5 mg/ml | [2] |
| Water | Sparingly soluble | [2] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/ml |[2] |
Table 2: Recommended Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Reported Stability | Reference(s) |
|---|---|---|---|
| Solid (Hydrochloride Salt) | -20°C | ≥ 4 years | [2] |
| Stock Solution (in DMSO or Ethanol) | -20°C | Up to 6 months | [3] |
| Aqueous Working Solution | N/A | Not recommended for storage; use immediately. |[2][5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder (MW: 482.48 g/mol for the HCl salt mentioned in one source, though this can vary slightly)[1]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound hydrochloride powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 207.3 µL of anhydrous DMSO to the tube.[1] This volume is calculated to achieve a final concentration of 100 mM.
-
Dissolving: Vortex the tube gently until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected sterile tubes. This prevents contamination and avoids repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term use (up to 6 months).[3]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
100 mM this compound hydrochloride stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium or desired aqueous buffer
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock: Remove one aliquot of the 100 mM this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform a serial dilution to minimize pipetting errors and reduce the final DMSO concentration. For example, prepare a 1 mM intermediate stock by diluting 1 µL of the 100 mM stock into 99 µL of sterile medium.
-
Final Dilution: Prepare the final 10 µM working solution by diluting the intermediate stock. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of the final cell culture medium.
-
Mixing and Use: Mix thoroughly by gentle inversion or pipetting. Use the freshly prepared working solution in your in vitro experiment immediately.
-
Vehicle Control: Prepare a corresponding vehicle control solution containing the same final concentration of DMSO (in this example, 0.01%) in the cell culture medium to test alongside the this compound-treated samples.
Visualizations
Caption: Workflow for this compound Solution Preparation and Use.
Caption: Antagonistic Action of this compound on δ-Opioid Receptor Signaling.
References
Navigating the Blood-Brain Barrier with Naltrindole: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the blood-brain barrier (BBB) permeability of Naltrindole, a potent and selective delta-opioid receptor antagonist. This guide offers troubleshooting advice and frequently asked questions in a structured format to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Does this compound effectively cross the blood-brain barrier (BBB)?
A1: The extent of this compound's BBB penetration following systemic administration is not definitively established in publicly available literature with a precise unbound brain-to-plasma partition coefficient (Kp,uu). Some studies suggest that its penetration is limited, which has led to the development of hydrophilic analogs to restrict its action to the periphery. However, other research using techniques like positron emission tomography (PET) with radiolabeled this compound analogs has confirmed its ability to enter the brain and bind to delta-opioid receptors. Therefore, direct experimental determination of the Kp,uu is crucial for studies where central nervous system (CNS) target engagement after systemic administration is critical.
Q2: What are the key physicochemical properties of this compound that influence its BBB permeability?
A2: this compound is a relatively lipophilic molecule, a characteristic that can facilitate passive diffusion across the lipid membranes of the BBB. However, it is also a substrate for efflux transporters at the BBB, which actively pump the compound out of the brain, thereby limiting its net accumulation. Key physicochemical properties are summarized in the table below.
Q3: Which experimental models are suitable for assessing this compound's BBB permeability?
A3: A multi-faceted approach employing both in vitro and in vivo models is recommended.
-
In vitro models , such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 or Madin-Darby Canine Kidney (MDCK) cell monolayer assays, can provide initial insights into passive permeability and potential interactions with efflux transporters.
-
In vivo models , particularly microdialysis in rodents, are considered the gold standard for determining the Kp,uu, as they allow for the direct measurement of unbound drug concentrations in the brain interstitial fluid and plasma.
Q4: What are the primary challenges when working with this compound in BBB permeability studies?
A4: Due to its hydrophobic nature, this compound can exhibit non-specific binding to laboratory equipment, including microdialysis probes, tubing, and vials.[1][2] This can lead to an underestimation of its true concentration and affect the accuracy of permeability measurements. Additionally, its solubility in aqueous buffers used for in vitro assays and in vivo perfusion may be limited, requiring careful formulation.
Troubleshooting Guides
In Vivo Microdialysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable this compound in dialysate | Poor BBB penetration. | Increase the administered dose (if tolerated). Consider co-administration with a P-glycoprotein (P-gp) inhibitor to assess the impact of efflux. |
| Non-specific binding to the microdialysis probe and tubing.[1][2] | Use BSA-coated or other low-binding materials for probes and tubing. Pre-saturate the system by perfusing with a this compound solution before the experiment. | |
| Low recovery of the microdialysis probe. | Calibrate the probe recovery in vitro and in vivo using the retrodialysis method. Optimize the perfusion flow rate. | |
| Insufficient analytical sensitivity. | Utilize a highly sensitive analytical method such as LC-MS/MS for sample analysis. | |
| High variability in brain concentrations between animals | Inconsistent probe placement. | Ensure accurate and consistent stereotaxic implantation of the microdialysis probe. Verify probe location post-mortem via histology. |
| Differences in individual animal physiology (e.g., efflux transporter expression). | Increase the number of animals per group to improve statistical power. |
In Vitro Permeability Assays (PAMPA & Caco-2)
| Issue | Potential Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) in PAMPA | Poor passive diffusion. | This may be an intrinsic property of the molecule. |
| Low aqueous solubility limiting the concentration gradient. | Use a co-solvent (e.g., DMSO) in the donor well, ensuring the final concentration does not compromise the artificial membrane integrity. | |
| High efflux ratio in Caco-2 assay | This compound is a substrate for efflux transporters (e.g., P-gp). | Perform the assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp) to confirm. |
| Low mass balance (recovery) | Compound binding to the assay plate or cell monolayer. | Use low-binding plates. Include a detergent (e.g., 0.1% Triton X-100) in the lysis step to recover all compound. |
| Inconsistent monolayer integrity (Caco-2) | Improper cell culture technique. | Monitor the transepithelial electrical resistance (TEER) of the monolayers to ensure they are confluent and have tight junctions. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for BBB Penetration |
| Molecular Weight | 414.5 g/mol [3] | Within the range generally considered favorable for BBB penetration. |
| LogP (calculated) | 3.3[3] | Indicates good lipophilicity, which can favor passive diffusion across the BBB. |
| pKa (predicted) | Basic: 8.5, Acidic: 11.1 | The ionization state at physiological pH (7.4) will influence its charge and interaction with membranes. |
Table 2: Key Parameters in BBB Permeability Assessment
| Parameter | Definition | How it is Determined | Interpretation for this compound |
| Kp | Total brain concentration / Total plasma concentration | In vivo studies with brain and plasma sampling. | Can be misleading due to non-specific binding in the brain. |
| fu,brain | Fraction of unbound drug in the brain | Brain homogenate binding studies or brain slice method. | Important for determining the pharmacologically active concentration. |
| fu,plasma | Fraction of unbound drug in plasma | Plasma protein binding assays (e.g., equilibrium dialysis). | Influences the amount of drug available to cross the BBB. |
| Kp,uu | Unbound brain concentration / Unbound plasma concentration | Kp * (fu,plasma / fu,brain) or directly via microdialysis.[4][5] | The most accurate measure of BBB penetration; a value close to 1 suggests passive diffusion, while a value <1 suggests efflux.[4][5] |
| Papp | Apparent permeability coefficient | In vitro models like PAMPA or Caco-2 assays. | Provides an estimate of passive permeability. |
| Efflux Ratio | Papp (Basolateral to Apical) / Papp (Apical to Basolateral) | Caco-2 or MDCK cell assays. | A ratio >2 suggests the compound is a substrate for efflux transporters. |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Kp,uu Determination in Rodents
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex). Allow the animal to recover for at least 48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).
-
Equilibration and Baseline Collection: Allow the system to equilibrate for 60-90 minutes. Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
This compound Administration: Administer this compound via the desired route (e.g., intravenous or intraperitoneal).
-
Sample Collection: Continue collecting dialysate samples at regular intervals for the duration of the study. Simultaneously, collect blood samples at corresponding time points.
-
Sample Processing: Immediately process blood samples to obtain plasma. Store all dialysate and plasma samples at -80°C until analysis.
-
Quantification: Analyze the concentration of this compound in the dialysate and unbound concentration in plasma using a validated LC-MS/MS method.
-
Kp,uu Calculation: Calculate the Kp,uu as the ratio of the area under the curve (AUC) of the unbound brain concentration to the AUC of the unbound plasma concentration.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: Coat the wells of a 96-well filter plate with a solution of a brain lipid mixture in an organic solvent (e.g., dodecane). Allow the solvent to evaporate, forming an artificial membrane.
-
Donor Solution Preparation: Prepare a solution of this compound in a buffer at a relevant pH (e.g., 7.4) in a 96-well donor plate.
-
Assay Assembly: Place the filter plate onto the donor plate, initiating the permeability assay.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of this compound in all samples using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Visualizations
Caption: Workflow for assessing this compound's BBB permeability.
Caption: Simplified delta-opioid receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C26H26N2O3 | CID 5497186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and controlling for Naltrindole's non-specific binding in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and controlling for naltrindole's non-specific binding in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective antagonist for the delta-opioid receptor (δ-opioid receptor).[1][2] Its primary mechanism of action is to bind to the δ-opioid receptor, thereby blocking the binding and subsequent signaling of endogenous and exogenous agonists at this receptor. The indole moiety attached to the naltrexone structure confers its high selectivity for the δ-opioid receptor over mu (μ)- and kappa (κ)-opioid receptors.[1][3]
Q2: What is non-specific binding and why is it a concern when using this compound?
Non-specific binding refers to the interaction of a ligand, such as this compound, with molecules or surfaces other than its intended target receptor. This can include binding to other receptors, proteins, lipids, and even the plasticware used in the assay. High non-specific binding can obscure the specific signal related to the δ-opioid receptor, leading to inaccurate data and misinterpretation of results. It is crucial to identify and control for non-specific binding to ensure the validity of experimental findings.
Q3: How is non-specific binding typically determined in an assay with this compound?
Non-specific binding is determined by measuring the amount of radiolabeled this compound ([³H]-naltrindole) that remains bound in the presence of a high concentration of an unlabeled ligand that also binds to the target receptor. This "cold" ligand saturates the specific binding sites (δ-opioid receptors), so any remaining radioactivity is considered non-specific.[4][5] A commonly used unlabeled competitor for this purpose is naloxone or naltrexone at a concentration of 10 µM.[4][5]
Q4: What are the known non-opioid (off-target) effects of this compound?
While highly selective for the δ-opioid receptor, some studies have reported non-opioid mediated effects of this compound, particularly at higher concentrations. These effects are important to consider as they can be a source of non-specific or off-target signals in your assays. One notable non-opioid effect is immunosuppression, which has been observed even in mice lacking opioid receptors, suggesting an interaction with a different, yet to be fully identified, molecular target.
Troubleshooting Guides
Radioligand Binding Assays
High non-specific binding in radioligand binding assays can significantly impact the accuracy of determining receptor affinity (Kd) and density (Bmax).
Problem: High Non-Specific Binding of [³H]-Naltrindole
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Buffer Conditions | Optimize Buffer Composition: Adjusting the pH and ionic strength of the assay buffer can minimize non-specific interactions. Experiment with a pH range around 7.4 and consider varying the salt (e.g., NaCl) concentration. |
| Interaction with Assay Components | Use Blocking Agents: Incorporate Bovine Serum Albumin (BSA) into the assay buffer at a concentration of 0.1% to 1% to saturate non-specific binding sites on assay tubes and other proteins.[6] Add Surfactants: For hydrophobic compounds, adding a non-ionic surfactant like Tween-20 (typically 0.05% to 0.1%) can reduce non-specific hydrophobic interactions.[7] |
| Inadequate Washing | Optimize Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5) and the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[8] |
| Filter Binding | Pre-treat Filters: Soaking glass fiber filters in a solution of 0.3% polyethyleneimine (PEI) before use can reduce the binding of the radioligand to the filter itself.[8] |
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the δ-opioid receptor. Homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors). Centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).[4][8]
-
Assay Setup: In a 96-well plate, add increasing concentrations of [³H]-naltrindole (e.g., 0.01-10 nM) in duplicate.
-
Determine Non-Specific Binding: In a parallel set of wells, add the same concentrations of [³H]-naltrindole along with a high concentration of an unlabeled antagonist (e.g., 10 µM naloxone).[4]
-
Incubation: Add the membrane preparation (10-20 µg of protein per well) to all wells. The final assay volume should be 200 µL. Incubate at 25°C for 90 minutes with gentle agitation.[4]
-
Filtration: Rapidly terminate the incubation by filtering the contents through glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each [³H]-naltrindole concentration. Determine Kd and Bmax by non-linear regression analysis.
Functional Assays (cAMP and β-Arrestin Recruitment)
Functional assays measure the downstream consequences of receptor activation or blockade. Non-specific effects of this compound can interfere with these signaling pathways.
Problem: Ambiguous Results in a cAMP Assay
| Potential Cause | Troubleshooting Strategy |
| High Background Signal | Optimize Cell Number: Titrate the number of cells per well to find the optimal density that gives a robust signal without high basal cAMP levels. Use Phosphodiesterase Inhibitors: Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and improve the signal-to-noise ratio. |
| This compound-Induced Signal Changes Unrelated to δ-Opioid Receptor | Use a Negative Control Cell Line: Perform the assay in a cell line that does not express the δ-opioid receptor. Any effect of this compound in these cells is likely non-specific. Test a Structurally Unrelated Antagonist: Compare the effects of this compound with another selective δ-opioid receptor antagonist that has a different chemical structure. |
| Assay Interference | Check for Autofluorescence/Autoluminescence: If using a fluorescence- or luminescence-based cAMP assay, test this compound alone at the concentrations used to ensure it does not have intrinsic optical properties that interfere with the assay readout. |
-
Cell Culture: Culture cells expressing the δ-opioid receptor (e.g., CHO or HEK293 cells) in appropriate media.
-
Cell Plating: Seed cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Replace the culture medium with assay buffer. Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a δ-opioid receptor agonist (e.g., SNC80) and a stimulator of adenylyl cyclase (e.g., forskolin) to induce cAMP production. Incubate for an additional 15-30 minutes.
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Generate dose-response curves for this compound's inhibition of the agonist effect and calculate the IC50.
References
- 1. goldbio.com [goldbio.com]
- 2. This compound, a highly selective and potent non-peptide delta opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the δ-opioid receptor bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Understanding Naltrindole's Activity at Kappa-Opioid Receptors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and accounting for the partial agonist activity of Naltrindole and its derivatives at the kappa-opioid receptor (KOR).
Frequently Asked Questions (FAQs)
Q1: Is this compound a pure antagonist at the kappa-opioid receptor (KOR)?
While classically defined as a potent and selective δ-opioid receptor antagonist, this compound and particularly its derivatives can exhibit complex pharmacology at the KOR, including partial agonism. This is often observed as "functional selectivity" or "biased agonism," where the ligand differentially activates downstream signaling pathways. For instance, a ligand might act as a partial agonist for G-protein activation while simultaneously acting as an antagonist for β-arrestin recruitment.
Q2: What is biased agonism and how does it relate to this compound's partial agonist activity?
Biased agonism, or functional selectivity, describes the ability of a ligand to stabilize different conformations of a receptor, leading to preferential activation of one signaling pathway over another. The KOR, like other G-protein coupled receptors (GPCRs), signals through two major pathways: G-protein signaling and β-arrestin signaling. A biased agonist can selectively activate one of these pathways. For example, the this compound derivative 6'-Guanidinothis compound (6'-GNTI) is a well-characterized G-protein biased agonist at the KOR.[1][2] This means it partially activates G-protein-mediated signaling but fails to recruit, and can even block, β-arrestin recruitment.[1] This profile makes it a partial agonist in the context of G-protein activation and an antagonist in the context of the β-arrestin pathway.
Q3: How can I experimentally determine if this compound or its analogs are acting as partial agonists in my assay?
To characterize the partial agonist activity of a compound like this compound, you need to perform functional assays that measure its efficacy (Emax) and potency (EC50) in stimulating a response, relative to a known full agonist. Key assays include:
-
[³⁵S]GTPγS Binding Assay: Measures the activation of G-proteins, the first step in the G-protein signaling cascade. A partial agonist will produce a maximal response (Emax) that is lower than that of a full agonist.
-
β-Arrestin Recruitment Assays (e.g., BRET, Tango): These assays measure the recruitment of β-arrestin to the receptor, a key step in receptor desensitization and an independent signaling pathway. A G-protein biased partial agonist may show little to no recruitment in this assay.
By comparing the dose-response curves of your test compound to a full agonist in both types of assays, you can quantify its partial and biased agonist profile.
Q4: My Schild analysis is giving a non-linear plot or a slope different from unity. What could be the cause?
A non-linear Schild plot or a slope that deviates significantly from 1 can indicate that the antagonism is not simple and competitive.[3][4] When dealing with a partial agonist, this can be a common observation. Potential reasons include:
-
Partial Agonism: The ligand has intrinsic efficacy and is not a "silent" antagonist.
-
Insufficient Equilibration Time: Ensure that the antagonist has reached equilibrium with the receptor before adding the agonist.
-
Complex Ligand-Receptor Interactions: The ligand may not follow the assumptions of the Schild analysis model.
-
Experimental Artifacts: Issues with reagent stability, cell health, or assay conditions can affect the results.
It is crucial to use global non-linear regression fitting models for Schild analysis, as they can provide more accurate estimates of antagonist affinity, especially for partial agonists.[5]
Troubleshooting Guides
[³⁵S]GTPγS Binding Assay
| Issue | Possible Cause | Troubleshooting Steps |
| Low Signal-to-Noise Ratio | Suboptimal reagent concentrations (GDP, Mg²⁺, NaCl). | Systematically titrate the concentrations of GDP, Mg²⁺, and NaCl to find the optimal conditions for your receptor system. |
| Low receptor or G-protein expression in cell membranes. | Use a cell line with known high expression of the KOR and relevant G-proteins. | |
| Degraded [³⁵S]GTPγS or other reagents. | Use fresh aliquots of [³⁵S]GTPγS and other critical reagents. | |
| High Background Binding | Insufficient GDP to suppress basal activity. | Increase the concentration of GDP in the assay buffer. |
| Contamination of membranes with other ATPases/GTPases. | Prepare membranes with high purity, including sucrose gradient centrifugation if necessary. | |
| Inability to Detect Partial Agonism | Signal from the partial agonist is too weak to distinguish from noise. | Increase the amount of membrane protein per well. Optimize assay conditions to maximize the assay window. Use a high-efficacy full agonist as a positive control to define the maximal response. |
| The ligand is a very weak partial agonist. | Consider using a more sensitive assay system or a cell line with higher receptor expression to amplify the signal. |
β-Arrestin Recruitment Assays (BRET/FRET)
| Issue | Possible Cause | Troubleshooting Steps |
| Low BRET/FRET Signal | Low expression of receptor-RLuc and/or β-arrestin-YFP fusion proteins. | Optimize transfection conditions to ensure high and balanced expression of both fusion proteins. |
| Suboptimal substrate concentration or stability. | Use a fresh, high-quality substrate (e.g., coelenterazine h for BRET) and optimize its concentration. | |
| Incorrect filter sets or instrument settings. | Ensure you are using the correct emission filters for the donor and acceptor fluorophores and that the instrument is properly calibrated. | |
| High Background Signal | Non-specific interactions between donor and acceptor fusions. | Perform control experiments with cells expressing only the donor or acceptor to determine the level of background signal. |
| Autoluminescence of compounds or media. | Test your compounds for intrinsic fluorescence or luminescence at the assay wavelengths. | |
| Difficulty Quantifying Biased Agonism | Variability between assays. | Run G-protein and β-arrestin assays in parallel using the same ligand preparation and cell passage number to minimize inter-assay variability. |
| Lack of a suitable reference full agonist. | Use a well-characterized, high-efficacy full agonist for the KOR (e.g., U-50,488) to normalize the data and calculate bias factors. |
Quantitative Data Summary
The following table summarizes representative binding affinities and functional data for this compound and its key derivative, 6'-GNTI, at the kappa-opioid receptor. Note that direct evidence for this compound's partial agonism at KOR is less documented than for its derivatives.
| Compound | Receptor | Assay | Parameter | Value | Reference |
| This compound | KOR | Radioligand Binding | Ki | ~1-10 nM | Varies by study |
| KOR | Functional Assays | pA₂ | ~7.4-8.2 | [6] | |
| 6'-GNTI | KOR | Radioligand Binding | Ki | ~0.1-1 nM | Varies by study |
| KOR | [³⁵S]GTPγS | Emax | Partial Agonist (~50-70% of U-50,488) | [7] | |
| KOR | [³⁵S]GTPγS | EC₅₀ | ~1-10 nM | [7] | |
| KOR | β-Arrestin Recruitment | Emax | Antagonist (~0% recruitment) | [1] | |
| KOR | β-Arrestin Recruitment | IC₅₀ | ~1-10 nM | [1] |
Key Experimental Protocols
[³⁵S]GTPγS Binding Assay Protocol
This protocol is adapted from established methods for measuring agonist-stimulated G-protein activation.[6][8][9]
Materials:
-
Cell membranes expressing the kappa-opioid receptor.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS (non-radiolabeled).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Test compounds (e.g., this compound) and a reference full agonist (e.g., U-50,488).
-
Glass fiber filters (GF/B).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing KOR and store them at -80°C.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A range of concentrations of the test compound or reference agonist.
-
GDP to a final concentration of 10-30 µM.
-
[³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Cell membranes (5-20 µg of protein per well).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding - non-specific binding) against the logarithm of the agonist concentration. Fit the data using a non-linear regression model to determine Emax and EC₅₀ values.
β-Arrestin Recruitment BRET Assay Protocol
This protocol outlines a general procedure for a BRET-based β-arrestin recruitment assay.[10]
Materials:
-
HEK293 cells co-transfected with KOR-RLuc (Renilla Luciferase) and β-arrestin2-YFP (Yellow Fluorescent Protein).
-
Cell culture medium and reagents.
-
Coelenterazine h (BRET substrate).
-
Test compounds and reference agonist.
-
White, clear-bottom 96-well plates.
-
BRET-compatible plate reader.
Procedure:
-
Cell Plating: Seed the co-transfected HEK293 cells into 96-well plates and grow to ~80-90% confluency.
-
Compound Addition: Replace the culture medium with assay buffer (e.g., HBSS). Add varying concentrations of the test compound or reference agonist to the wells.
-
Substrate Addition: Add coelenterazine h to a final concentration of 5 µM.
-
Incubation: Incubate the plate at 37°C for 5-15 minutes.
-
Detection: Measure the luminescence at two wavelengths simultaneously using a BRET-compatible plate reader (e.g., filters for RLuc emission at ~480 nm and YFP emission at ~530 nm).
-
Data Analysis: Calculate the BRET ratio (YFP emission / RLuc emission). Plot the BRET ratio against the logarithm of the agonist concentration and fit the data using non-linear regression to determine Emax and EC₅₀ values.
Visualizations
References
- 1. 6′-Guanidinothis compound (6′-GNTI) Is a G Protein-biased κ-Opioid Receptor Agonist That Inhibits Arrestin Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Schild equation - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site | eLife [elifesciences.org]
- 7. Functional Selectivity of 6′-Guanidinothis compound (6′-GNTI) at κ-Opioid Receptors in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
Naltrindole Technical Support Center: Maintaining Potency Through Proper Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Naltrindole to ensure its potency and stability for experimental use.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound hydrochloride powder upon receipt?
For long-term storage, this compound hydrochloride as a solid should be stored at -20°C.[1][2] It is recommended to keep it in a desiccated environment to protect it from moisture, as it can be hygroscopic.[2][3] Under these conditions, the compound is stable for at least two years.[1] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark location.[4]
Q2: What is the best way to prepare a stock solution of this compound?
To prepare a stock solution, dissolve the this compound hydrochloride solid in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice, with solubility up to 100 mM. It is also soluble in ethanol (approximately 10 mg/mL) and dimethylformamide (DMF) (approximately 5 mg/mL).[1] When using organic solvents, it is good practice to purge the solvent with an inert gas.[1]
Q3: Can I dissolve this compound in aqueous buffers?
This compound hydrochloride is sparingly soluble in aqueous buffers.[1] To achieve maximum solubility in an aqueous medium, it is recommended to first dissolve the compound in ethanol and then dilute it with the aqueous buffer of choice.[1] For example, a 1:1 solution of ethanol:PBS (pH 7.2) can yield a solubility of approximately 0.5 mg/mL.[1]
Q4: How should I store reconstituted this compound solutions?
After reconstitution, it is best to aliquot the solution into single-use volumes and freeze them at -20°C.[3] Stock solutions in organic solvents like DMSO or ethanol are stable for up to 6 months when stored at -20°C.[3] It is not recommended to store aqueous solutions for more than one day.[1]
Q5: My this compound solution appears to have precipitated after storage. What should I do?
Precipitation can occur if the solution was not properly stored or if the solubility limit was exceeded. If you observe precipitation in a frozen stock solution, gently warm it to room temperature and vortex to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or that the solubility in that specific buffer and concentration is low. It is advisable to prepare a fresh solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced Potency or Inconsistent Results | Improper storage of solid this compound (e.g., at room temperature or in a humid environment). | Always store the solid compound at -20°C in a desiccator. |
| Frequent freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing. | |
| Degradation of the compound in an aqueous solution. | Prepare fresh aqueous solutions daily and do not store them for more than 24 hours.[1] | |
| Difficulty Dissolving this compound | Incorrect solvent selection. | Use DMSO or ethanol for higher concentration stock solutions.[1] For aqueous buffers, first dissolve in a small amount of ethanol.[1] |
| The compound has not fully dissolved. | Ensure the solution is thoroughly mixed. Gentle warming and vortexing can aid dissolution. | |
| Contamination of Stock Solution | Non-sterile handling techniques during reconstitution. | Use aseptic techniques, sterile solvents, and containers when preparing solutions. |
Quantitative Data Summary
| Parameter | Solid this compound HCl | Reconstituted in Organic Solvent (e.g., DMSO, Ethanol) | Reconstituted in Aqueous Buffer |
| Long-Term Storage Temp. | -20°C[1][2] | -20°C[3] | Not Recommended[1] |
| Short-Term Storage Temp. | 0-4°C[4] | 2-8°C (for a few days) | 2-8°C (for up to 24 hours)[1] |
| Stability | ≥ 2 years at -20°C[1] | Up to 6 months at -20°C[3] | Not recommended for more than one day[1] |
| Solubility | N/A | DMSO: up to 100 mMEthanol: ~10 mg/mL[1]DMF: ~5 mg/mL[1] | Water: up to 25 mMEthanol:PBS (1:1): ~0.5 mg/mL[1] |
Experimental Protocols
Protocol for Reconstituting this compound Hydrochloride
-
Preparation: Allow the vial of solid this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Using a calibrated pipette, add the desired volume of the appropriate solvent (e.g., DMSO) to the vial.
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store the aliquots at -20°C.
Visualizations
References
Overcoming challenges in interpreting Naltrindole's effects on complex behaviors
Welcome to the Naltrindole Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered when studying the effects of this compound on complex behaviors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with this compound.
Question: Why am I observing no behavioral effect after this compound administration?
Answer: Several factors could contribute to a lack of a behavioral effect. Consider the following troubleshooting steps:
-
Dose Selection: The effective dose of this compound can vary significantly depending on the behavioral paradigm, the species and strain of the animal, and the specific delta-opioid agonist being antagonized. Review the literature for doses used in similar experimental setups. A dose that is too low may not sufficiently occupy the delta-opioid receptors to produce an observable effect.
-
Agonist Specificity: this compound can exhibit differential antagonism against various delta-opioid agonists, which may be due to the existence of delta-opioid receptor subtypes.[1] For example, in post-weanling rats, this compound at 0.01 and 0.1 mg/kg did not alter the antinociceptive effects of Deltorphin I, but did attenuate the effects of DPDPE and DSLET.[1] Ensure that the delta-opioid agonist you are using is sensitive to this compound antagonism.
-
Route and Timing of Administration: The pharmacokinetic profile of this compound will influence its onset and duration of action. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common, but the timing of administration relative to the behavioral test is critical. For instance, in conditioned place preference studies, this compound is often administered prior to the conditioning sessions.[2]
-
Animal Strain and Age: Different strains of rodents can exhibit varying sensitivities to opioid ligands. Furthermore, the functional role of the delta-opioid system can change with age. For example, in a swim-stress test, this compound was effective in adult and 25-day-old rats, but had no effect in 20-day-old rats.[3]
-
Vehicle and Solubility: Ensure this compound is properly dissolved in a suitable vehicle. Poor solubility can lead to inaccurate dosing. While specific vehicle details can vary, physiological saline is a commonly used solvent.[4]
Question: I am seeing unexpected changes in locomotor activity with this compound. How should I interpret this?
Answer: this compound's effects on locomotor activity can be complex and may be a confounding factor in your behavioral assay.
-
Direct Effects of this compound: Acute administration of this compound (1 mg/kg) in preweanling rats has been shown to decrease total ambulation and rearing.[5] Conversely, an increase in total ambulation was observed one day after the discontinuation of chronic this compound treatment in the same study.[5] It is crucial to include a control group that receives only this compound to dissociate its intrinsic effects on locomotion from its antagonism of an agonist.
-
Interaction with Other Neurotransmitter Systems: While highly selective for the delta-opioid receptor, at higher concentrations, interactions with other systems cannot be entirely ruled out.
-
Context-Dependent Effects: The impact of this compound on locomotion may also depend on the specific behavioral test being conducted and the baseline level of activity of the animals.
Question: I am concerned about the selectivity of this compound. What are the potential off-target effects?
Answer: this compound is a highly selective delta-opioid receptor antagonist.[6] However, at higher concentrations, non-opioid receptor-mediated effects have been reported.
-
Immunosuppressive Effects: this compound and some of its derivatives have been shown to have immunosuppressive activity that is not mediated by mu, delta, or kappa opioid receptors.[7] This effect was observed in vitro and in vivo. For example, this compound inhibited the proliferation of human multiple myeloma cells with an EC50 of 16 µM.[8] This is a concentration that may be reached in vitro but is less likely in vivo with typical behavioral doses.
-
Cardiovascular Effects: At high intracisternal doses (100 µg), this compound has been shown to increase heart rate and mean arterial pressure in rats.[9]
It is recommended to use the lowest effective dose of this compound to minimize the risk of off-target effects.
Data Presentation
Table 1: this compound Receptor Binding Affinities (Ki values in nM)
| Species | Receptor Type | This compound Ki (nM) | Reference |
| Rat Brain | Delta (δ) | 0.037 ± 0.003 | [10] |
| Mu (µ) | >1000 | [10] | |
| Kappa (κ) | >1000 | [10] | |
| Mouse Brain | Delta (δ) | 0.056 ± 0.01 | [11] |
| Mu (µ) | >1000 | [11] | |
| Kappa (κ) | >1000 | [11] | |
| Monkey Brain | Delta (δ) | 0.04 | [12] |
Note: Ki values can vary depending on the radioligand and experimental conditions used.
Table 2: Effective Doses of this compound in Common Behavioral Paradigms
| Behavioral Paradigm | Species | Route of Admin. | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Conditioned Place Preference | Rat | s.c. | 0.03 - 0.3 | Prevents sensitization to the rewarding effects of cocaine. | [2] |
| Conditioned Place Preference | Rat | i.p. | 3 | Blocks cocaine-induced place preference. | [13] |
| Antinociception (Tail Flick) | Mouse | s.c. / i.c.v. | Varies | Differentially antagonizes various delta-opioid agonists. | [14] |
| Antinociception (Tail Immersion) | Rat | i.p. | 0.01 - 1 | Attenuates antinociception from DPDPE and DSLET, but less effective against Deltorphin I. | [1] |
| Locomotor Activity | Rat | i.p. | 1 | Acute administration decreases locomotor activity in preweanling rats. | [5] |
| MDMA-induced Hyperlocomotion | Mouse | s.c. | 5 | Blocks MDMA-induced hyperlocomotion. | [15] |
Experimental Protocols
Protocol 1: Conditioned Place Preference (CPP)
Objective: To assess the effect of this compound on the rewarding properties of a substance.
Materials:
-
Conditioned place preference apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber).
-
This compound hydrochloride.
-
Vehicle (e.g., sterile 0.9% saline).
-
Test substance (e.g., cocaine, morphine).
-
Syringes and needles for administration.
-
Animal subjects (e.g., rats or mice).
Procedure:
-
Habituation (Day 0): Place each animal in the center compartment (if applicable) and allow free access to all chambers for 15-30 minutes to reduce novelty-induced stress.
-
Pre-conditioning Test (Day 1): Place each animal in the center compartment and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong initial preference for one chamber may be excluded.
-
Conditioning Phase (Days 2-5):
-
Day 2 (Drug Pairing): Administer this compound (or its vehicle) at the desired pre-treatment time (e.g., 15-30 minutes before the test substance). Then, administer the test substance and immediately confine the animal to one of the conditioning chambers for a set period (e.g., 30 minutes).
-
Day 3 (Vehicle Pairing): Administer this compound (or its vehicle) at the same pre-treatment time. Then, administer the vehicle for the test substance and confine the animal to the other conditioning chamber for the same duration.
-
Repeat this alternating schedule for the desired number of conditioning days (typically 4-8 days). The order of drug and vehicle pairing should be counterbalanced across animals.
-
-
Post-conditioning Test (Day 6): Place each animal in the center compartment and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.
-
Data Analysis: Compare the time spent in the drug-paired chamber during the post-conditioning test to the pre-conditioning test. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference. Analyze the effect of this compound pre-treatment on the development of this preference.
Protocol 2: Open Field Test
Objective: To assess the effect of this compound on locomotor activity and anxiety-like behavior.
Materials:
-
Open field apparatus (a square or circular arena with walls).
-
This compound hydrochloride.
-
Vehicle (e.g., sterile 0.9% saline).
-
Syringes and needles for administration.
-
Animal subjects (e.g., rats or mice).
-
Video tracking software.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Administration: Administer this compound or vehicle at the desired time before the test (e.g., 15-30 minutes).
-
Testing: Gently place the animal in the center of the open field arena.
-
Recording: Record the animal's behavior for a set duration (e.g., 5-15 minutes) using a video camera mounted above the arena.
-
Data Analysis: Use video tracking software to analyze various parameters, including:
-
Locomotor Activity: Total distance traveled, ambulation (number of grid lines crossed).
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena, rearing frequency.
-
Stereotyped Behaviors: Grooming, sniffing.
-
-
Cleaning: Thoroughly clean the apparatus between each animal to remove olfactory cues.
Visualizations
Caption: this compound's antagonism of the Delta-Opioid Receptor.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Effects of the delta-opioid receptor antagonist this compound on antinociceptive responses to selective delta-agonists in post-weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The delta-opioid receptor antagonist this compound prevents sensitization to the conditioned rewarding effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of swim-stress-induced antinociception by the delta-opioid receptor antagonist this compound in adult and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Postnatal this compound treatments induce behavioural modifications in preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Immunosuppression by delta-opioid antagonist this compound: delta- and triple mu/delta/kappa-opioid receptor knockout mice reveal a nonopioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Human Multiple Myeloma Cell Proliferation In Vitro and in a Murine Xenograft Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of [3H]this compound binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of [3H]this compound binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disruption of morphine conditioned place preference by delta-2-opioid receptor antagonist: Study of mu- and delta-opioid receptor expression at the synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cocaine place preference is blocked by the delta-opioid receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential antagonism of delta opioid agonists by this compound and its benzofuran analog (NTB) in mice: evidence for delta opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of MDMA-induced behavioral and transcriptional effects by the delta opioid antagonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for reducing the number of animals in Naltrindole-based studies
Welcome to the Technical Support Center for Naltrindole-Based Studies.
This guide provides researchers, scientists, and drug development professionals with strategies to reduce the number of animals required for their research, in line with the 3Rs principles: Replacement, Reduction, and Refinement . Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Replacement Strategies - In Vitro & In Silico Alternatives
This section focuses on methods that can replace the use of live animals in the initial stages of this compound research.
Frequently Asked Questions (FAQs)
Q1: What are validated in vitro alternatives for screening this compound and its analogs?
A1: Before proceeding to in vivo studies, several robust in vitro methods can be used to characterize the binding affinity and functional activity of this compound. These assays provide critical data on a compound's potency and selectivity, reducing the need for large-scale animal screening.[1]
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of this compound for the delta-opioid receptor (DOR). They typically involve using cell membranes from cell lines stably expressing the human opioid receptor (e.g., CHO-hDOR cells) and a radiolabeled ligand.[2]
-
[35S]GTPγS Binding Assays: This functional assay measures G-protein activation upon ligand binding to the receptor. It is effective for determining if a compound is an agonist or antagonist.[3][4] For an antagonist like this compound, its potency (Ke) can be determined by measuring its ability to inhibit agonist-stimulated [35S]GTPγS binding.[3]
-
Isolated Tissue Preparations: Classical pharmacological preparations like the guinea pig ileum or mouse vas deferens can be used to assess the functional activity of this compound.[5][6] These assays measure the compound's effect on electrically stimulated muscle contractions, which are modulated by opioid receptors.[5]
Q2: How can in silico modeling help reduce animal use in my this compound research?
A2: In silico (computational) methods can predict the interaction of this compound with the delta-opioid receptor, helping to prioritize compounds for synthesis and in vitro testing, thereby reducing the number of compounds that need to be screened in animals.[7]
-
Molecular Docking: This technique predicts the preferred orientation of this compound when bound to the receptor to form a stable complex.[2] Crystal structures of the delta-opioid receptor bound to this compound are available (e.g., PDB: 4N6H), providing a high-resolution template for these simulations.[8]
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the this compound-receptor complex and reveal differences in how various analogs interact with the binding pocket.[2]
-
Pharmacophore Modeling: This approach can identify the essential structural features of this compound required for its antagonist activity, guiding the design of new, potentially more potent or selective compounds.
Caption: Workflow integrating in silico and in vitro methods to reduce animal use.
Troubleshooting Guide for In Vitro Assays
Q3: My [35S]GTPγS binding assay shows inconsistent results for this compound. What should I check?
A3: Inconsistent results in a [35S]GTPγS assay can stem from several factors. Here is a checklist based on standard protocols:
-
Membrane Quality: Ensure the cell membranes (e.g., from CHO-hDOR cells) have been prepared correctly and stored at -80°C. Thaw them on ice immediately before use.
-
Reagent Stability: [35S]GTPγS is sensitive to degradation. Use fresh aliquots and ensure it has been stored correctly.
-
Buffer Composition: The assay is typically performed in a buffer like 50 mM Tris-HCl (pH 7.4).[2] Verify the pH and composition of your buffer, including the correct concentrations of MgCl₂, EGTA, and NaCl.
-
Incubation Time and Temperature: A common protocol involves incubating membranes for 60 minutes at 25°C.[2] Deviations can lead to variability.
-
Agonist Concentration: When testing this compound's antagonist activity, you need a stable baseline of agonist stimulation. Ensure you are using a consistent and appropriate concentration of a DOR agonist (like DAMGO).
Experimental Protocol Example
Protocol: Radioligand Competition Binding Assay [2]
-
Objective: To determine the binding affinity (Ki) of this compound for the human delta-opioid receptor.
-
Materials:
-
Membranes from CHO cells stably expressing the human DOR (CHO-hDOR).
-
Radioligand: [³H]diprenorphine.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4).
-
Nonspecific binding control: 1 µM Diprenorphine.
-
Various concentrations of this compound.
-
-
Procedure:
-
In a final volume of 1 mL of assay buffer, incubate 20 µg of CHO-hDOR cell membranes.
-
Add the radioligand (e.g., 0.2 nM [³H]diprenorphine).
-
Add varying concentrations of this compound.
-
For nonspecific binding determination, use a separate set of tubes with 1 µM diprenorphine.
-
Incubate all tubes for 60 minutes at 25°C.
-
Terminate the reaction by rapid filtration through Whatman GF/C glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.
Section 2: Reduction Strategies - Efficient Experimental Design
This section provides guidance on minimizing the number of animals used while maintaining statistically significant results. The core principle of Reduction is to obtain comparable levels of information from fewer animals or more information from the same number of animals.[9]
Frequently Asked Questions (FAQs)
Q4: How do I calculate the minimum number of animals required for my this compound study?
A4: The most reliable method is to perform a power analysis .[10] An underpowered study with too few animals can fail to detect a real effect, wasting animal lives, while an overpowered study uses more animals than necessary.[11][12] A power analysis requires four key parameters:
-
Effect Size: The magnitude of the difference you expect to see between your control and this compound-treated groups. This can be estimated from previous similar studies or pilot experiments.
-
Standard Deviation (Variability): The variability of the data within each group. Again, this is best estimated from prior research.
-
Significance Level (α): The probability of a false positive (Type I error), typically set at 0.05.[11]
-
Statistical Power (1-β): The probability of detecting a true effect, conventionally set at 0.8 (80%) or higher.[10][11]
Freely available software like G*Power can perform these calculations for you.[13]
Caption: Decision logic for calculating animal sample size.
Q5: What experimental designs can help reduce the number of animals?
A5: Optimizing your experimental design is a powerful way to reduce animal use.
-
Factorial Designs: These designs allow you to study multiple variables (e.g., different doses of this compound and another compound) simultaneously. This is more efficient than running separate single-factor experiments.
-
Block Designs: If there is known variability (e.g., between litters or batches of animals), you can group the animals into "blocks." This can reduce the variability in your data, increasing statistical power and potentially allowing for a smaller sample size.[12]
-
Data and Resource Sharing: Sharing control group data between studies, when appropriate, can prevent unnecessary duplication. Biobanking samples for future use can also reduce the need for new animal experiments.[14][15]
Data Summary: In Vitro Potency of this compound Derivatives
Using potent and well-characterized compounds from in vitro screening can lead to smaller, more focused in vivo studies. The table below summarizes the antagonist potency of two this compound derivatives at kappa (KOR) and mu (MOR) opioid receptors from an isolated guinea-pig ileum preparation.[3][4]
| Compound | Receptor | Antagonist Potency (pA₂) |
| 5'-AMN | KOR | 7.43 |
| MOR | 7.62 | |
| 5'-MABN | KOR | 8.18 |
| MOR | 7.85 | |
| Data sourced from studies on isolated guinea-pig ileum preparations.[3][4] pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. |
Section 3: Refinement Strategies - Minimizing Animal Distress
Frequently Asked Questions (FAQs)
Q6: How does refining my procedures help reduce animal numbers?
A6: By minimizing animal stress and pain, you reduce physiological variability in your results. Less variable data means that smaller sample sizes are needed to detect a true effect with sufficient statistical power.[12] Refined procedures lead to more reliable and reproducible data, preventing the need to repeat studies and use more animals.[17]
Q7: What are some key refinement techniques for studies involving this compound administration?
A7:
-
Appropriate Handling and Acclimation: Ensure animals are properly handled and given sufficient time to acclimate to the laboratory environment and procedures before the experiment begins.[3]
-
Choice of Administration Route: Select the least invasive route of administration that is appropriate for the scientific objective. For example, oral gavage may be less stressful than repeated injections if the compound's bioavailability allows for it.
-
Pain Management: If the experimental model involves pain (e.g., nociceptive assays), use appropriate analgesia and establish clear, humane endpoints to ensure animals are not subjected to unnecessary suffering.[18]
-
Environmental Enrichment: Providing enrichment in animal housing can reduce stress and improve overall well-being, leading to more reliable scientific outcomes.[15]
Caption: Simplified signaling pathway for the antagonist this compound at the DOR.
References
- 1. Substitute of Animals in Drug Research: An Approach Towards Fulfillment of 4R's - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist | MDPI [mdpi.com]
- 3. In vivo and in vitro characterization of this compound-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro characterization of this compound-derived ligands at the κ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a highly selective and potent non-peptide delta opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3 approaches to end pharmaceutical animal testing [alcimed.com]
- 8. Opportunities and Challenges for In Silico Drug Discovery at Delta Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 3Rs | NC3Rs [nc3rs.org.uk]
- 10. publish.kne-publishing.com [publish.kne-publishing.com]
- 11. How to Calculate Animal Research Sample Size | Taconic Biosciences [taconic.com]
- 12. How to decide your sample size when the power calculation is not straightforward | NC3Rs [nc3rs.org.uk]
- 13. uwo.ca [uwo.ca]
- 14. Strategic Focus on 3R Principles Reveals Major Reductions in the Use of Animals in Pharmaceutical Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VeriSIM Animal Experimentation Reduction Methods and Best Practices â Drug Discovery & Development Technology [verisimlife.com]
- 16. The principles of 3R | Karolinska Institutet [ki.se]
- 17. ichor.bio [ichor.bio]
- 18. biobostonconsulting.com [biobostonconsulting.com]
Technical Support Center: Ensuring Consistent Delivery of Naltrindole via Osmotic Mini-pumps
Welcome to the technical support center for the use of Naltrindole with osmotic mini-pumps. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring consistent and reliable delivery of this compound in in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best vehicle to dissolve this compound for use in osmotic mini-pumps?
A1: this compound is a hydrophobic compound, which can make formulation for continuous delivery challenging. While it is soluble in 100% DMSO, this is not recommended for osmotic pumps as high concentrations of organic solvents can be incompatible with the pump reservoir and may cause tissue irritation at the delivery site.[1][2]
A recommended starting point for a biocompatible vehicle is a mixture of co-solvents and surfactants. Based on formulations used for other hydrophobic molecules, a suitable vehicle for this compound is:
-
10% DMSO
-
40% Polyethylene Glycol 300 (PEG 300)
-
5% Tween-80 (Polysorbate 80)
-
45% Sterile Saline (0.9% NaCl)
This combination has been shown to be effective for solubilizing other poorly water-soluble compounds for in vivo administration.[3] It is crucial to prepare the solution by sequentially adding the components and ensuring each is fully dissolved before adding the next.
Q2: How can I prevent this compound from precipitating in the pump or catheter?
A2: Precipitation is a significant risk with hydrophobic compounds like this compound, especially when the formulation comes into contact with the aqueous environment of the body.[4][5] To minimize this risk:
-
Use a co-solvent/surfactant vehicle: The formulation mentioned in Q1 is designed to maintain solubility.
-
Ensure complete dissolution: During preparation, ensure the this compound is fully dissolved before loading the pump. Sonication or gentle warming can aid dissolution, but the solution should be returned to room temperature before filling the pump.[3]
-
Filter the solution: Use a sterile 0.22 µm syringe filter to remove any undissolved particles before filling the pump.[1][6]
-
Priming the pump: Prime the filled pumps in sterile saline at 37°C for at least 4-6 hours (or as recommended by the pump manufacturer) before implantation. This allows the pump to start operating at a steady rate immediately upon implantation and can help identify any immediate precipitation issues at the pump outlet.[7][8]
Q3: How do I calculate the correct concentration of this compound for my desired dose?
A3: The concentration of your this compound solution will depend on the desired daily dose and the pumping rate of your specific osmotic mini-pump model. The formula to calculate the required concentration is:
Concentration (mg/mL) = [Desired Dose (mg/kg/day) x Animal Weight (kg)] / [Pump Rate (mL/day)]
Always use the lot-specific mean pumping rate provided by the manufacturer for the most accurate calculations.[7][9]
Q4: Is my this compound solution stable at 37°C for the duration of the experiment?
-
Prepare your this compound formulation.
-
Store it in a sterile, sealed container at 37°C for the intended duration of your experiment (e.g., 7, 14, or 28 days).
-
At the end of the incubation period, visually inspect for any precipitation and consider analyzing the concentration using a suitable analytical method like HPLC to check for degradation.[1]
Q5: How can I verify that the osmotic mini-pump has delivered the this compound as expected?
A5: It is good practice to verify drug delivery at the end of your experiment. Two common methods are:
-
Measurement of residual volume: After explanting the pump, carefully aspirate the remaining solution from the pump reservoir using a syringe and the provided filling tube. The delivered volume is the initial fill volume minus the residual volume. This can be used to calculate the average pumping rate during the experiment.[6]
-
Analysis of plasma or tissue levels: Measuring the concentration of this compound in plasma or the target tissue at various time points during the study provides the most definitive evidence of consistent drug delivery.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no drug effect observed | 1. Pump failure or inconsistent pumping rate. | - Verify the pump's functionality by checking the residual volume after explantation. - Ensure the correct pump model was chosen for the desired duration and flow rate. |
| 2. This compound precipitation in the pump or catheter. | - After explantation, check the pump outlet and catheter for any visible precipitate. - In future experiments, ensure complete dissolution and consider adjusting the vehicle composition (e.g., slightly increasing the percentage of co-solvents or surfactant). | |
| 3. This compound degradation. | - Perform a stability test of your this compound formulation at 37°C. - Protect the formulation from light if this compound is light-sensitive. | |
| Precipitation observed during formulation preparation | 1. Incomplete dissolution. | - Use a vortex mixer or sonicator to aid dissolution. - Prepare the vehicle by sequentially adding and mixing the components before adding this compound. |
| 2. Solubility limit exceeded. | - Re-calculate the required concentration. If it is too high, consider using a pump with a higher flow rate to deliver the same daily dose with a more dilute solution. | |
| Precipitation observed at the pump outlet after priming | 1. Formulation is unstable upon contact with aqueous environment. | - Increase the surfactant concentration (e.g., Tween-80) in your formulation to improve the stability of the emulsion formed upon contact with saline. - Evaluate alternative biocompatible co-solvents.[1] |
| Animal shows signs of irritation at the implantation site | 1. High concentration of organic solvents in the vehicle. | - Minimize the concentration of DMSO and other organic solvents in your formulation. The recommended vehicle with 10% DMSO is generally well-tolerated. |
| 2. Non-sterile formulation or implantation procedure. | - Ensure your this compound solution is sterile-filtered. - Use aseptic surgical techniques during pump implantation.[1] |
Quantitative Data Summary
Table 1: Recommended Vehicle for this compound Formulation
| Component | Percentage | Purpose |
| DMSO | 10% | Primary solvent for this compound |
| PEG 300 | 40% | Co-solvent to improve solubility and biocompatibility |
| Tween-80 | 5% | Surfactant to prevent precipitation |
| Sterile Saline (0.9%) | 45% | Aqueous base |
Note: This formulation is based on successful use with other hydrophobic compounds and should be validated for this compound in your specific application.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Osmotic Mini-pumps
Materials:
-
This compound powder
-
DMSO (sterile)
-
PEG 300 (sterile)
-
Tween-80 (sterile)
-
Sterile Saline (0.9%)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filters
Procedure:
-
Calculate the required volume of the final solution based on the number of pumps and the fill volume of each pump, including a small excess.
-
In a sterile conical tube, add the required volume of DMSO (10% of the final volume).
-
Add the calculated amount of this compound powder to the DMSO and vortex until it is completely dissolved.
-
Add the required volume of PEG 300 (40% of the final volume) and vortex thoroughly.
-
Add the required volume of Tween-80 (5% of the final volume) and vortex until the solution is homogenous.
-
Slowly add the sterile saline (45% of the final volume) while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any particulates.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.
Protocol 2: Filling and Priming of Osmotic Mini-pumps
Materials:
-
Prepared sterile this compound solution
-
Osmotic mini-pumps
-
Sterile filling tubes (provided with pumps)
-
Sterile syringes
-
Sterile beaker or tube
-
Sterile Saline (0.9%)
-
Incubator at 37°C
Procedure:
-
Following the manufacturer's instructions, use a sterile syringe and filling tube to slowly fill each osmotic mini-pump with the prepared this compound solution.
-
Ensure no air bubbles are trapped inside the pump reservoir.
-
Insert the flow moderator into the pump opening until it is flush with the top of the pump.
-
Place the filled pumps in a sterile beaker or tube containing sterile saline.
-
Incubate at 37°C for at least 4-6 hours to prime the pumps. This ensures the pumps will deliver at a steady rate immediately upon implantation.[7][8][9]
-
The pumps are now ready for surgical implantation.
Visualizations
References
- 1. alzet.com [alzet.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of ALZET® osmotic pump compatible solvent compositions to solubilize poorly soluble compounds for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzet.com [alzet.com]
- 7. alzet.com [alzet.com]
- 8. alzet.com [alzet.com]
- 9. rwdstco.com [rwdstco.com]
- 10. Long-Term Morphine Delivery via Slow Release Morphine Pellets or Osmotic Pumps: Plasma Concentration, Analgesia, and Naloxone-Precipitated Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Naltrindole and Naltriben for Delta-Opioid Receptor Subtype Selectivity
For researchers, scientists, and drug development professionals, the precise targeting of receptor subtypes is paramount for elucidating physiological pathways and developing novel therapeutics. This guide provides a detailed comparison of two key antagonists for the delta-opioid receptor (DOR), Naltrindole and Naltriben, with a focus on their selectivity for the δ1 and δ2 subtypes.
This compound is a potent and widely used non-selective antagonist of the delta-opioid receptor. In contrast, Naltriben, a benzofuran analog of this compound, demonstrates a notable preference for the δ2-opioid receptor subtype, making it a valuable pharmacological tool to differentiate the functions of these subtypes.[1][2][3][4] This differential binding provides a crucial advantage in studies aimed at dissecting the specific roles of δ1 and δ2 receptors in various physiological and pathological processes.[2][5]
Quantitative Comparison of Binding Affinity and Potency
The selectivity of this compound and Naltriben for delta-opioid receptor subtypes can be quantified through binding affinity (Ki) values and functional antagonist potencies (pA2/pKB or dose ratios). Lower Ki values are indicative of higher binding affinity.
Table 1: Binding Affinity (Ki) of this compound and Naltriben at Opioid Receptors
| Compound | Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| Naltriben | δ2 (putative) | [3H]Naltriben | Mouse Brain | - | [4] |
| δ1 (putative) | [3H]Naltriben | Mouse Brain | 9.6-12.9 fold lower potency than at δ2 | [4][6] | |
| µ | [3H]DAMGO | Rat Cerebral Cortex | 19.79 ± 1.12 | [4][7][8] | |
| κ | [3H]Diprenorphine | Rat Cerebral Cortex | 82.75 ± 6.32 | [4][7][8] | |
| This compound | δ (non-selective) | [3H]this compound | Mouse Brain | 0.0562 | [9] |
| δ (non-selective) | - | - | 0.05 - 0.25 | [2] | |
| µ | - | - | 1.5 - 158 | [2] | |
| κ | - | - | 2.5 - 200 | [2] |
Table 2: Functional Antagonism of this compound and Naltriben in the Mouse Tail-Flick Assay
| Antagonist | Agonist (Subtype Preference) | Dose Ratio* | Implied Selectivity | Reference |
| Naltriben | DSLET (δ2-preferring) | 12.5 | δ2-selective | [1] |
| DPDPE (δ1-preferring) | No significant antagonism | [1] | ||
| This compound | DSLET (δ2-preferring) | ~4 | Less selective than Naltriben | [1] |
| DPDPE (δ1-preferring) | 1.8 | [1] |
*Dose Ratio: The factor by which the agonist ED50 is shifted in the presence of the antagonist. A higher dose ratio indicates more potent antagonism.
Deciphering Delta-Opioid Receptor Signaling
Both this compound and Naltriben act as competitive antagonists at delta-opioid receptors, which are G-protein coupled receptors (GPCRs). Their binding blocks the canonical signaling pathway, which involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This antagonism prevents the downstream effects typically initiated by endogenous or exogenous agonists.
Experimental Protocols
The determination of antagonist selectivity and potency relies on well-defined experimental methodologies. Below are outlines of the key assays cited in the comparison.
Radioligand Competition Binding Assay
This in vitro assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of this compound and Naltriben for delta-opioid receptor subtypes.
Methodology:
-
Receptor Source: Cell membranes are prepared from cell lines (e.g., CHO, HEK293) or tissues (e.g., rodent brain) that express the delta-opioid receptors.[2][4]
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the delta-opioid receptor, such as [³H]this compound, is used.[2]
-
Competition: The assay is set up with a constant concentration of the radioligand and varying concentrations of the unlabeled antagonist (this compound or Naltriben).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][4]
Mouse Tail-Flick Assay
This in vivo assay assesses the functional antagonism of a compound by measuring its ability to block the antinociceptive (pain-relieving) effects of an opioid agonist.
Objective: To evaluate the functional antagonist potency of this compound and Naltriben against δ1- and δ2-preferring agonists.
Methodology:
-
Animal Model: Male Swiss-Webster mice are commonly used.[1]
-
Drug Administration:
-
Agonists: Administered intrathecally (i.t.) to target spinal receptors. A δ1-preferring agonist like DPDPE ([D-Pen²,D-Pen⁵]enkephalin) and a δ2-preferring agonist like DSLET ([D-Ser²,Leu⁵,Thr⁶]enkephalin) are used.[1]
-
Antagonists: Naltriben is typically administered subcutaneously (s.c.), while this compound can be given intracerebroventricularly (i.c.v.).[1]
-
-
Nociceptive Testing: A focused beam of light is directed onto the ventral surface of the mouse's tail. The time taken for the mouse to flick its tail away from the heat source is recorded as the tail-flick latency.
-
Procedure: Baseline tail-flick latencies are measured. The antagonist is administered, followed by the agonist at a predetermined time. Tail-flick latencies are then measured at several time points after agonist administration.
-
Data Analysis: The antinociceptive effect is quantified as the maximum possible effect (%MPE). Dose-response curves for the agonist in the presence and absence of the antagonist are constructed. The dose ratio is calculated by dividing the ED50 of the agonist in the presence of the antagonist by the ED50 of the agonist alone.
Conclusion
The choice between this compound and Naltriben is contingent on the specific research objective. This compound serves as a potent, non-selective antagonist suitable for studies investigating the general role of delta-opioid receptors. However, for research aimed at delineating the distinct contributions of the δ1 and δ2 receptor subtypes, Naltriben offers a clear advantage due to its preferential antagonism of the δ2 subtype.[1][2] The experimental data, particularly from functional assays like the mouse tail-flick test, underscores the utility of Naltriben in dissecting the nuanced pharmacology of the delta-opioid system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Naltriben - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of [3H]this compound binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Naltrindole vs. Naloxone: A Comparative Analysis of Delta-Opioid Receptor Antagonism
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist is a critical step in the investigation of opioid receptor function. This guide provides a detailed comparison of naltrindole and naloxone, two commonly used opioid antagonists, with a specific focus on their efficacy at the delta-opioid receptor (δOR).
When comparing the two, experimental evidence conclusively demonstrates that This compound is a significantly more potent and selective antagonist for the delta-opioid receptor than naloxone . While naloxone is a broad-spectrum opioid antagonist, its affinity for the delta-opioid receptor is considerably lower than for the mu-opioid receptor. In contrast, this compound was specifically developed as a selective antagonist for the delta-opioid receptor.[1]
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ) or the dissociation constant (K D ), where a lower value indicates a higher affinity. The data presented below, collated from various radioligand binding assays, illustrates the superior affinity and selectivity of this compound for the delta-opioid receptor.
| Compound | δ-Opioid Receptor | µ-Opioid Receptor | κ-Opioid Receptor | Selectivity (δ vs. µ) | Selectivity (δ vs. κ) |
| This compound | pIC50: 9.6 [2] | pIC50: 7.8[2] | pIC50: 7.2[2] | ~63-fold | ~251-fold |
| K D : 56.2 pM (mouse brain)[3] | |||||
| Naloxone | K D : 95 nM[4] | K D : 3.9 nM[4] | K D : 16 nM[4] | ~0.04-fold | ~0.17-fold |
Note: pIC50 is the negative logarithm of the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. A higher pIC50 value indicates a higher potency. The selectivity ratios are calculated from the IC50 values derived from the pIC50 data.
As the data indicates, this compound exhibits a much higher affinity for the delta-opioid receptor, with a pIC50 value of 9.6, compared to naloxone's relatively low affinity (K D of 95 nM).[2][4] Furthermore, this compound's selectivity for the delta-opioid receptor over the mu- and kappa-opioid receptors is substantially greater than that of naloxone, which preferentially binds to the mu-opioid receptor.[2][4]
Experimental Methodologies
The determination of binding affinities for this compound and naloxone at opioid receptors is primarily conducted through competitive radioligand binding assays. This technique is a highly sensitive and established method for quantifying the interaction between a ligand and a receptor.[5]
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound or naloxone) for the delta-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human delta-opioid receptor.[5]
-
Radioligand: A tritiated ligand with high affinity and selectivity for the delta-opioid receptor, such as [³H]this compound.[3]
-
Test Compound: this compound or naloxone of known concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled standard antagonist (e.g., unlabeled this compound or naloxone) to determine the amount of non-specific binding.[6]
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.[6]
-
Wash Buffer: Ice-cold binding buffer.[6]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[6]
-
Scintillation Counter: For measuring radioactivity.[6]
Procedure:
-
Incubation: The cell membranes are incubated in the binding buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K D ), where [L] is the concentration of the radioligand and K D is its dissociation constant for the receptor.[6][7]
Signaling Pathways and Mechanism of Action
Delta-opioid receptors, like other opioid receptors, are G-protein coupled receptors (GPCRs).[8][9] Upon activation by an agonist, they typically couple to inhibitory G-proteins (Gαi/o), which in turn inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in a reduction of neuronal excitability.[10]
Both this compound and naloxone are competitive antagonists.[11] This means they bind to the same site on the delta-opioid receptor as endogenous and exogenous agonists but do not activate the receptor. By occupying the binding site, they prevent agonists from binding and initiating the downstream signaling cascade.
Conclusion
Based on the presented experimental data, This compound is unequivocally the superior antagonist for the delta-opioid receptor when compared to naloxone . Its high potency and, most importantly, its high selectivity make it the preferred tool for researchers aiming to specifically investigate the physiological and pharmacological roles of the delta-opioid receptor system without the confounding effects of interacting with mu- or kappa-opioid receptors. Naloxone, while a critically important opioid antagonist in clinical settings for overdose reversal, lacks the specificity required for precise research applications focused on the delta-opioid receptor. The choice between these two antagonists should therefore be guided by the specific requirements of the experimental design, with this compound being the clear choice for delta-opioid receptor-selective antagonism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The selectivity of the opioid antagonist, this compound, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of [3H]this compound binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the δ-opioid receptor bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Validating Naltrindole's In Vivo Delta-Opioid Receptor Antagonism with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of naltrindole's performance as a delta-opioid receptor (DOR) antagonist, with a focus on its validation through in vivo genetic models. Experimental data, detailed protocols, and visual representations of signaling pathways and workflows are presented to support the assessment of this compound as a selective and potent tool for opioid research.
I. Comparative Efficacy of this compound: In Vivo and In Vitro Data
This compound is a highly selective non-peptide antagonist for the delta-opioid receptor.[1] Its efficacy and selectivity have been demonstrated in numerous studies, both in vitro and in vivo. The use of genetic models, such as delta-opioid receptor knockout (KO) mice, has been instrumental in unequivocally validating its mechanism of action.
In Vitro Binding Affinities and Antagonist Potency
The following table summarizes the binding affinities and antagonist potencies of this compound for the three main opioid receptor subtypes (delta, mu, and kappa).
| Preparation | Assay Type | Receptor Target | This compound Affinity/Potency | Reference |
| Mouse vas deferens | Antagonism (pKB) | δ-opioid receptor | 9.7 | [2] |
| μ-opioid receptor | 8.3 | [2] | ||
| κ-opioid receptor | 7.5 | [2] | ||
| Mouse brain membranes | Binding (pIC50) | δ-opioid receptor | 9.6 | [2] |
| μ-opioid receptor | 7.8 | [2] | ||
| κ-opioid receptor | 7.2 | [2] | ||
| Mouse brain | Binding (Kd) | δ-opioid receptor | 56.2 pM | [3] |
| Mouse vas deferens | Binding (Kd) | δ-opioid receptor | 104 pM | [3] |
In Vivo Antagonism of Delta-Opioid Agonists
Genetic models have been pivotal in demonstrating this compound's specific antagonism of DOR-mediated effects in a living organism.
| Animal Model | Agonist | Assay | This compound Effect | Conclusion | Reference |
| Wild-type and DOR-KO mice | - | Mixed Lymphocyte Reaction (MLR) | Inhibited MLR in both WT and KO mice, suggesting a non-opioid receptor-mediated immunosuppressive effect. | This compound's immunosuppressive activity is not mediated by classical opioid receptors. | [4] |
| MOR-KO mice | Oxycodone | Tail-flick test | Blocked the antinociceptive effect of oxycodone. | Oxycodone's antinociceptive effects in the absence of mu-opioid receptors are mediated by delta-opioid receptors. | [5] |
| Rats | DPDPE (δ-agonist) | Hot-plate assay | Dose-dependently antagonized DPDPE-induced analgesia. | This compound is a selective delta-receptor antagonist in vivo. | [6] |
| Rats | DAGO (μ-agonist), Morphine (μ-agonist) | Hot-plate assay | Failed to affect DAGO- or morphine-induced analgesia. | This compound does not antagonize mu-opioid receptor-mediated analgesia. | [6] |
| Rats | Swim-stress | Tail immersion test | Antagonized swim-stress-induced antinociception in adult and 25-day-old rats. | Swim-stress-induced antinociception is mediated through the delta-opioid receptor. | [7][8] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
A. In Vivo Antinociception Assay (Tail-Flick Test) in Knockout Mice
Objective: To determine if the antinociceptive effect of an opioid agonist is mediated by the delta-opioid receptor using DOR-knockout mice and this compound.
Animal Models:
-
Wild-type (WT) mice (e.g., C57BL/6)
-
Delta-opioid receptor knockout (DOR-KO) mice on the same genetic background
-
Adult males, 8-12 weeks of age
Drug Administration:
-
Agonist (e.g., DPDPE): Administered intracerebroventricularly (i.c.v.) or intraperitoneally (i.p.). Doses should be determined from a dose-response curve.
-
This compound: Typically administered subcutaneously (s.c.) or i.p. 15-30 minutes prior to the agonist. A common dose is 1-10 mg/kg.[5]
-
Vehicle Control: Saline or the vehicle used to dissolve the drugs.
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes.
-
Establish a baseline tail-flick latency by focusing a beam of radiant heat on the tail and recording the time to withdrawal. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Administer this compound or vehicle.
-
After the appropriate pretreatment time, administer the delta-opioid agonist or vehicle.
-
Measure the tail-flick latency at several time points post-agonist administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
B. Mixed Lymphocyte Reaction (MLR)
Objective: To assess the in vitro immunosuppressive activity of this compound.
Cell Source:
-
Splenocytes from wild-type and DOR-KO mice.
Procedure:
-
Prepare single-cell suspensions of splenocytes from both stimulator and responder strains of mice.
-
Irradiate or treat the stimulator cells with mitomycin C to prevent their proliferation.
-
Co-culture responder splenocytes with the prepared stimulator cells in a 96-well plate.
-
Add varying concentrations of this compound or a vehicle control to the co-cultures.
-
Incubate the plates for 4-5 days.
-
Assess T-cell proliferation by adding [3H]-thymidine for the final 18-24 hours of culture and measuring its incorporation into DNA using a scintillation counter.
III. Visualizing the Mechanisms
Delta-Opioid Receptor Signaling Pathway
The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[9] Its activation leads to a cascade of intracellular events that modulate neuronal excitability and other cellular functions.
Caption: Delta-Opioid Receptor Signaling Cascade.
Experimental Workflow for In Vivo Validation of this compound
The following diagram illustrates a typical experimental workflow for validating the in vivo delta-opioid receptor antagonism of this compound using genetic models.
Caption: In Vivo Validation Workflow.
IV. Conclusion
The collective evidence from in vitro assays and, most critically, in vivo studies utilizing genetic models, robustly validates this compound as a potent and selective delta-opioid receptor antagonist. While some non-DOR-mediated effects, such as immunosuppression, have been observed, its utility in dissecting the physiological and behavioral roles of the delta-opioid system is undeniable.[4] The experimental protocols and data presented in this guide provide a framework for researchers to effectively employ this compound in their investigations and to interpret the resulting data with confidence. The use of knockout animal models remains the gold standard for confirming the on-target effects of such pharmacological tools.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The selectivity of the opioid antagonist, this compound, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of [3H]this compound binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunosuppression by delta-opioid antagonist this compound: delta- and triple mu/delta/kappa-opioid receptor knockout mice reveal a nonopioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of delta-opioid receptor contributes to the antinociceptive effect of oxycodone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delta opioid antagonist, this compound, selectively blocks analgesia induced by DPDPE but not DAGO or morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of swim-stress-induced antinociception by the delta-opioid receptor antagonist this compound in adult and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism of swim-stress-induced antinociception by the delta-opioid receptor antagonist this compound in adult and young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. δ-opioid receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to Naltrindole and Other Non-Peptide Delta-Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of naltrindole and other prominent non-peptide delta-opioid (δ-opioid) antagonists, including naltriben and 7-benzylidenenaltrexone (BNTX). The information presented is supported by experimental data to assist researchers in selecting the appropriate antagonist for their specific in vitro and in vivo studies.
Overview of Non-Peptide Delta-Opioid Antagonists
The delta-opioid receptor (DOR), a G-protein coupled receptor, is a key target in the development of analgesics and treatments for various neurological and psychiatric disorders. Non-peptide antagonists are crucial tools for studying the physiological and pathological roles of this receptor due to their ability to cross the blood-brain barrier. This compound was the first potent and selective non-peptide δ-opioid antagonist developed and remains a widely used pharmacological tool. Subsequently, other antagonists like naltriben and BNTX have been synthesized, exhibiting different selectivity profiles for δ-opioid receptor subtypes (δ₁ and δ₂).
Comparative Pharmacological Data
The binding affinity (Ki) of a ligand for its receptor is a critical parameter for assessing its potency and selectivity. The following table summarizes the binding affinities of this compound, naltriben, and BNTX for the mu (μ), delta (δ), and kappa (κ) opioid receptors.
| Antagonist | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Selectivity (μ/δ) | Selectivity (κ/δ) | δ₁/δ₂ Subtype Selectivity |
| This compound | ~0.1 - 0.2 | ~5 - 20 | ~10 - 50 | ~25 - 100 | ~50 - 250 | Non-selective |
| Naltriben (NTB) | ~0.2 - 0.5 | ~20 - 50 | ~30 - 100 | ~100 - 250 | ~150 - 500 | δ₂ selective |
| 7-Benzylidenenaltrexone (BNTX) | ~0.1 - 0.3 | ~10 - 30 | ~20 - 60 | ~100 | ~200 | δ₁ selective[1][2] |
Note: Ki values can vary between different studies and experimental conditions. The data presented here is an approximate range compiled from multiple sources for comparative purposes.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound, naltriben, and BNTX for δ, μ, and κ-opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO-K1 cells).
-
Radioligand specific for each receptor (e.g., [³H]DPDPE for δ, [³H]DAMGO for μ, [³H]U69,593 for κ).
-
Test compounds (this compound, naltriben, BNTX) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specific binding.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Antinociception Assay (Mouse Tail-Flick Test)
This assay is used to assess the analgesic or antagonist effects of a compound in a living animal model.[3][4]
Objective: To evaluate the ability of this compound, naltriben, and BNTX to antagonize the antinociceptive effects of a δ-opioid agonist.
Animals: Male ICR or C57BL/6 mice (20-25 g).
Materials:
-
Tail-flick analgesia meter.
-
δ-opioid agonist (e.g., DPDPE or SNC80).
-
Test antagonists (this compound, naltriben, BNTX).
-
Vehicle (e.g., saline or DMSO).
Procedure:
-
The baseline tail-flick latency is determined for each mouse by focusing a beam of radiant heat on the tail and measuring the time it takes for the mouse to flick its tail. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.[3][5]
-
Mice are pre-treated with the antagonist (administered, for example, intraperitoneally or intracerebroventricularly) at various doses.
-
After a specific pre-treatment time, the δ-opioid agonist is administered.
-
The tail-flick latency is measured again at the time of peak effect of the agonist.
-
The degree of antagonism is determined by the rightward shift in the dose-response curve of the agonist in the presence of the antagonist. The dose of the antagonist that produces a 50% reduction in the agonist's effect (ED₅₀) can be calculated.
Signaling Pathways and Mechanism of Action
Delta-opioid receptors are coupled to inhibitory G-proteins (Gi/o).[6] Agonist binding to the δ-opioid receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, G-protein activation leads to the modulation of ion channels, specifically the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels. These events collectively lead to a decrease in neuronal excitability.
This compound and other non-peptide antagonists act as competitive antagonists at the δ-opioid receptor. They bind to the receptor's orthosteric binding site but do not induce the conformational change necessary for G-protein activation. By occupying the binding site, they prevent endogenous and exogenous agonists from binding and initiating the downstream signaling cascade.
Figure 1. Simplified signaling pathway of δ-opioid receptor antagonism.
In Vivo Effects and Applications
Beyond their use in studying nociception, these antagonists have been employed to investigate a range of physiological processes.
-
This compound: As a widely used non-selective δ-opioid antagonist, this compound has been instrumental in elucidating the general role of δ-opioid receptors in pain, mood disorders, and addiction.
-
Naltriben: Its selectivity for the δ₂ subtype has made it a valuable tool for dissecting the specific functions of this receptor population. In addition to its role in the central nervous system, naltriben has been shown to have neuroprotective effects against glutamate-induced toxicity, independent of opioid receptor antagonism.[7] It has also been identified as an activator of the TRPM7 channel.[8]
-
7-Benzylidenenaltrexone (BNTX): The high selectivity of BNTX for the δ₁ receptor subtype has been crucial for differentiating the roles of δ₁ and δ₂ receptors.[1] In vivo studies have demonstrated its utility in antagonizing the effects of δ₁-preferring agonists in the spinal cord.[9] Furthermore, BNTX has shown therapeutic potential in preclinical models of lupus nephritis.
Experimental Workflow for Antagonist Characterization
The following workflow outlines the typical steps involved in characterizing a novel non-peptide δ-opioid antagonist.
Figure 2. A typical workflow for the characterization of a novel δ-opioid antagonist.
Conclusion
This compound, naltriben, and 7-benzylidenenaltrexone are indispensable tools for opioid research. While this compound serves as a potent non-selective δ-opioid antagonist, naltriben and BNTX offer subtype selectivity for δ₂ and δ₁ receptors, respectively. The choice of antagonist will depend on the specific research question. The data and protocols provided in this guide aim to facilitate the design and interpretation of experiments investigating the complex roles of the delta-opioid system.
References
- 1. benchchem.com [benchchem.com]
- 2. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Tail flick test - Wikipedia [en.wikipedia.org]
- 5. (+)-Morphine attenuates the (−)-morphine-produced tail-flick inhibition via the sigma-1 receptor in the mouse spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. Discovery of the therapeutic potential of naltriben against glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Research Portal [iro.uiowa.edu]
Assessing the Cross-Reactivity of Naltrindole with Mu and Kappa Opioid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Naltrindole's binding affinity and functional activity at mu (µ), kappa (κ), and delta (δ) opioid receptors. The data presented herein is intended to assist researchers in assessing the cross-reactivity of this widely used δ-opioid receptor antagonist.
Quantitative Data Summary
This compound is well-established as a potent and selective antagonist for the δ-opioid receptor. However, understanding its interaction with µ and κ opioid receptors is crucial for interpreting experimental results and for the development of more selective ligands. The following table summarizes the binding affinities of this compound for the three main opioid receptor subtypes, presented as pIC50 and pKB values. Higher values are indicative of stronger binding affinity.
| Receptor Subtype | Ligand | pIC50 | pKB | Selectivity (Fold) |
| Delta (δ) | This compound | 9.6 [1] | 9.7 [1] | - |
| Mu (µ) | This compound | 7.8[1] | 8.3[1] | ~63-fold lower than δ (based on pIC50) |
| Kappa (κ) | This compound | 7.2[1] | 7.5[1] | ~251-fold lower than δ (based on pIC50) |
-
pIC50: The negative logarithm of the concentration of an unlabeled drug that inhibits 50% of the specific binding of a radiolabeled ligand.
-
pKB: The negative logarithm of the equilibrium dissociation constant (KB) of a competitive antagonist, indicating its potency.
-
Selectivity: The ratio of binding affinity for one receptor subtype over another.
As the data indicates, this compound exhibits a significantly higher affinity for the δ-opioid receptor compared to both µ and κ receptors.
Experimental Protocols
The data presented in this guide is typically generated using the following key experimental methodologies:
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor.
Objective: To determine the concentration of this compound required to displace a specific radiolabeled ligand from µ, κ, and δ opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor subtype of interest (µ, κ, or δ) are prepared from cell cultures or animal tissues.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand specific for the receptor subtype (e.g., [³H]DAMGO for µ, [³H]U-69,593 for κ, [³H]DPDPE for δ) and varying concentrations of the unlabeled competitor ligand (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki (inhibitory constant) or pIC50 value.
Functional Assays (e.g., GTPγS Binding Assay)
Functional assays measure the effect of a ligand on receptor signaling. For an antagonist like this compound, its ability to block agonist-induced signaling is assessed.
Objective: To determine the ability of this compound to inhibit agonist-stimulated G-protein activation at µ, κ, and δ opioid receptors.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the specific opioid receptor subtype are used.
-
Incubation: Membranes are incubated with a specific agonist (e.g., DAMGO for µ, U-50488 for κ, DPDPE for δ), varying concentrations of this compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
G-Protein Activation: Agonist binding activates the receptor, causing the G-protein to release GDP and bind [³⁵S]GTPγS.
-
Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically after separation by filtration.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its antagonist potency (e.g., pA2 or KB).
Visualizations
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a signaling cascade that leads to various cellular responses, including analgesia. Antagonists like this compound block this activation.
Caption: Agonist and antagonist interactions with an opioid receptor and the subsequent intracellular signaling cascade.
Experimental Workflow for Determining Antagonist Affinity
The following diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of an antagonist like this compound.
Caption: A typical workflow for a competitive radioligand binding assay to determine antagonist affinity.
References
Investigating the Functional Selectivity of Naltrindole at Delta-Opioid Receptor Signaling Pathways: A Comparative Guide
Naltrindole is a well-established and highly selective antagonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) involved in analgesia, mood regulation, and other neurological functions.[1][2][3] Traditionally viewed as a neutral antagonist, emerging research has begun to explore its potential for functional selectivity, also known as biased agonism.[4][5] This phenomenon describes the ability of a ligand to preferentially activate one downstream signaling pathway over another, offering a promising avenue for designing drugs with improved therapeutic profiles and fewer side effects.[6][7]
This guide provides a comparative analysis of this compound's activity at the major signaling pathways initiated by DOR activation: the canonical G protein-dependent pathway and the β-arrestin-mediated pathway. We will present supporting experimental data, detailed methodologies for key assays, and visual diagrams to elucidate these complex processes.
Delta-Opioid Receptor Signaling Pathways
Activation of the delta-opioid receptor by an agonist initiates two primary signaling cascades. The classical pathway involves the coupling of the receptor to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Alternatively, agonist binding can promote the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins, which not only desensitize the G protein signal but also act as scaffolds to initiate a distinct wave of signaling, including the activation of extracellular signal-regulated kinases (ERK).[9][10][11] While traditionally associated with receptor desensitization and internalization, β-arrestin-mediated signaling is now recognized for its role in various cellular processes.[6][12]
Caption: Delta-Opioid Receptor (DOR) signaling pathways.
Comparative Analysis of this compound's Functional Selectivity
While this compound is predominantly a potent DOR antagonist, its functional selectivity has been a subject of investigation. Studies comparing its effects on G protein activation versus β-arrestin recruitment are crucial for understanding its complete pharmacological profile. The table below summarizes quantitative data for this compound in comparison to a standard DOR agonist, SNC80.
| Ligand | Assay | Cell Line | Potency (pIC50 or pEC50) | Efficacy (% of max response) | Reference |
| This compound | [³⁵S]GTPγS Binding (G protein) | CHO-hDOR | pIC50: ~9.65 | Antagonist | [13] |
| β-Arrestin Recruitment | HTLA cells | Inactive (Antagonist) | Antagonist | [5] | |
| ERK Phosphorylation | CHO-K1-hDOPr | Antagonist | Antagonist | [9][14] | |
| SNC80 | [³⁵S]GTPγS Binding (G protein) | CHO-hDOR | pEC50: ~8.5 | Full Agonist | [15] |
| β-Arrestin Recruitment | - | - | Agonist | [10] | |
| ERK Phosphorylation | CHO-K1-hDOPr | pEC50: ~8.0 | Full Agonist | [9] |
Note: pIC50 is the negative logarithm of the concentration of an inhibitor that produces 50% inhibition. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
The data consistently demonstrates that in wild-type receptors, this compound acts as a potent antagonist, effectively blocking the signaling cascades initiated by agonists in both the G protein and β-arrestin pathways.[5][9][14] However, it is noteworthy that in specifically mutated receptors, this compound has been shown to act as a potent β-arrestin-biased agonist, highlighting the critical role of receptor conformation in determining ligand function.[5]
Experimental Workflow for Assessing Functional Selectivity
The determination of a ligand's functional selectivity requires a systematic approach involving multiple assays that probe different downstream signaling events. The following diagram illustrates a typical workflow.
Caption: Experimental workflow for functional selectivity.
Detailed Experimental Protocols
cAMP Accumulation Inhibition Assay (HTRF)
This assay measures the ability of a ligand to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase, a key step in the Gαi/o pathway.
-
Materials :
-
HEK293 or CHO cells stably expressing the delta-opioid receptor.
-
cAMP dynamic HTRF kit (e.g., from Cisbio).
-
Forskolin or other adenylyl cyclase activator.
-
This compound and reference compounds.
-
Assay plates (384-well, low-volume, white).
-
-
Protocol :
-
Seed cells into a 384-well plate and incubate overnight.
-
The next day, replace the culture medium with a stimulation buffer.
-
Add varying concentrations of this compound or control ligands to the wells.
-
Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase.
-
Incubate for the recommended time (e.g., 30 minutes) at room temperature.
-
Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents.[16]
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis :
-
Calculate the 665/620 nm ratio for each well.
-
Convert the ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the ligand concentration and fit a dose-response curve to determine IC50 values.
-
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay quantifies the recruitment of β-arrestin to the activated DOR using technologies like DiscoverX's PathHunter.
-
Materials :
-
PathHunter β-arrestin GPCR cells co-expressing a ProLink (PK)-tagged DOR and an Enzyme Acceptor (EA)-tagged β-arrestin.[17]
-
This compound and reference agonist.
-
Assay plates (384-well, white, solid bottom).
-
PathHunter detection reagents.
-
-
Protocol :
-
Plate the PathHunter cells in a 384-well plate and incubate for 24-48 hours.[17]
-
For antagonist mode, pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Add a fixed concentration (e.g., EC80) of a reference agonist to stimulate β-arrestin recruitment.
-
For agonist mode, simply add the test compounds.
-
Incubate for 60-90 minutes at 37°C or room temperature.[17]
-
Add the PathHunter detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal on a plate reader.
-
-
Data Analysis :
-
Plot the relative light units (RLU) against the ligand concentration.
-
For antagonist mode, determine the IC50 of this compound. For agonist mode, determine the EC50 and Emax.
-
ERK1/2 Phosphorylation Assay (In-Cell Western)
This assay measures the phosphorylation of ERK1/2, a downstream event that can be mediated by both G protein and β-arrestin pathways.[9]
-
Materials :
-
CHO-K1 cells stably expressing the human delta-opioid receptor (hDOPr).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.
-
Secondary antibodies: IRDye-labeled anti-rabbit and anti-mouse antibodies.
-
Assay plates (96- or 384-well, black-walled).
-
Formaldehyde, Triton X-100, blocking buffer (e.g., LI-COR Odyssey Blocking Buffer).
-
-
Protocol :
-
Seed cells in assay plates and grow to confluence.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[18]
-
Treat cells with this compound and/or a reference agonist for a short duration (typically 3-5 minutes, which is the peak time for ERK activation).[9][19]
-
Fix the cells with formaldehyde, then permeabilize with Triton X-100.
-
Block non-specific binding with blocking buffer.
-
Incubate with both primary antibodies simultaneously overnight at 4°C.
-
Wash the cells and incubate with both IRDye-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells again and allow them to dry.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
-
Data Analysis :
-
Quantify the fluorescence intensity for both phospho-ERK and total-ERK.
-
Normalize the phospho-ERK signal to the total-ERK signal for each well.
-
Plot the normalized signal against ligand concentration to generate dose-response curves and determine EC50/IC50 and Emax values.
-
Conclusion
This compound remains a cornerstone tool in opioid research, primarily functioning as a highly potent and selective antagonist at the delta-opioid receptor under normal physiological conditions.[2][20] The comprehensive analysis of its activity across G protein and β-arrestin signaling pathways confirms its inhibitory role, as it effectively blocks agonist-induced responses in cAMP, β-arrestin recruitment, and ERK phosphorylation assays.[9][14]
However, the concept of functional selectivity adds a layer of complexity to its pharmacological profile. The finding that specific receptor mutations can switch this compound into a β-arrestin-biased agonist underscores the dynamic interplay between ligand structure and receptor conformation in dictating downstream signaling.[5] This highlights the importance of evaluating ligands across multiple signaling pathways to fully understand their potential therapeutic effects and liabilities. The continued investigation into the functional selectivity of ligands like this compound is crucial for the rational design of next-generation therapeutics targeting GPCRs.
References
- 1. Structure of the δ-opioid receptor bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selectivity of the opioid antagonist, this compound, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Signaling diversity of mu- and delta- opioid receptor ligands: Re-evaluating the benefits of β-arrestin/G protein signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound, a selective delta-opioid receptor antagonist, potentiates the lethal effects of cocaine by a central mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Naltrindole's Efficacy in Different Rodent Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Naltrindole's performance across various rodent strains, supported by experimental data. This compound is a potent and highly selective antagonist for the delta-opioid receptor (DOR), making it a critical tool in opioid research.
This analysis synthesizes findings from multiple studies to highlight strain-dependent differences in this compound's receptor binding affinity, its impact on analgesia, and its role in withdrawal-related behaviors. Due to variations in experimental design across different research groups, direct comparisons should be made with caution. This guide aims to consolidate the available data to inform strain selection and experimental design in future studies.
Data Presentation: Quantitative Analysis of this compound's Efficacy
The following tables summarize the quantitative data on this compound's binding affinity and its antagonistic effects observed in different rodent strains.
| Parameter | Rodent Strain/Tissue | Value | Units | Citation |
| pKB | Inbred Strain Mouse (vas deferens) | 9.7 (δ), 8.3 (μ), 7.5 (κ) | - | [1] |
| pIC50 | Inbred Strain Mouse (binding assay) | 9.6 (δ), 7.8 (μ), 7.2 (κ) | - | [1] |
| Kd | Inbred Strain Mouse (brain) | 56.2 (41.8-75.7) | pM | [2] |
| Bmax | Inbred Strain Mouse (brain) | 83.9 (66.8-106) | fmol/mg protein | [2] |
| Kd | Inbred Strain Rat (brain) | 37.0 +/- 3.0 | pM | [3] |
| Bmax | Inbred Strain Rat (brain) | 63.4 +/- 2.0 | fmol/mg protein | [3] |
| Assay | Rodent Strain | Agonist | This compound/Analog | ED50 Fold Shift | Citation |
| Tail-flick (i.c.v. admin) | Mouse | DSLET | This compound (i.c.v.) | ~4 | [4] |
| Tail-flick (i.c.v. admin) | Mouse | DPDPE | This compound (i.c.v.) | 1.8 | [4] |
| Tail-flick (i.t. admin) | Mouse | DSLET | NTB (s.c.) | 12.5 | [4] |
| Tail-flick (i.t. admin) | Mouse | DPDPE | NTB (s.c.) | No effect | [4] |
Key Findings Across Rodent Strains
Rats vs. Mice:
One study investigating a model of chronic inflammatory pain noted a significant species-dependent difference in the effect of this compound. In mice, this compound produced a reinstatement of pain hypersensitivity that was comparable in magnitude to that produced by the general opioid antagonist naltrexone (NTX). However, in rats, the effect of this compound was much smaller.[5] This suggests a potentially different role or contribution of delta-opioid receptors in pain modulation between these two species.[5] Furthermore, studies on fentanyl withdrawal have shown that rats and mice exhibit different withdrawal-associated pain behaviors, with rats showing more spontaneous pain and mice displaying thermal hyperalgesia, which could influence the observed effects of this compound.[6]
Wistar Rats:
In a study examining the effects of various opioid antagonists on ethanol consumption in Wistar rats, this compound, at doses of 5.0 and 15.0 mg/kg, did not significantly reduce the consumption of a 6% ethanol solution.[7] In contrast, the non-selective opioid antagonist naltrexone and the mu-selective antagonist beta-funaltrexamine both significantly decreased ethanol intake.[7] This suggests that in this particular paradigm and strain, the delta-opioid system may play a less significant role in modulating ethanol consumption compared to the mu-opioid system.
Sprague-Dawley Rats:
A study using Sprague-Dawley rats investigated the effect of this compound on morphine-induced tolerance and physical dependence. The results showed that this compound significantly attenuated the development of tolerance to the antinociceptive effects of morphine.[8] Additionally, rats pretreated with this compound displayed significantly fewer withdrawal symptoms and less weight loss after a naloxone challenge.[8]
CD-1 Mice:
In outbred CD-1 mice, derivatives of this compound have been characterized for their effects on anxiety and depression-related behaviors.[9] While this study focused on this compound analogs, it highlights the use of this particular outbred strain in behavioral pharmacology and suggests its suitability for assessing the behavioral effects of delta-opioid receptor modulation.
C57BL/6 Mice:
In the ethanol-preferring C57BL/6 mouse strain, this compound was found to be without effect on ethanol reward in an operant conditioning paradigm.[10] This contrasts with the effects of a 5-HT3 antagonist and the general opioid antagonist naltrexone, which both attenuated ethanol reward.[10] Another study in C57BL/6 mice demonstrated that pretreatment with this compound could attenuate the tolerance and withdrawal induced by chronic oxycodone administration.[11] this compound also reduced the rewarding and reinstatement behaviors associated with oxycodone in the conditioned place preference test.[11]
Experimental Protocols
Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the delta-opioid receptor.
Methodology:
-
Tissue Preparation: Brain tissue from the selected rodent strain is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
Saturation Binding: Membrane preparations are incubated with increasing concentrations of radiolabeled this compound (e.g., [3H]this compound) to determine total binding. Non-specific binding is determined in a parallel set of tubes containing a high concentration of a non-labeled competing ligand.
-
Incubation and Separation: The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are then determined by Scatchard analysis or non-linear regression of the saturation binding data.
Tail-Flick Test for Analgesia
Objective: To assess the antinociceptive effects of a substance by measuring the latency of a mouse or rat to withdraw its tail from a noxious heat source.
Methodology:
-
Acclimation: The animal is gently restrained, allowing its tail to be exposed.
-
Baseline Measurement: The animal's tail is exposed to a focused beam of radiant heat. The time taken for the animal to flick its tail away from the heat source is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: this compound is administered (e.g., subcutaneously or intracerebroventricularly) to antagonize the effects of a delta-opioid agonist. The agonist is administered at a predetermined time relative to the antagonist.
-
Post-Treatment Measurement: At various time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The percentage of maximum possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 (the dose required to produce 50% of the maximum effect) can be calculated from the dose-response curve.
Hot Plate Test for Analgesia
Objective: To evaluate the analgesic properties of a drug by measuring the reaction time of an animal to a heated surface.
Methodology:
-
Apparatus: A metal plate is heated to a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Measurement: An animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time is employed to prevent injury.
-
Drug Administration: The test drug and this compound (as an antagonist) are administered.
-
Post-Treatment Measurement: The animal is placed back on the hot plate at set intervals after drug administration, and the latency to respond is recorded.
-
Data Analysis: Similar to the tail-flick test, the change in latency is used to determine the analgesic or antagonistic effect.
Mandatory Visualization
Caption: this compound blocks the delta-opioid receptor, preventing downstream signaling.
Caption: A typical workflow for evaluating this compound's in vivo efficacy.
References
- 1. The selectivity of the opioid antagonist, this compound, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of [3H]this compound binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of [3H]this compound binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential antagonism of delta opioid agonists by this compound and its benzofuran analog (NTB) in mice: evidence for delta opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for Endogenous Opioid Dependence Related to Latent Sensitization in a Rat Model of Chronic Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divergent profiles of fentanyl withdrawal and associated pain in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the effects of the opioid antagonists naltrexone, this compound, and beta-funaltrexamine on ethanol consumption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of this compound on morphine-induced tolerance and physical dependence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro characterization of this compound-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delta-opioid and 5-HT3 receptor antagonist effects on ethanol reward and discrimination in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Delta-opioid receptor antagonist this compound reduces oxycodone addiction and constipation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Non-Opioid Receptor Mediated Immunosuppressive Effects of Naltrindole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunosuppressive effects of Naltrindole, focusing on evidence that validates a mechanism of action independent of classical opioid receptors. The data presented herein is compiled from key studies to assist researchers in evaluating its potential as an immunomodulatory agent.
Introduction
This compound is well-established as a highly selective delta-opioid receptor antagonist.[1][2][3] However, a growing body of evidence demonstrates that it possesses potent immunosuppressive properties that are not mediated by any of the three canonical opioid receptors (mu, delta, or kappa).[4] Studies have shown its efficacy in suppressing allogeneic mixed lymphocyte reactions (MLR) and in-vivo graft rejection, with a potency comparable to the established immunosuppressant, Cyclosporin A.[4][5] This guide dissects the pivotal experiments that de-couple its immunosuppressive activity from its opioid receptor antagonism and compares its performance with relevant alternatives.
Core Validation: Opioid Receptor Independence
The definitive validation of this compound's non-opioid mediated immunosuppression comes from studies utilizing lymphocytes from opioid receptor knockout mice. These experiments conclusively show that the absence of delta, or even all three major opioid receptors, does not diminish this compound's ability to suppress T-cell proliferation.
Table 1: Comparative Inhibition of Mixed Lymphocyte Reaction (MLR)
| Compound | Target Receptor | Wild-Type Mice | δ-Opioid Receptor Knockout Mice | Triple (μ, δ, κ) Knockout Mice | Conclusion on Immunosuppressive Effect |
| This compound | δ-Opioid Antagonist | Potent Inhibition | Potent Inhibition | Potent Inhibition | Activity is independent of opioid receptors. [4] |
| Naltriben | δ-Opioid Antagonist | Potent Inhibition | Potent Inhibition | Potent Inhibition | Activity is independent of opioid receptors. [4] |
| 7-benzylidene-naltrexone | δ-Opioid Antagonist | Potent Inhibition | Potent Inhibition | Potent Inhibition | Activity is independent of opioid receptors. [4] |
| Naltrexone | General Opioid Antagonist | Inactive | Not Applicable | Not Applicable | No intrinsic immunosuppressive activity in this assay. [4] |
| N,N-dimethyl-Dmt-Tic-OH | Highly Selective δ-Antagonist | Inactive | Not Applicable | Not Applicable | No intrinsic immunosuppressive activity in this assay. [4] |
Data summarized from Gavériaux-Ruff et al. (2001). The study demonstrates that this compound and its close derivatives retain their immunosuppressive function with comparable potency across all mouse genotypes, whereas other opioid antagonists are inactive, indicating a unique, non-opioid mechanism of action.[4]
Performance Comparison with Standard Immunosuppressants
This compound's immunosuppressive profile has been directly compared to Cyclosporin A, a widely used calcineurin inhibitor.[6][7]
Table 2: Qualitative Comparison: this compound vs. Cyclosporin A
| Feature | This compound | Cyclosporin A |
| Primary Assay | Suppression of Mixed Lymphocyte Reaction (MLR)[4] | Suppression of Mixed Lymphocyte Reaction (MLR)[4] |
| In Vivo Effect | Inhibition of graft rejection[4][5] | Inhibition of graft rejection[5] |
| Primary Target | Unknown, non-opioid receptor target[4] | Calcineurin[6] |
| Reported Efficacy | Described as "similar" to Cyclosporin A in MLR assays[4] | Gold standard calcineurin inhibitor |
Experimental Methodologies
The following protocols are foundational to the validation and characterization of this compound's immunosuppressive effects.
Mixed Lymphocyte Reaction (MLR) Assay
This assay is the cornerstone for assessing the cell-mediated immune response and was used to validate the non-opioid effects of this compound.[4]
-
Objective: To measure the proliferative response of T-lymphocytes from one donor (responder) to lymphocytes from a genetically different donor (stimulator).
-
Protocol Outline:
-
Cell Preparation: Isolate spleen mononuclear cells from responder mice (e.g., wild-type, δ-knockout, or triple-knockout) and from allogeneic stimulator mice.[8]
-
Stimulator Cell Inactivation: Treat stimulator cells with an antiproliferative agent like Mitomycin C or irradiation to ensure that any measured proliferation originates solely from the responder cell population.[8]
-
Co-culture: Culture responder cells with the inactivated stimulator cells in 96-well plates at an optimized ratio (e.g., 2x10⁵ responder cells with 4x10⁵ stimulator cells).
-
Compound Treatment: Add this compound, control compounds (e.g., Cyclosporin A, Naltrexone), or vehicle (DMSO) to the co-cultures at various concentrations.
-
Proliferation Measurement: After a set incubation period (typically 4-5 days), assess T-cell proliferation. This is commonly done by adding ³H-thymidine for the final 18 hours of culture and measuring its incorporation into newly synthesized DNA using a scintillation counter. Alternatively, dye-dilution assays using CFSE or cell viability assays like CellTiter-Glo can be used.[9][10]
-
Data Analysis: Express results as a percentage of the proliferative response observed in vehicle-treated control cultures. Calculate IC₅₀ values where possible.
-
Cytokine Release Assay (IL-2 Measurement)
This compound has been shown to inhibit the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation.[11]
-
Objective: To quantify the amount of IL-2 secreted by activated T-cells in the presence or absence of the test compound.
-
Protocol Outline:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or purified T-cells.[11]
-
Activation & Treatment: Seed cells in culture plates and treat with various concentrations of this compound or control compounds. Stimulate the cells with a mitogen (e.g., Phytohaemagglutinin - PHA) or with anti-CD3/anti-CD28 antibodies to induce T-cell activation and cytokine secretion.[9][11]
-
Supernatant Collection: After an appropriate incubation period (e.g., 48 hours), centrifuge the plates and collect the cell-free supernatant.
-
Quantification: Measure the concentration of IL-2 in the supernatant using a quantitative method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or an Enzyme-Linked Immunospot (ELISpot) assay.[12]
-
Data Analysis: Compare IL-2 levels in this compound-treated samples to vehicle-treated controls to determine the percentage of inhibition.
-
Visualizing Workflows and Pathways
Experimental Workflow for Validation
Caption: Workflow demonstrating the validation of this compound's non-opioid immunosuppressive effect.
Postulated Signaling Pathway
While the direct molecular target of this compound is unknown, downstream effects on key proliferation pathways have been observed in other cell types, suggesting a potential mechanism. Studies on multiple myeloma cells showed that this compound treatment decreased the phosphorylation of ERK and Akt, kinases central to cell proliferation and survival.[13][14]
Caption: Postulated pathway for this compound's antiproliferative effect via ERK/Akt inhibition.
Conclusion
While the precise molecular target remains an area for future investigation, the existing data validates this compound as a unique immunomodulatory agent whose effects are distinct from its well-known opioid receptor pharmacology. This opens avenues for the development of novel immunosuppressants based on its structure, potentially avoiding the on-target side effects of classical opioid receptor modulation.
References
- 1. This compound, a highly selective and potent non-peptide delta opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metaphactory [semopenalex.org]
- 3. Structure of the δ-opioid receptor bound to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppression by delta-opioid antagonist this compound: delta- and triple mu/delta/kappa-opioid receptor knockout mice reveal a nonopioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunosuppressive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential anti-inflammatory effects of immunosuppressive drugs: cyclosporin, rapamycin and FK-506 on inducible nitric oxide synthase, nitric oxide, cyclooxygenase-2 and PGE2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 11. Effect of novel non-peptidic delta opioid receptor antagonists on human T and B cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits human multiple myeloma cell proliferation in vitro and in a murine xenograft model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Inhibits Human Multiple Myeloma Cell Proliferation In Vitro and in a Murine Xenograft Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Kinetics of Naltrindole and Other Delta-Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of Naltrindole with other commonly used delta-opioid receptor (DOR) antagonists, namely Naltriben and TIPP-psi. The information presented herein is curated from experimental data to assist researchers in selecting the most suitable antagonist for their specific research needs.
Understanding Delta-Opioid Receptor Antagonism
The delta-opioid receptor, a G protein-coupled receptor (GPCR), is a key target in the development of treatments for pain, depression, and other neurological disorders. Antagonists of this receptor are crucial tools for elucidating its physiological and pathological roles. This compound, a potent and selective DOR antagonist, has been instrumental in this research. Its binding characteristics, particularly its kinetics, determine its utility in various experimental settings.
Quantitative Comparison of Binding Affinity
| Compound | Receptor | Assay Type | K_d (nM) | K_i (nM) | Reference |
| This compound | Delta-Opioid | Radioligand Binding | 0.0562 | - | [1] |
| Delta-Opioid | Radioligand Binding | - | pIC50 = 9.6 | [2] | |
| Naltriben | Delta-Opioid | Radioligand Binding | - | ~19.79 (for µ-opioid receptor) | [1] |
| TIPP-psi | Delta-Opioid | Radioligand Binding | - | < 1 | [1] |
Note: A lower K_d or K_i value indicates a higher binding affinity. The pIC50 value for this compound corresponds to a K_i in the sub-nanomolar range. The K_i value for Naltriben is for the mu-opioid receptor and is included for context, highlighting the need for more specific data on its delta-opioid receptor affinity.[1]
Experimental Protocols
The determination of binding kinetics relies on precise and well-defined experimental methodologies. Below are detailed protocols for key experiments used to characterize delta-opioid receptor antagonists.
Radioligand Binding Assay
This is a widely used method to determine the affinity (K_d or K_i) of a compound for a receptor.[1]
1. Membrane Preparation:
-
Cells or tissues expressing the delta-opioid receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is then washed and resuspended in a fresh assay buffer.[1]
2. Binding Reaction:
-
The membrane suspension is incubated with a radiolabeled ligand (e.g., [³H]this compound) and varying concentrations of the unlabeled competitor compound (e.g., this compound, Naltriben, or TIPP-psi).
-
The reaction is typically carried out in a final volume of 200-500 µL in 96-well plates.
-
Incubation is performed at room temperature or 37°C for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[1]
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[1]
4. Quantification:
-
The radioactivity retained on the filters, which represents the bound radioligand, is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.[1]
5. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The K_i value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that allows for the real-time monitoring of binding events, enabling the determination of both association (k_on) and dissociation (k_off) rate constants.
1. Sensor Chip Preparation:
-
A sensor chip (e.g., CM5) is activated for the immobilization of the purified delta-opioid receptor or an antibody that can capture the receptor.
-
The receptor, often solubilized in a detergent, is injected over the activated sensor surface to achieve immobilization.[1]
2. Binding Analysis:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The antagonist (analyte) at various concentrations is injected over the receptor-immobilized surface. The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is monitored in real-time (association phase).
-
Following the injection of the analyte, the running buffer is flowed again to monitor the dissociation of the analyte from the receptor (dissociation phase).[1]
3. Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are analyzed using a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).
-
The equilibrium dissociation constant (K_d) is then calculated as the ratio of k_off to k_on (K_d = k_off / k_on).[1]
Delta-Opioid Receptor Signaling Pathway
This compound and other antagonists act by binding to the delta-opioid receptor, thereby blocking the downstream signaling cascade typically initiated by endogenous or exogenous agonists.
Conclusion
This compound remains a cornerstone in delta-opioid receptor research due to its high potency and selectivity. While comprehensive, directly comparable kinetic data for this compound and other antagonists like Naltriben and TIPP-psi are still emerging, the available affinity data underscores the subtle but significant differences between these critical research tools. The choice of antagonist will ultimately depend on the specific requirements of the experimental design, including the desired selectivity profile and the need to differentiate between delta-opioid receptor subtypes. The methodologies outlined in this guide provide a foundation for the robust characterization of these and future delta-opioid receptor ligands.
References
A Head-to-Head Comparison of Naltrindole and TIPP-psi in Blocking Delta-Opioid Receptor Function
For Researchers, Scientists, and Drug Development Professionals
The delta-opioid receptor (DOR), a key player in pain modulation, mood regulation, and a potential target for therapies with fewer side effects than traditional mu-opioid receptor agonists, has been the subject of intense research. Critical to this research is the use of selective antagonists to probe DOR function. Among the most widely used tools are the non-peptide antagonist Naltrindole and the peptide-based antagonist TIPP-psi. This guide provides a comprehensive head-to-head comparison of these two crucial pharmacological agents, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Quantitative Comparison of Pharmacological Properties
The efficacy and utility of a receptor antagonist are primarily defined by its binding affinity (Ki) for the target receptor and its selectivity over other related receptors. The following table summarizes the key quantitative parameters for this compound and TIPP-psi based on data from radioligand binding assays.
| Parameter | This compound | TIPP-psi | Reference |
| Structure | Non-peptide | Pseudopeptide | [1][2] |
| Delta-Opioid Receptor (DOR) Binding Affinity (Ki) | ~0.02 nM - 0.09 nM | < 1 nM | [3][4][5] |
| Mu-Opioid Receptor (MOR) Binding Affinity (Ki) | ~8.1 nM | > 5000 nM | [4][5] |
| Kappa-Opioid Receptor (KOR) Binding Affinity (Ki) | ~2.7 nM | > 5000 nM | [4][5] |
| DOR Selectivity vs. MOR (Ki MOR / Ki DOR) | ~90 - 405 fold | > 10,500 - 15,000 fold | [4][5][6] |
| DOR Selectivity vs. KOR (Ki KOR / Ki DOR) | ~30 - 135 fold | > 5000 fold | [4][5] |
| In Vivo Activity | Active via peripheral administration | Primarily used in vitro or via central administration | [3][7] |
Key Insights from the Data:
-
Potency: Both this compound and TIPP-psi exhibit high, sub-nanomolar affinity for the delta-opioid receptor, making them potent antagonists.[3][4][5]
-
Selectivity: TIPP-psi demonstrates extraordinary selectivity for the DOR over both MOR and KOR, with selectivity ratios exceeding 10,000-fold.[5][6] While this compound is also highly selective for the DOR, its selectivity ratios are considerably lower than those of TIPP-psi.[4]
-
Chemical Nature: this compound is a non-peptide small molecule, which generally allows for better bioavailability and the ability to cross the blood-brain barrier, making it suitable for in vivo studies with systemic administration.[1][7] TIPP-psi, being a pseudopeptide, has limited oral bioavailability and is often used in in vitro preparations or administered directly into the central nervous system for in vivo experiments.[2][6]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the methods used to characterize these antagonists is crucial for interpreting experimental results.
Delta-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the delta-opioid receptor and the point of intervention for antagonists like this compound and TIPP-psi.
DOR Signaling Pathway and Antagonist Action
Experimental Workflow for Comparing DOR Antagonists
This diagram outlines a typical experimental workflow for the head-to-head comparison of DOR antagonists using in vitro assays.
Workflow for Comparing DOR Antagonists
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound and TIPP-psi.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the antagonists for the delta-opioid receptor.
-
Objective: To determine the inhibition constant (Ki) of this compound and TIPP-psi for the DOR.
-
Materials:
-
Cell membranes from a stable cell line expressing the recombinant human delta-opioid receptor.
-
Radioligand: [³H]-Naltrindole or another selective DOR radioligand (e.g., [³H]-DPDPE).
-
Test Compounds: this compound and TIPP-psi.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Filtration apparatus with glass fiber filters.[8]
-
Scintillation counter.[8]
-
-
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[8]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.[8]
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.[8]
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound or TIPP-psi, and membrane suspension.[8]
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[8]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters, followed by washing with ice-cold assay buffer.[8]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[8]
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression.[8]
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an antagonist to block agonist-induced G-protein activation.
-
Objective: To determine the potency of this compound and TIPP-psi in antagonizing agonist-stimulated [³⁵S]GTPγS binding to G-proteins coupled to the DOR.
-
Materials:
-
Procedure:
-
Pre-incubation: In a 96-well plate, incubate membranes with the DOR agonist and varying concentrations of this compound or TIPP-psi in the presence of GDP.[9]
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.[9]
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.[9]
-
Termination and Filtration: Terminate the assay by rapid filtration through a filter plate.[9]
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.[9]
-
-
Data Analysis:
-
Plot the [³⁵S]GTPγS binding against the antagonist concentration.
-
Determine the IC50 value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
cAMP Accumulation Assay
This assay measures the downstream functional consequence of DOR activation and its blockade by antagonists.
-
Objective: To determine the ability of this compound and TIPP-psi to reverse the agonist-induced inhibition of adenylyl cyclase activity.
-
Materials:
-
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with varying concentrations of this compound or TIPP-psi.
-
Stimulation: Add the DOR agonist in the presence of forskolin and a phosphodiesterase inhibitor.[10]
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the antagonist concentration.
-
Determine the IC50 value for the reversal of agonist-induced inhibition of cAMP production.
-
Conclusion
Both this compound and TIPP-psi are invaluable tools for dissecting the physiological and pathological roles of the delta-opioid receptor. The choice between these two antagonists will largely depend on the specific experimental context.
-
This compound is a robust, non-peptide antagonist suitable for a wide range of in vitro and in vivo applications, particularly when systemic administration is required.[1][7] Its well-characterized pharmacology makes it a reliable standard in many experimental paradigms.
-
TIPP-psi offers unparalleled selectivity for the delta-opioid receptor, making it the antagonist of choice when discriminating DOR-mediated effects from those of mu- and kappa-opioid receptors is critical.[5][6] Its pseudopeptide nature, however, may limit its use in certain in vivo models.[2]
By carefully considering the pharmacological profiles and experimental requirements outlined in this guide, researchers can select the most appropriate antagonist to advance our understanding of delta-opioid receptor function and its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The TIPP opioid peptide family: development of delta antagonists, delta agonists, and mixed mu agonist/delta antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. TIPP[psi], a highly selective delta ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TIPP[psi]: a highly potent and stable pseudopeptide delta opioid receptor antagonist with extraordinary delta selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of swim-stress-induced antinociception by the delta-opioid receptor antagonist this compound in adult and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Central Mechanism of Action of Naltrindole After Systemic Administration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the central mechanism of action of Naltrindole, a potent and highly selective delta-opioid receptor antagonist, following systemic administration. Through a critical review of existing experimental data, this document compares this compound with other relevant opioid receptor antagonists, offering insights into its pharmacodynamics, blood-brain barrier permeability, and functional outcomes in preclinical models. Detailed experimental protocols and visual representations of key pathways are included to support researchers in their study design and data interpretation.
This compound: A Selective Antagonist of the Delta-Opioid Receptor
This compound is a non-peptide antagonist that exhibits high affinity and selectivity for the delta-opioid receptor (DOR).[1] Its chemical structure, derived from naltrexone, allows it to competitively block the binding of endogenous and exogenous delta-opioid agonists, thereby inhibiting their downstream signaling effects.[1] The primary mechanism of action involves binding to the DOR, a G-protein coupled receptor (GPCR), and preventing the subsequent inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels.[1]
Central Mechanism of Action Following Systemic Administration: An Objective Assessment
A critical question for the utility of this compound in central nervous system (CNS) research is its ability to cross the blood-brain barrier (BBB) and engage with central DORs after systemic administration. The evidence presents a nuanced picture.
Studies utilizing direct central administration (e.g., intracerebroventricular or intracisternal) unequivocally demonstrate this compound's potent central antagonist effects.[2] However, findings from systemic administration studies are more complex. For instance, one study reported that intravenously administered this compound did not potentiate the lethal effects of cocaine, a centrally mediated event, in contrast to when it was administered directly into the cisterna magna.[2] This suggests that this compound may have limited BBB permeability.
Conversely, numerous behavioral studies have demonstrated clear centrally-mediated effects of this compound after systemic (intraperitoneal or subcutaneous) administration. These include the modulation of anxiety, depression, and the rewarding effects of drugs of abuse. This indicates that this compound does penetrate the BBB sufficiently to exert a pharmacological effect on the CNS. An in vitro study using isolated bovine brain microvessels found that this compound did not compete with the transport system for the opioid peptide deltorphin, suggesting it does not utilize this specific uptake mechanism.[3][4] The precise mechanism of this compound's transport across the BBB remains an area for further investigation and may involve passive diffusion or other carrier-mediated transport systems.
Comparative Analysis: this compound vs. Alternative Opioid Antagonists
To provide a clearer perspective on this compound's pharmacological profile, this section compares its performance with Naltriben (another selective delta-opioid antagonist) and Naltrexone (a non-selective opioid antagonist).
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of this compound, Naltriben, and Naltrexone for the mu (µ), delta (δ), and kappa (κ) opioid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | ~58 | ~0.1 - 0.2 | ~2.7 - 8.4 |
| Naltriben | ~19.8 | High Affinity (δ₂ selective) | Agonist activity at high doses |
| Naltrexone | ~0.1 - 1 | ~10 - 25 | ~1 - 5 |
Note: Ki values can vary depending on the specific radioligand and experimental conditions used.
In Vivo Antagonist Potency
The following table presents a qualitative comparison of the in vivo antagonist effects of these compounds in a tail-flick assay, a common measure of analgesia.
| Compound | Agonist Challenged | Antagonist Effect |
| This compound | Delta-selective agonists (e.g., DPDPE) | Potent antagonism |
| Mu-selective agonists (e.g., DAMGO) | No significant antagonism | |
| Naltriben | Delta-selective agonists | Potent antagonism (reportedly δ₂ selective) |
| Naltrexone | Mu, Delta, and Kappa agonists | Broad-spectrum antagonism |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the delta-opioid receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the delta-opioid receptor.
Materials:
-
Membrane Preparation: Membranes from cells (e.g., CHO or HEK293) stably expressing the human delta-opioid receptor, or rodent brain homogenates.
-
Radioligand: [³H]this compound (specific activity ~30-60 Ci/mmol).
-
Unlabeled Ligands: this compound, Naltrexone (for non-specific binding), and the test compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates, glass fiber filters, filtration apparatus, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or brain tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add binding buffer, the radioligand ([³H]this compound at a concentration close to its Kd), and varying concentrations of the unlabeled test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled Naltrexone (e.g., 10 µM).
-
Incubation: Add the membrane preparation to each well and incubate at 25°C for 60-90 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.[5]
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to stimulate G-protein activation through the delta-opioid receptor.
Objective: To determine if a test compound is an agonist, antagonist, or inverse agonist at the delta-opioid receptor.
Materials:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, unlabeled GTPγS (for non-specific binding), and the test compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, the membrane preparation, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Reaction Initiation: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Filtration and Counting: Terminate the reaction by filtration and measure the radioactivity as described above.
-
Data Analysis: To determine antagonist activity, membranes are pre-incubated with the antagonist before the addition of a known delta-opioid agonist. A decrease in agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity.[6]
Conditioned Place Preference (CPP)
This behavioral paradigm is used to assess the rewarding or aversive properties of a drug and the ability of an antagonist to block these effects.
Objective: To determine if this compound can block the rewarding effects of a delta-opioid agonist.
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
Procedure:
-
Pre-conditioning (Day 1): Allow rats to freely explore all three chambers for 15-20 minutes to determine any baseline preference for a particular chamber.
-
Conditioning (Days 2-9): This phase typically involves alternating daily injections.
-
Drug Pairing: On specified days, administer the delta-opioid agonist and confine the rat to one of the outer chambers for 30-45 minutes.
-
Vehicle Pairing: On alternate days, administer the vehicle and confine the rat to the opposite outer chamber for the same duration.
-
Antagonist Treatment: To test the effect of this compound, administer it systemically (e.g., i.p. or s.c.) prior to the agonist injection on the drug pairing days.
-
-
Test Day (Day 10): Place the rat in the central chamber with free access to all chambers and record the time spent in each chamber for 15-20 minutes.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates a conditioned place preference. A blockade of this preference by this compound confirms its central antagonist activity against the rewarding effects of the agonist.[7][8][9]
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a selective delta-opioid receptor antagonist, potentiates the lethal effects of cocaine by a central mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deltorphin transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deltorphin transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Conditioned place preference screen [pspp.ninds.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Disruption of morphine conditioned place preference by delta-2-opioid receptor antagonist: Study of mu- and delta-opioid receptor expression at the synapse - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Naltrindole's Effects Using Delta-Opioid Receptor Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Naltrindole, a selective delta-opioid receptor (DOR) antagonist, in wild-type versus delta-opioid receptor knockout (DOR-KO) mice. The use of knockout animal models is a cornerstone of modern pharmacology, allowing for the precise evaluation of a drug's mechanism of action and specificity. By comparing the effects of this compound in the presence and absence of its primary target, the delta-opioid receptor, researchers can elucidate its on-target versus potential off-target effects. This guide summarizes key experimental findings, presents detailed methodologies for relevant assays, and visualizes critical pathways and workflows to support further research and drug development.
Comparative Analysis of this compound's Effects
The following tables summarize the quantitative data from studies comparing the effects of this compound in wild-type and DOR-KO mice. A significant finding from the available literature is the evidence for non-opioid receptor-mediated effects of this compound in the context of immunosuppression.
Table 1: Immunosuppressive Effects of this compound in Mixed Lymphocyte Reaction (MLR)
| Compound | Genotype | IC50 (µM) |
| This compound | Wild-Type | 1.8 ± 0.3 |
| DOR-KO | 1.6 ± 0.2 | |
| Triple Opioid Receptor KO (MOR/DOR/KOR) | 2.1 ± 0.4 | |
| Naltriben | Wild-Type | 1.5 ± 0.2 |
| DOR-KO | 1.3 ± 0.3 | |
| 7-Benzylidenenaltrexone | Wild-Type | 0.9 ± 0.1 |
| DOR-KO | 0.8 ± 0.1 |
Data from Gavériaux-Ruff et al., 2001.[1]
The comparable IC50 values of this compound and its analogs in inhibiting lymphocyte proliferation in wild-type, DOR-KO, and even triple opioid receptor knockout mice strongly suggest that the immunosuppressive activity of these compounds is not mediated by the classical opioid receptors.[1]
Data Gap Analysis: Analgesia, Reward, and Locomotor Activity
A comprehensive review of the published literature reveals a significant data gap regarding the direct comparative effects of this compound on analgesia, reward-related behaviors (e.g., conditioned place preference), and locomotor activity in wild-type versus DOR-KO mice. While numerous studies utilize this compound as a pharmacological tool to antagonize the effects of DOR agonists in these paradigms, there is a lack of quantitative data characterizing the effects of this compound administered alone in DOR-KO mice. This represents a critical knowledge gap in fully understanding the specificity of this compound's behavioral effects and highlights an area for future research.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following are protocols for key experiments relevant to the evaluation of this compound's effects.
Mixed Lymphocyte Reaction (MLR) Assay
This in vitro assay is used to assess the immunosuppressive potential of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.
-
Cell Preparation: Spleens are harvested from donor mice (e.g., BALB/c and C57BL/6). Single-cell suspensions of splenocytes are prepared by mechanical dissociation.
-
Co-culture: Responder splenocytes from one strain (e.g., BALB/c) are co-cultured with irradiated (to prevent their proliferation) stimulator splenocytes from a second, allogeneic strain (e.g., C57BL/6) in 96-well plates.
-
Compound Treatment: Various concentrations of this compound or other test compounds are added to the co-cultures.
-
Proliferation Assay: After a set incubation period (typically 4-5 days), the proliferation of the responder T-cells is measured. A common method is the incorporation of a radiolabeled nucleoside, such as [3H]thymidine, into the DNA of proliferating cells. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the compound that inhibits the proliferative response by 50% (IC50) is calculated.
Tail-Flick Test for Analgesia
This is a common behavioral assay to assess the antinociceptive (pain-relieving) effects of drugs in rodents.
-
Acclimation: Mice are habituated to the testing room and the restraining device to minimize stress.
-
Baseline Latency: The mouse's tail is exposed to a focused beam of radiant heat. The time it takes for the mouse to "flick" its tail away from the heat source is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Mice are administered this compound or a vehicle control at a specified dose and route of administration (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: At various time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: An increase in the tail-flick latency compared to baseline and the vehicle-treated group indicates an antinociceptive effect. Data is often expressed as the maximum possible effect (%MPE).
Conditioned Place Preference (CPP) Assay
This behavioral paradigm is used to evaluate the rewarding or aversive properties of a drug.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-conditioning Phase (Baseline): On the first day, mice are allowed to freely explore both compartments, and the time spent in each is recorded to determine any initial preference.
-
Conditioning Phase: This phase typically occurs over several days. On "drug" days, mice are administered this compound and confined to one of the compartments. On "vehicle" days, they receive a vehicle injection and are confined to the other compartment. The compartment paired with the drug is counterbalanced across animals.
-
Test Phase: On the final day, the barrier between the compartments is removed, and the mice are allowed to freely explore the entire apparatus in a drug-free state. The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline and the vehicle-paired group indicates a rewarding effect (place preference). A significant decrease suggests an aversive effect (place aversion).
Visualizing Pathways and Workflows
Delta-Opioid Receptor Signaling Pathway
The delta-opioid receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to inhibitory G proteins (Gi/o), leading to a cascade of intracellular events. The two major signaling arms are the G-protein-dependent pathway and the β-arrestin-dependent pathway.
Experimental Workflow: Evaluating this compound Specificity
The logical flow for assessing the specificity of a drug like this compound using knockout mice involves a series of comparative experiments.
Conclusion
The use of delta-opioid receptor knockout mice has been instrumental in defining the specificity of this compound's actions. The available evidence robustly demonstrates that the immunosuppressive effects of this compound are mediated through a mechanism independent of the delta-opioid receptor, and indeed all three classical opioid receptors. This underscores the importance of utilizing knockout models to uncover potential off-target effects of pharmacological agents.
However, there remains a critical need for further research to systematically evaluate the on- and off-target effects of this compound across a broader range of physiological and behavioral measures, particularly in the domains of analgesia and reward processing. Such studies, directly comparing the effects of this compound in wild-type and DOR-KO mice, will be invaluable for a more complete understanding of its pharmacological profile and for the development of more specific and effective therapeutic agents targeting the delta-opioid system.
References
Safety Operating Guide
Navigating the Disposal of Naltrindole: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step information for the proper disposal of Naltrindole, a potent and selective delta-opioid receptor antagonist.
Core Principles of this compound Disposal
Key Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Avoid Contamination: Prevent this compound from entering sewers or surface and ground water.
-
Consult Safety Data Sheets (SDS): Although a comprehensive SDS with specific disposal information is not universally available[6], the available information indicates that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is always prudent to handle it with care.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), as chemical waste.[1]
-
Segregate this compound waste from other waste streams to avoid accidental reactions. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[2]
-
-
Containerization:
-
Labeling:
-
Storage in a Satellite Accumulation Area (SAA):
-
Arrange for Pickup and Disposal:
Disposal of Empty Containers
Empty containers that held this compound should be managed as follows:
-
Non-Acutely Hazardous Waste Containers: If the container held a non-acute hazardous waste, it can be disposed of as regular trash after all contents have been removed, leaving as little residue as possible. The label should be defaced, and the cap removed.[1]
-
Acutely Hazardous Waste Containers: For containers that held an acute hazardous waste, they must be triple-rinsed with a suitable solvent before being disposed of as regular trash.[1] The rinsate from this process must be collected and disposed of as hazardous waste.
Quantitative Data Summary
While specific quantitative data for this compound's environmental impact or degradation is not available, general laboratory waste accumulation limits are provided by regulatory guidelines.
| Parameter | Guideline |
| Maximum Hazardous Waste in SAA | 55 gallons |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) |
| Storage Time Limit in SAA | Up to 12 months (provided accumulation limits are not exceeded) |
Data sourced from general laboratory chemical waste management guidelines.[3][4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Naltrindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Naltrindole. Adherence to these guidelines is essential to ensure personal safety and proper management of this potent pharmacological compound in a laboratory setting.
I. Safety and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may indicate that this compound is not classified as a hazardous substance, it is prudent to treat all potent, biologically active compounds with a high degree of caution. The following personal protective equipment is recommended to minimize exposure, particularly when handling the solid, powdered form of this compound.
Recommended Personal Protective Equipment (PPE)
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - NIOSH-approved N95 respirator (or equivalent) - Chemical safety goggles or full-face shield - Nitrile gloves (double-gloving recommended) - Disposable lab coat with tight-fitting cuffs - Disposable sleeve covers | High risk of aerosolization and inhalation of fine powder. Full respiratory and eye protection is critical. Double-gloving provides an additional barrier against dermal contact. |
| Solution Preparation and Handling | - Chemical fume hood or other ventilated enclosure - Lab coat - Safety glasses with side shields - Chemical-resistant nitrile gloves | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. |
II. Operational Plan: Handling and Experimental Protocol
Proper handling procedures are critical to prevent contamination and accidental exposure. The following protocol outlines the steps for accurately weighing this compound powder and preparing a stock solution.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Preparation of the Work Area:
-
Conduct all work with solid this compound within a certified chemical fume hood or a ventilated balance enclosure.
-
Cover the work surface with disposable plastic-backed absorbent paper ("bench paper").[1]
-
Ensure a chemical spill kit is readily accessible.
-
-
Weighing the Compound:
-
Don the appropriate PPE as outlined in the table above for handling powders.
-
Use an analytical balance inside the ventilated enclosure.
-
To minimize aerosol generation, handle the powder gently. Avoid scooping or pouring actions that could create dust.
-
Weigh the desired amount of this compound onto weighing paper or directly into a tared vial.
-
-
Solution Preparation:
-
Add the appropriate solvent (e.g., DMSO, ethanol) to the vial containing the weighed this compound. This compound has reported solubility in DMSO (5 mg/ml) and Ethanol (10 mg/ml).
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces, including the balance and the exterior of the vial, with an appropriate cleaning agent (e.g., 70% ethanol).
-
Dispose of all contaminated disposable materials, including weighing paper, pipette tips, and PPE, as outlined in the disposal plan below.
-
-
Storage:
-
Store this compound as a solid at -20°C in a desiccator.
-
Following reconstitution, aliquot stock solutions and store them at -20°C. Stock solutions are reported to be stable for up to 6 months at this temperature.
-
Workflow for Handling this compound Powder
Caption: Workflow for the safe handling and preparation of a this compound solution.
III. Disposal Plan
The disposal of this compound and all contaminated materials must be conducted in a manner that prevents environmental contamination and potential for diversion. Although not classified as a hazardous waste by all suppliers, its potent biological activity as an opioid antagonist warrants careful disposal.
Disposal of Unused/Expired Solid this compound:
-
Do not dispose of solid this compound in the regular trash or down the drain.
-
Collect the compound in a clearly labeled, sealed container.
-
The container should be labeled as "Non-Hazardous Chemical Waste" and include the name "this compound".
-
Dispose of the waste through your institution's hazardous or chemical waste disposal program.
Disposal of Contaminated Labware and PPE:
-
All disposable items that have come into contact with this compound (e.g., pipette tips, vials, gloves, lab coats) should be considered contaminated.
-
Collect these items in a designated, sealed waste container.
-
Label the container as "Non-Hazardous Chemical Waste" and indicate that it contains materials contaminated with this compound.
-
Dispose of this waste through your institution's chemical waste program.
Disposal of Aqueous Waste Solutions:
-
Collect any aqueous waste solutions containing this compound in a sealed, clearly labeled container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
The container should be labeled with the chemical name and approximate concentration.
-
Dispose of the container through your institution's chemical waste program. Some institutions may permit the disposal of non-hazardous, water-miscible liquid materials down the sewer system if the pH is between 6 and 9.5, but it is crucial to verify this with your institution's Environmental Health and Safety (EHS) department first.[2]
Decision Tree for this compound Waste Disposal
Caption: Decision-making process for the proper disposal of different forms of this compound waste.
IV. Toxicological and Safety Data Summary
No specific Occupational Exposure Limit (OEL) has been established for this compound. The available safety data from suppliers indicates a low level of hazard in terms of irritation and sensitization. However, given its potent biological activity, exposure should always be minimized.
| Parameter | Information | Source |
| GHS Classification | Not classified as a hazardous substance | Cayman Chemical SDS |
| Acute Effects | No irritating effect on the eye. The product does not generally irritate the skin. | Cayman Chemical SDS |
| Sensitization | No sensitizing effects known. | Cayman Chemical SDS |
| Carcinogenicity | Substance is not listed by IARC, NTP, or OSHA-Ca. | Cayman Chemical SDS |
| Aquatic Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water. | Cayman Chemical SDS |
Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet (SDS) for this compound before handling. A thorough risk assessment should be performed for any new procedure involving this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
